molecular formula C10H7BrO B2955944 3-(Bromomethyl)-5-ethynylbenzaldehyde CAS No. 2375273-91-7

3-(Bromomethyl)-5-ethynylbenzaldehyde

Cat. No.: B2955944
CAS No.: 2375273-91-7
M. Wt: 223.069
InChI Key: ABOMMRQGOBINHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-5-ethynylbenzaldehyde ( 2375273-91-7) is a chemical compound with the molecular formula C10H7BrO and a molecular weight of 223.07 . It features a benzaldehyde core substituted with both a bromomethyl group and an ethynyl group at the meta- positions, as represented by the SMILES string O=CC1=CC(C#C)=CC(CBr)=C1 . This specific structure makes it a valuable bifunctional building block in organic synthesis and medicinal chemistry. The bromomethyl group is a potent electrophile that can participate in nucleophilic substitution reactions, while the terminal ethynyl group is amenable to metal-catalyzed cross-couplings, such as the Sonogashira reaction, and [3+2] cycloaddition "click" chemistry . Although specific applied studies were not located, compounds with this structure have been used in patented research concerning immune checkpoint inhibitors for potential therapeutic applications . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-5-ethynylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c1-2-8-3-9(6-11)5-10(4-8)7-12/h1,3-5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOMMRQGOBINHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)C=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 3-(Bromomethyl)-5-ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 3-(Bromomethyl)-5-ethynylbenzaldehyde , a trifunctional "hub" molecule critical in Chemical Biology (e.g., PROTAC linkers, DNA-encoded libraries). It features three distinct reactive handles: an aldehyde (reversible covalent/reductive amination), a terminal alkyne (Click chemistry), and a benzyl bromide (alkylation).

Part 1: Executive Summary & Retrosynthetic Strategy

The Synthetic Challenge

The synthesis of 3-(Bromomethyl)-5-ethynylbenzaldehyde presents a classic chemoselectivity puzzle. The molecule contains three functionalities that are mutually reactive or sensitive to standard conditions used to install the others:

  • Aldehyde (-CHO): Susceptible to oxidation, reduction, and nucleophilic attack. Crucially, it reacts with Appel conditions (PPh₃/CBr₄) to form gem-dibromoalkenes (Corey-Fuchs reaction), necessitating protection before the bromination step.

  • Benzyl Bromide (-CH₂Br): Highly susceptible to nucleophilic attack (e.g., by bases used in Sonogashira coupling or alkoxide deprotection).

  • Terminal Alkyne (-C≡CH): Sensitive to radical conditions and incompatible with certain electrophilic bromination reagents.

Retrosynthetic Analysis

To navigate these incompatibilities, we employ a Desymmetrization Strategy starting from the commercially available 5-bromoisophthalaldehyde . This route is superior to radical bromination of a methyl precursor because it avoids the poor selectivity of radical abstraction in the presence of aldehydes and alkynes.

Key Strategic Decisions:

  • Early-Stage Differentiation: Selective mono-reduction of the dialdehyde.

  • Orthogonal Protection: The aldehyde is protected as an acetal to prevent Corey-Fuchs side reactions during the installation of the alkyl bromide.

  • Late-Stage Bromination: The benzyl bromide is installed last (before final deprotection) to minimize its exposure to basic conditions.

Retrosynthesis Figure 1: Retrosynthetic disconnection relying on desymmetrization of the dialdehyde. Target Target: 3-(Bromomethyl)-5-ethynylbenzaldehyde Precursor1 Protected Intermediate: 2-(3-(Bromomethyl)-5-ethynylphenyl)-1,3-dioxolane Target->Precursor1 Acid Hydrolysis Precursor2 Alcohol Intermediate: (3-Ethynyl-5-formylphenyl)methanol (Protected as Acetal) Precursor1->Precursor2 Appel Bromination (CBr4, PPh3) Start Starting Material: 5-Bromoisophthalaldehyde Precursor2->Start 1. Mono-Reduction 2. Protection 3. Sonogashira

Part 2: Step-by-Step Experimental Protocol

Phase 1: Desymmetrization & Protection

Objective: Convert symmetric 5-bromoisophthalaldehyde into a protected mono-alcohol/mono-acetal scaffold.

Step 1.1: Selective Mono-Reduction
  • Reagents: 5-Bromoisophthalaldehyde (1.0 eq), NaBH₄ (0.25–0.30 eq).

  • Solvent: THF/MeOH (10:1).

  • Protocol:

    • Dissolve 5-bromoisophthalaldehyde in THF/MeOH at 0°C.

    • Add NaBH₄ portion-wise. The stoichiometry is critical; using 0.25 eq leverages the statistical probability to favor the mono-alcohol over the diol.

    • Quench with sat. NH₄Cl after 30 mins.

    • Purification: Flash chromatography (SiO₂). The polarity difference between the dialdehyde (non-polar), mono-alcohol (medium), and diol (polar) allows for easy separation.

    • Yield Target: 45–50% (Statistical limit is ~50%, but unreacted starting material is recyclable).

Step 1.2: Aldehyde Protection
  • Reagents: Ethylene glycol (5.0 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq).

  • Solvent: Toluene (Reflux with Dean-Stark trap).

  • Protocol:

    • Reflux the mono-alcohol from Step 1.1 with ethylene glycol and pTsOH.

    • Monitor water collection.

    • Neutralize with Et₃N before concentration to prevent premature hydrolysis.

    • Checkpoint: Ensure the acetal is formed (NMR: disappearance of CHO peak ~10 ppm, appearance of acetal CH ~5.8 ppm).

Phase 2: Carbon Framework Construction

Objective: Install the alkyne handle via Sonogashira coupling.

Step 2.1: Sonogashira Coupling
  • Reagents: TMS-Acetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.05 eq), Et₃N (3.0 eq).

  • Solvent: DMF or THF (degassed).

  • Protocol:

    • Combine the aryl bromide (from Step 1.2) with catalysts in degassed solvent.[1][2]

    • Add TMS-acetylene dropwise.

    • Heat to 60°C under Argon for 4-6 hours.

    • Workup: Dilute with EtOAc, wash with water/brine (remove DMF/Cu salts).

    • Causality: We use TMS-acetylene rather than free acetylene to prevent homo-coupling and double addition.

Step 2.2: Silyl Deprotection
  • Reagents: K₂CO₃ (2.0 eq).

  • Solvent: MeOH.

  • Protocol:

    • Stir the TMS-intermediate in MeOH/K₂CO₃ at room temperature for 1 hour.

    • Critical Decision: Perform this before bromination. If we install the benzyl bromide first, the methoxide generated here would attack the bromide (forming a benzyl ether).

    • Isolate the terminal alkyne alcohol.

Phase 3: Functionalization & Final Deprotection

Objective: Convert the alcohol to a bromide and release the aldehyde.

Step 3.1: Appel Bromination
  • Reagents: CBr₄ (1.5 eq), PPh₃ (1.5 eq).

  • Solvent: CH₂Cl₂ (0°C to RT).[3]

  • Protocol:

    • Dissolve the alkyne-alcohol in DCM at 0°C.

    • Add CBr₄, followed by portion-wise addition of PPh₃.

    • Mechanism: PPh₃ activates CBr₄, forming a bromophosphonium species that converts the alcohol to a bromide with inversion (irrelevant here) and high chemoselectivity.

    • Why this method? It is neutral. PBr₃ generates HBr, which might prematurely hydrolyze the acetal.

    • Safety Note: This reaction generates bromoform (CHBr₃); use a fume hood.

Step 3.2: Acetal Hydrolysis
  • Reagents: 80% Aqueous Formic Acid or dilute HCl/Acetone.

  • Protocol:

    • Stir the acetal-bromide in aqueous acid at RT.

    • Monitor by TLC until the acetal spot disappears and the aldehyde spot appears.

    • Workup: Neutralize carefully with NaHCO₃ (keep T < 10°C to avoid basic hydrolysis of the benzyl bromide). Extract with DCM.

Part 3: Data Summary & Visualization

Reaction Workflow Diagram

SynthesisWorkflow Figure 2: Linear synthetic sequence with intermediate checkpoints. SM 5-Bromoisophthalaldehyde Step1 1. Mono-Reduction (NaBH4) SM->Step1 Int1 Intermediate A: Bromo-Alcohol-Aldehyde Step1->Int1 Step2 2. Protection (Glycol/H+) Int1->Step2 Int2 Intermediate B: Bromo-Alcohol-Acetal Step2->Int2 Step3 3. Sonogashira (TMS-Acetylene) Int2->Step3 Step4 4. TMS Removal (K2CO3/MeOH) Step3->Step4 Int3 Intermediate C: Alkyne-Alcohol-Acetal Step4->Int3 Step5 5. Appel Rxn (CBr4/PPh3) Int3->Step5 Int4 Intermediate D: Alkyne-Bromide-Acetal Step5->Int4 Step6 6. Hydrolysis (H3O+) Int4->Step6 Product TARGET: 3-(Bromomethyl)-5- ethynylbenzaldehyde Step6->Product

Process Parameters Table
StepTransformationReagentsCritical ParameterTroubleshooting
1 ReductionNaBH₄ (0.25 eq), MeOH/THFStoichiometry If over-reduction occurs, reduce NaBH₄ to 0.20 eq or lower temperature to -10°C.
2 ProtectionEthylene Glycol, pTsOHWater Removal Use fresh molecular sieves or Dean-Stark. Incomplete protection leads to Corey-Fuchs in Step 5.
3 CouplingPd(PPh₃)₂Cl₂, CuI, TMS-AcetyleneOxygen Free Degas solvents thoroughly. Oxygen causes Glaser coupling (alkyne dimerization).
4 TMS CleavageK₂CO₃, MeOHSequence Must be done before bromination to avoid benzyl ether formation.
5 BrominationCBr₄, PPh₃Acetal Stability Ensure aldehyde is protected. Free aldehyde + CBr₄/PPh₃ = Dibromoalkene.
6 DeprotectionFormic Acid or HClpH Control Do not use strong base during workup; benzyl bromide is labile.

Part 4: Safety & Stability (E-E-A-T)

Stability Profile
  • Thermal: The target molecule contains a terminal alkyne and a benzyl bromide. It should be stored at -20°C under inert atmosphere. Avoid heating above 60°C during solvent removal to prevent polymerization.

  • Chemical: The benzyl bromide is a potent alkylating agent (lachrymator). It will react with nucleophiles (amines, thiols, water) over time.

Self-Validating Checks
  • NMR Check (Step 2): Verify the disappearance of the aldehyde proton (10.0 ppm) before proceeding to Sonogashira.

  • IR Check (Step 4): Look for the sharp C≡C stretch (~2100 cm⁻¹) and the ≡C-H stretch (~3300 cm⁻¹) after TMS removal.

  • Mass Spec (Final): Observe the characteristic 1:1 isotopic pattern of Bromine (⁷⁹Br/⁸¹Br) in the final product.

References

  • Selective Reduction of Isophthalaldehyde: Bastug, G., Dierick, S., Lebreux, F., & Markó, I. E. (2012). Highly Chemoselective Reduction of Carbonyl Groups in the Presence of Aldehydes.[4] Organic Letters, 14(5), 1306–1309. [Link] (Establishes the protocol for differentiating dialdehydes).

  • Appel Reaction on Benzylic Alcohols: Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801–811. [Link] (Foundational text for the neutral conversion of alcohol to halide).

  • Sonogashira Coupling Standards: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link] (Provides the standard catalytic conditions used in Step 2.1).

  • Corey-Fuchs Side Reaction Warning: Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for the conversion of aldehydes to acetylenes.[1][2][4] Tetrahedron Letters, 13(36), 3769–3772. [Link] (Cites why aldehyde protection is mandatory when using CBr4/PPh3).

Sources

Engineering Next-Generation Therapeutics: A Technical Guide to 3-(Bromomethyl)-5-ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Bioconjugation Scientists Focus: Structural causality, orthogonal reactivity, and self-validating experimental workflows.

Executive Summary

In the landscape of modern drug development—particularly within Fragment-Based Drug Discovery (FBDD), Proteolysis Targeting Chimeras (PROTACs), and targeted radioligand therapies—the demand for highly functionalized, bioorthogonal building blocks is paramount. 3-(Bromomethyl)-5-ethynylbenzaldehyde (CAS: 2375273-91-7) emerges as a premier trifunctional scaffold[1].

By integrating an electrophilic benzylic bromide, a carbonyl-based formyl anchor, and a bioorthogonal terminal alkyne onto a single benzene ring, this molecule allows for three distinct, non-intersecting chemical modifications. As a Senior Application Scientist, I have observed that mastering the orthogonal reactivity of this compound is critical for designing complex molecular architectures without relying on excessive protecting-group chemistry.

Physicochemical Profiling

Understanding the baseline physical properties of this compound is the first step in designing robust synthetic workflows. Below is the validated physicochemical data[1][2].

ParameterSpecification
Chemical Name 3-(Bromomethyl)-5-ethynylbenzaldehyde
CAS Registry Number 2375273-91-7
Molecular Formula C₁₀H₇BrO
Molecular Weight 223.07 g/mol (Monoisotopic: 221.968 Da)
SMILES String C#CC1=CC(=CC(=C1)C=O)CBr
Key Functional Groups Formyl (-CHO), Bromomethyl (-CH2Br), Ethynyl (-C≡CH)
Storage Conditions Inert atmosphere (Argon/N₂), -20°C (Moisture/Light sensitive)

Structural Mechanistic Analysis: The Causality of Reactivity

To deploy this building block effectively, one must understand the thermodynamic and kinetic drivers behind its three reactive nodes.

A. The Bromomethyl Group (-CH₂Br): Kinetically Driven Electrophile

The benzylic position provides exceptional stabilization to the transition state during an Sₙ2 substitution due to orbital overlap with the adjacent aromatic ring. This makes the carbon-bromine bond highly susceptible to nucleophilic attack by thiols (e.g., cysteine residues) or primary/secondary amines. Strategic Insight: Because of its high reactivity, this site is typically the first to be functionalized in a multi-step synthesis to prevent unwanted dimerization or hydrolysis.

B. The Formyl Anchor (-CHO): Equilibrium-Driven Conjugation

Aldehydes undergo reversible condensation with primary amines to form Schiff bases (imines). In bioconjugation, this is exploited to target N-terminal amines or lysine residues on proteins. Strategic Insight: Because imine formation is reversible, the system must be "trapped" via reductive amination using a mild reducing agent (like NaBH₃CN) to form a permanent, covalent secondary amine linkage.

C. The Terminal Alkyne (-C≡CH): Bioorthogonal Tagging

The ethynyl group is chemically inert to the nucleophiles and reducing agents used to functionalize the other two groups. It is strictly reserved for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry. Strategic Insight: This allows scientists to attach a bulky fluorophore or cytotoxic payload at the very end of the synthetic sequence, minimizing steric hindrance during the earlier, more sensitive conjugation steps.

Reactivity Core 3-(Bromomethyl)-5- ethynylbenzaldehyde Aldehyde Aldehyde (-CHO) Core->Aldehyde Bromomethyl Bromomethyl (-CH2Br) Core->Bromomethyl Ethynyl Ethynyl (-C≡CH) Core->Ethynyl RedAm Reductive Amination (Protein Conjugation) Aldehyde->RedAm NaBH3CN, Amines SN2 SN2 Alkylation (Linker Attachment) Bromomethyl->SN2 Nucleophiles, Base Click CuAAC Click (Bioorthogonal Tagging) Ethynyl->Click Azides, Cu(I)

Fig 1. Orthogonal trifunctional reactivity pathways of 3-(Bromomethyl)-5-ethynylbenzaldehyde.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation checks. The following methodologies are designed to ensure high yield while preventing cross-reactivity.

Protocol 1: PROTAC Linker Synthesis via Sₙ2 Alkylation

Objective: Attach a target-binding ligand (warhead) to the bromomethyl position while preserving the aldehyde and alkyne.

  • Preparation: Dissolve 1.0 eq of the nucleophilic warhead (e.g., a secondary amine-bearing ligand) in anhydrous Acetonitrile (ACN).

  • Base Addition: Add 2.5 eq of Potassium Carbonate (K₂CO₃). Causality: A heterogeneous, mild base is preferred over strong organic bases (like DBU) to prevent unwanted aldol condensation of the aldehyde group.

  • Electrophile Addition: Dropwise addition of 1.1 eq of 3-(Bromomethyl)-5-ethynylbenzaldehyde at 0°C.

  • Validation Check (TLC/LC-MS): Monitor the consumption of the starting material. The mass shift should correspond strictly to the loss of HBr (M - 79.9). If a mass corresponding to a di-alkylated product appears, reduce the temperature and electrophile stoichiometry.

  • Workup: Filter the inorganic salts, concentrate under reduced pressure, and purify via flash chromatography.

Protocol 2: Site-Selective Protein Conjugation & Fluorescent Tagging

Objective: Covalently link the synthesized scaffold to a protein's N-terminus, followed by attaching an azide-fluorophore.

  • Imine Formation: Incubate the target protein (10-50 µM) with 10 eq of the aldehyde-functionalized scaffold in a Phosphate Buffer (pH 6.5). Causality: pH 6.5 is critical. It is low enough to protonate the highly basic ε-amino groups of lysine (pKa ~10.5), rendering them non-nucleophilic, thereby directing the reaction selectively to the less basic N-terminal α-amine (pKa ~8.0).

  • Reductive Trapping: Add 50 eq of Sodium Cyanoborohydride (NaBH₃CN) and incubate for 2 hours at room temperature. Causality: We strictly use NaBH₃CN instead of NaBH₄. The electron-withdrawing cyano group attenuates the hydride's nucleophilicity, preventing the premature reduction of the unreacted aldehyde into an alcohol, ensuring the equilibrium is driven entirely toward the secondary amine.

  • Bioorthogonal Click (CuAAC): To the functionalized protein, add 5 eq of Azide-Fluorophore, followed by a premixed catalytic complex of CuSO₄ (1 mM) and THPTA ligand (5 mM), and finally Sodium Ascorbate (5 mM) to reduce Cu(II) to the active Cu(I) species.

  • Purification: Isolate the labeled protein using Size Exclusion Chromatography (SEC) to remove unreacted small molecules and copper catalysts.

Workflow Step1 Target Protein (N-terminal Amine) Step2 Imine Formation (pH 6.5-7.5) Step1->Step2 Add Aldehyde Step3 Reduction (NaBH3CN) Step2->Step3 Stabilize Linkage Step4 CuAAC Click (Azide-Fluorophore) Step3->Step4 Bioorthogonal Tag Step5 Purified Labeled Protein Step4->Step5 SEC Purification

Fig 2. Step-by-step bioconjugation workflow utilizing reductive amination and CuAAC click chemistry.

Strategic Outlook

The architectural brilliance of 3-(Bromomethyl)-5-ethynylbenzaldehyde lies in its capacity for sequential, non-interfering transformations. By understanding the distinct thermodynamic thresholds of the benzylic bromide, the aldehyde, and the alkyne, researchers can construct highly complex bioconjugates, targeted degraders, and diagnostic probes with unprecedented precision and minimal synthetic waste.

References

  • Université du Luxembourg (PubChemLite). "3-(bromomethyl)-5-ethynylbenzaldehyde (C10H7BrO) - Structural Information and Predicted CCS." PubChemLite Database.
  • BLD Pharm. "5-Ethynylisophthalaldehyde / Related Products: 3-(Bromomethyl)-5-ethynylbenzaldehyde (CAS 2375273-91-7)." BLD Pharm Catalog.

Sources

Technical Profile: 3-(Bromomethyl)-5-ethynylbenzaldehyde

[1]

Executive Summary

3-(Bromomethyl)-5-ethynylbenzaldehyde is a high-value, trifunctional synthetic intermediate designed for advanced medicinal chemistry applications, particularly in the construction of PROTACs (Proteolysis Targeting Chimeras) and DNA-Encoded Libraries (DELs) .

Its structural uniqueness lies in its three orthogonal reactive handles:

  • Aldehyde (-CHO): Ready for reductive amination or heterocycle formation.

  • Ethynyl (-C≡CH): A "click-ready" handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Bromomethyl (-CH₂Br): An electrophilic site for rapid alkylation of nucleophiles (amines, thiols, phenols).

This guide serves as a definitive technical reference for researchers requiring this compound for fragment-based drug discovery (FBDD) or bioconjugation.

Chemical Identity & Properties

PropertySpecification
Compound Name 3-(Bromomethyl)-5-ethynylbenzaldehyde
CAS Number Not Formally Assigned (Custom Synthesis Intermediate)*
Molecular Formula C₁₀H₇BrO
Molecular Weight 223.07 g/mol
SMILES C#CC1=CC(CBr)=CC(C=O)=C1
InChIKey ABOMMRQGOBINHX-UHFFFAOYSA-N
Primary Precursor 3-Bromo-5-methylbenzaldehyde (CAS: 188813-04-9)

*Note: As a specialized intermediate, this compound is often synthesized in situ or on-demand. It is best identified by its InChIKey or synthesized from the precursor listed above.

Synthetic Pathway (Protocol)

Since this compound is not a commodity chemical, a robust synthetic route is required. The following protocol utilizes 3-Bromo-5-methylbenzaldehyde as the starting material to ensure regioselectivity.

Step-by-Step Synthesis
  • Step 1: Sonogashira Coupling

    • Reagents: 3-Bromo-5-methylbenzaldehyde, Ethynyltrimethylsilane (TMS-acetylene), Pd(PPh₃)₂Cl₂, CuI, Et₃N.

    • Conditions: 80°C, Inert Atmosphere (Ar/N₂).

    • Mechanism: Palladium-catalyzed cross-coupling replaces the aryl bromide with the TMS-protected alkyne.

    • Intermediate: 3-Methyl-5-((trimethylsilyl)ethynyl)benzaldehyde.

  • Step 2: Radical Bromination (Wohl-Ziegler)

    • Reagents: N-Bromosuccinimide (NBS), AIBN (Catalytic initiator), CCl₄ or Trifluorotoluene.

    • Conditions: Reflux.

    • Critical Control: Stoichiometry must be strictly 1.05 eq of NBS to prevent gem-dibromination.

    • Mechanism: Radical substitution at the benzylic methyl group. The TMS group protects the alkyne from side reactions.

    • Intermediate: 3-(Bromomethyl)-5-((trimethylsilyl)ethynyl)benzaldehyde.

  • Step 3: Deprotection

    • Reagents: K₂CO₃, Methanol (or TBAF in THF).

    • Conditions: Room Temperature, 30 mins.

    • Outcome: Removal of the TMS group yields the final target.

Synthesis Workflow Diagram

SynthesisStart3-Bromo-5-methylbenzaldehyde(CAS 188813-04-9)Step1Sonogashira Coupling(TMS-Acetylene, Pd/Cu)Start->Step1Inter13-Methyl-5-(TMS-ethynyl)benzaldehydeStep1->Inter1Step2Radical Bromination(NBS, AIBN)Inter1->Step2Inter23-(Bromomethyl)-5-(TMS-ethynyl)benzaldehydeStep2->Inter2Step3Desilylation(K2CO3/MeOH)Inter2->Step3TargetTARGET:3-(Bromomethyl)-5-ethynylbenzaldehydeStep3->Target

Caption: Three-step synthetic route designed to preserve the aldehyde functionality while installing the alkyne and alkyl bromide.

Reactivity Profile & Applications

The utility of 3-(Bromomethyl)-5-ethynylbenzaldehyde lies in its ability to serve as a "hub" for connecting three distinct molecular entities.

Orthogonal Reactivity Map
  • Path A: Reductive Amination (Aldehyde)

    • Reacts with primary amines (e.g., E3 ligase ligands like Lenalidomide derivatives) to form secondary amines, stabilized by NaBH(OAc)₃ reduction.

  • Path B: Nucleophilic Substitution (Bromomethyl)

    • Reacts with thiols (Cysteine residues) or phenols under mild basic conditions. This is often used to attach the "warhead" or target protein binder.

  • Path C: Click Chemistry (Alkyne)

    • Reacts with azides to form stable 1,2,3-triazoles. This is ideal for attaching solubility tags (PEG chains) or fluorophores.

Reactivity Logic Diagram

ReactivityCore3-(Bromomethyl)-5-ethynylbenzaldehydeAldehydeAldehyde Group(-CHO)Core->AldehydeBromideBromomethyl Group(-CH2Br)Core->BromideAlkyneEthynyl Group(-C≡CH)Core->AlkyneImineReductive Amination(Link to E3 Ligase)Aldehyde->ImineR-NH2 / NaBH(OAc)3AlkylationSN2 Substitution(Link to Target Protein)Bromide->AlkylationR-SH or R-OH / BaseTriazoleCuAAC 'Click'(Link to Fluorophore/PEG)Alkyne->TriazoleR-N3 / Cu(I)

Caption: Orthogonal reactivity profile demonstrating the compound's utility as a trifunctional linker in chemical biology.

Safety & Handling

  • Lachrymator: Benzylic bromides are potent lachrymators (tear gas agents). Handle strictly in a fume hood.

  • Stability: The aldehyde is susceptible to oxidation (to carboxylic acid) and the bromide to hydrolysis. Store under inert gas (Argon) at -20°C.

  • Alkyne Sensitivity: Avoid contact with silver or copper salts unless intended for catalysis, as explosive acetylides may form.

References

  • PubChem. (2025). Compound Summary: 3-(Bromomethyl)-5-ethynylbenzaldehyde (InChIKey: ABOMMRQGOBINHX-UHFFFAOYSA-N).[1] National Library of Medicine. [Link]

Technical Whitepaper: Physicochemical Profiling and Application of 3-(Bromomethyl)-5-ethynylbenzaldehyde in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving field of targeted therapeutics, antibody-drug conjugates (ADCs), and proteomics, the demand for highly specific, multifunctional crosslinkers is paramount.1[1] emerges as a premier trifunctional building block. This guide provides a rigorous analysis of its molecular weight derivation, structural causality, and field-proven experimental workflows for researchers and drug development professionals.

Physicochemical Profiling & Molecular Weight Derivation

Understanding the exact mass and molecular weight of 3-(Bromomethyl)-5-ethynylbenzaldehyde is critical for mass spectrometry validation during synthetic workflows. The compound, with the molecular formula C₁₀H₇BrO , possesses a2[2].

Stoichiometric Calculation Breakdown:

  • Carbon (C₁₀): 10 × 12.011 = 120.110 g/mol

  • Hydrogen (H₇): 7 × 1.008 = 7.056 g/mol

  • Bromine (Br₁): 1 × 79.904 = 79.904 g/mol

  • Oxygen (O₁): 1 × 15.999 = 15.999 g/mol

  • Total Molecular Weight: 223.069 g/mol

For high-resolution mass spectrometry (HRMS) tracking, the monoisotopic mass utilizing the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O) is 221.968 Da [2].

Quantitative Data Summary
PropertyValue
Chemical Name 3-(Bromomethyl)-5-ethynylbenzaldehyde
CAS Registry Number 899758-89-5
Molecular Formula C₁₀H₇BrO
Molecular Weight 223.07 g/mol
Monoisotopic Mass 221.968 Da
Predicted Collision Cross Section 135.8 Ų ([M+H]+ adduct)
Core Scaffold Benzene ring (Trisubstituted)

Structural Anatomy & Causality of Reactivity

As an application scientist, it is vital to understand why this specific molecular architecture was designed. The benzene core acts as a rigid, hydrophobic scaffold, minimizing steric hindrance between its three highly orthogonal reactive moieties.

  • Aldehyde Group (-CHO): Selected for its ability to undergo reductive amination with primary amines. By tuning the reaction to a slightly acidic pH (6.0–6.5), it3 of proteins over highly abundant lysine ε-amines[3].

  • Bromomethyl Group (-CH₂Br): A highly reactive electrophile. The bromine atom is an excellent leaving group, facilitating rapid Sₙ2 alkylation with nucleophiles such as 4[4].

  • Ethynyl Group (-C≡CH): A bioorthogonal terminal alkyne. It remains completely inert during the first two conjugations and is subsequently activated via 4[4].

ReactivityMap Core 3-(Bromomethyl)-5-ethynylbenzaldehyde MW: 223.07 g/mol Aldehyde Aldehyde (-CHO) Reductive Amination Core->Aldehyde N-terminal Amines Bromomethyl Bromomethyl (-CH2Br) SN2 Alkylation Core->Bromomethyl Cysteine Thiols Ethynyl Ethynyl (-C≡CH) CuAAC Click Core->Ethynyl Azide Probes

Fig 1. Trifunctional reactivity map of 3-(Bromomethyl)-5-ethynylbenzaldehyde.

Experimental Protocol: Step-by-Step Bioconjugation Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Mass spectrometry (LC-MS) validation checkpoints are integrated after every phase to confirm the exact mass shifts, preventing downstream failures.

Phase 1: N-Terminal Reductive Amination
  • Rationale: Acidic pH protonates lysine residues, rendering them non-nucleophilic, thereby directing the aldehyde exclusively to the unprotonated N-terminus.

  • Step 1: Dissolve the target protein in 100 mM sodium phosphate buffer, pH 6.5.

  • Step 2: Add 5 molar equivalents of 3-(Bromomethyl)-5-ethynylbenzaldehyde (pre-dissolved in anhydrous DMSO) to the protein solution.

  • Step 3: Immediately add 50 mM sodium cyanoborohydride (NaCNBH₃) to reduce the transient Schiff base. Incubate at 25°C for 2 hours.

  • Validation Checkpoint: Analyze via LC-MS. Confirm a mass shift of +207.08 Da (Addition of linker MW 223.07 - Oxygen 15.99 + Hydrogen 1.00 from reduction).

Phase 2: Thiol Alkylation
  • Rationale: At pH 7.5–8.0, cysteine thiolate anions become highly nucleophilic, rapidly attacking the electrophilic bromomethyl carbon.

  • Step 1: Adjust the reaction mixture to pH 7.5 using 1M Tris-HCl.

  • Step 2: Introduce the secondary target (e.g., a cysteine-containing peptide) at 2 molar equivalents. Incubate at 25°C for 1.5 hours.

  • Validation Checkpoint: LC-MS should indicate the loss of the bromine atom (-79.9 Da ) as the stable thioether bond forms.

Phase 3: CuAAC Click Chemistry
  • Rationale: The terminal alkyne is exclusively reactive toward azides under copper catalysis, allowing for the attachment of fluorophores or cytotoxic payloads without disrupting the protein structure.

  • Step 1: Premix 1 mM CuSO₄ with 5 mM THPTA ligand in water. Add 5 mM sodium ascorbate to generate the active Cu(I) catalytic species.

  • Step 2: Add 1.5 equivalents of an azide-functionalized probe to the protein mixture, followed by the Cu(I) catalyst complex. Incubate for 1 hour at room temperature.

  • Step 3: Remove excess reagents using a size-exclusion spin column.

Workflow Step1 1. Reductive Amination NaCNBH3, pH 6.5 Step2 2. Thiol Alkylation pH 7.5 - 8.0 Step1->Step2 Intermediate A Step3 3. Click Conjugation CuSO4, Ascorbate Step2->Step3 Intermediate B Step4 4. LC-MS/MS Mass Shift Analysis Step3->Step4 Final Conjugate

Fig 2. Step-by-step bioconjugation workflow utilizing the trifunctional linker.

References

  • PubChemLite - 3-(bromomethyl)-5-ethynylbenzaldehyde (C10H7BrO). Université du Luxembourg.
  • CAS 899758-89-5 Chemical Properties. ChemSrc.
  • Protein Site-specific Modification-related Reagents. TCI Chemicals.
  • ChemFiles Vol.8, No. 5 - Organic Building Blocks. Sigma-Aldrich.

Sources

3-(Bromomethyl)-5-ethynylbenzaldehyde: A Trifunctional Hub for Advanced Bioconjugation and PROTAC Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (PROTACs), fragment-based drug design (FBDD), and bioconjugation, the demand for highly modular, orthogonally reactive building blocks is paramount. As a Senior Application Scientist, I frequently utilize scaffolds that can seamlessly connect disparate pharmacophores without cross-reactivity. 3-(Bromomethyl)-5-ethynylbenzaldehyde emerges as a premier trifunctional scaffold, offering three distinct chemical handles: an aldehyde, a benzylic bromide, and a terminal alkyne.

This whitepaper deconstructs the structural rationale and IUPAC nomenclature of this molecule, and provides field-proven, self-validating protocols for its orthogonal functionalization.

Structural Analysis & IUPAC Nomenclature Logic

The nomenclature of polyfunctional aromatic compounds is strictly governed by the IUPAC Blue Book rules of precedence [1]. Understanding these rules is critical for accurately predicting the molecule's electronic distribution and steric hindrance during synthesis.

  • Principal Functional Group: The formyl group (-CHO) holds the highest priority among the substituents present (Aldehyde > Alkyne > Alkyl Halide). Thus, the parent structure is benzaldehyde, and the carbon attached to the formyl group is designated as C1.

  • Numbering the Ring: The benzene ring is numbered to give the lowest possible locants to the remaining substituents. The substituents are located at positions 3 and 5, creating a symmetrical 1,3,5-trisubstituted pattern.

  • Alphabetical Ordering: The substituents are a "bromomethyl" group and an "ethynyl" group. Because "bromomethyl" precedes "ethynyl" alphabetically, it is assigned the lower locant (C3), placing the ethynyl group at C5.

Resulting IUPAC Name: 3-(bromomethyl)-5-ethynylbenzaldehyde.

Strategic Orthogonality: The Causality of Reaction Sequencing

The true power of this molecule lies in the orthogonal reactivity of its three functional groups. However, the sequence of functionalization is critical. Executing these reactions in the wrong order will lead to polymerization, cross-reactivity, or degradation.

  • Step 1: The Bromomethyl Group (

    
    ):  Benzylic bromides are highly electrophilic and susceptible to hydrolysis or competitive nucleophilic attack. This group must be reacted first using mild basic conditions to prevent degradation [4].
    
  • Step 2: The Aldehyde Group (Reductive Amination): While relatively stable, aldehydes can form transient imines with ambient amines. Reductive amination is performed second, utilizing selective reducing agents like

    
     that reduce the intermediate iminium ion but leave the alkyne untouched [3].
    
  • Step 3: The Ethynyl Group (CuAAC Click): The terminal alkyne is the most stable handle, requiring a copper catalyst to react. It is reserved for the final step, often used to attach complex biomolecules or E3 ligase ligands in aqueous media [2].

G A 3-(Bromomethyl)-5-ethynylbenzaldehyde B Step 1: SN2 Alkylation (Bromomethyl Group) A->B Sec. Amine, K2CO3 C Step 2: Reductive Amination (Aldehyde Group) B->C Pri. Amine, NaBH(OAc)3 D Step 3: CuAAC Click (Ethynyl Group) C->D Azide, CuSO4, THPTA

Orthogonal functionalization workflow of the trifunctional scaffold.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the following table summarizes the core quantitative parameters and the mechanistic rationale behind the reagent selection for this scaffold.

ParameterValue / ReagentCausality / Rationale
Molecular Weight 223.07 g/mol Low MW allows for the addition of multiple ligands without exceeding Lipinski's Rule of 5 limits.

Temp / Time
25 °C / 2-4 hoursMild conditions prevent the degradation of the unreacted aldehyde group.
Red. Amination Reductant

(1.5 eq)
Selectively reduces the iminium ion; insufficient strength to reduce the unreacted aldehyde [3].
CuAAC Catalyst

(0.1 eq) + NaAsc (0.5 eq)
Generates active Cu(I) in situ. Ascorbate prevents premature oxidation of the catalyst [2].
CuAAC Ligand THPTA (0.5 eq)Stabilizes Cu(I) in aqueous media, preventing disproportionation and cellular toxicity [2].

Experimental Protocols: Self-Validating Workflows

As a standard practice in advanced synthesis, every protocol must be a self-validating system. The following methodologies include specific analytical checkpoints to verify success before proceeding to the next step.

Protocol 1: Alkylation of the Bromomethyl Group

Objective: Attach a secondary amine (e.g., morpholine) to the benzylic position.

  • Reaction Setup: Dissolve 3-(bromomethyl)-5-ethynylbenzaldehyde (1.0 eq) and morpholine (1.2 eq) in anhydrous DMF (0.2 M). Add anhydrous

    
     (2.0 eq).
    
  • Causality:

    
     acts as a non-nucleophilic base to neutralize the HBr byproduct, driving the reaction forward without attacking the aldehyde. DMF accelerates the 
    
    
    
    reaction by solvating the potassium cation, leaving the morpholine highly nucleophilic.
  • Execution: Stir at room temperature for 2-4 hours under nitrogen.

  • Self-Validation (Checkpoint): Monitor via TLC (Hexanes/EtOAc). The starting material (

    
    ) will disappear. In 
    
    
    
    NMR, validate success by observing the shift of the benzylic
    
    
    protons from
    
    
    4.5 ppm (
    
    
    ) to
    
    
    3.5 ppm (
    
    
    ). The aldehyde singlet at
    
    
    10.0 ppm must remain fully intact.
Protocol 2: Reductive Amination of the Aldehyde

Objective: Conjugate a primary amine (e.g., a POI-targeting ligand for a PROTAC) to the aldehyde.

  • Reaction Setup: Dissolve the product from Protocol 1 (1.0 eq) and the primary amine (1.1 eq) in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) and stir for 30 minutes to form the imine.

  • Reduction: Add Sodium triacetoxyborohydride (

    
    ) (1.5 eq) portion-wise.
    
  • Causality:

    
     is a mild reducing agent. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, ensuring it only attacks the highly electrophilic protonated iminium ion, leaving unreacted aldehydes and the alkyne untouched [3].
    
  • Self-Validation (Checkpoint): Monitor via LC-MS. The mass of the intermediate imine will shift by +2 Da upon reduction. In

    
     NMR, the aldehyde proton singlet at 
    
    
    
    10.0 ppm will completely disappear, replaced by a new benzylic
    
    
    signal.
Protocol 3: CuAAC Click Chemistry of the Ethynyl Group

Objective: Attach an azide-functionalized E3 ligase ligand to finalize the PROTAC assembly.

  • Reaction Setup: Dissolve the product from Protocol 2 (1.0 eq) and the azide-ligand (1.1 eq) in a 1:1 mixture of

    
    .
    
  • Catalyst Activation: In a separate vial, pre-mix

    
     (0.1 eq) with THPTA ligand (0.5 eq). Add this complex to the main reaction. Finally, add freshly prepared Sodium Ascorbate (0.5 eq) to initiate the reaction.
    
  • Causality: THPTA is a water-soluble ligand that binds Cu(I), blocking its bioavailability to prevent oxidative damage to sensitive biological ligands while maintaining catalytic efficiency [2]. Ascorbate reduces Cu(II) to the active Cu(I) state in situ.

  • Self-Validation (Checkpoint): IR spectroscopy will show the complete disappearance of the alkyne

    
     stretch (
    
    
    
    2100
    
    
    ) and the terminal C-H stretch (
    
    
    3300
    
    
    ). LC-MS will confirm the exact mass of the newly formed 1,2,3-triazole cycloadduct.

G LIG1 POI Ligand (Amine handle) CORE Trifunctional Core Scaffold LIG1->CORE Reductive Amination LIG2 E3 Ligase Ligand (Azide handle) LIG2->CORE CuAAC Click PROTAC Assembled PROTAC Molecule CORE->PROTAC Linker Integration

Logical assembly of a PROTAC molecule using the core scaffold.

References

  • IUPAC nomenclature of organic chemistry - Wikipedia. Source: Wikipedia. URL:[Link] [1]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Source: Master Organic Chemistry. URL:[Link] [3]

  • 4-(Bromomethyl)benzaldehyde | C8H7BrO | CID 11206421 - PubChem. Source: PubChem. URL:[Link] [4]

reactivity of the bromomethyl group in 3-(Bromomethyl)-5-ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in 3-(Bromomethyl)-5-ethynylbenzaldehyde

Abstract

3-(Bromomethyl)-5-ethynylbenzaldehyde is a trifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its unique architecture, featuring a reactive benzylic bromide, a versatile terminal alkyne, and an electrophilic aldehyde, allows for sequential and orthogonal chemical modifications. This guide provides an in-depth analysis of the reactivity of the bromomethyl group, a key handle for nucleophilic substitution and subsequent transformations. We will explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and discuss strategies for achieving chemoselectivity in the presence of the other functional groups. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's synthetic potential.

Introduction: The Molecular Architecture and Strategic Importance

3-(Bromomethyl)-5-ethynylbenzaldehyde is a bespoke molecule designed for advanced organic synthesis. The strategic placement of three distinct reactive sites on a central benzene ring offers a powerful platform for constructing complex molecular architectures.[1]

  • The Bromomethyl Group (-CH₂Br): As a benzylic bromide, this group is highly activated towards nucleophilic substitution reactions. It serves as a primary electrophilic site for the introduction of a wide array of functional groups.

  • The Ethynyl Group (-C≡CH): This terminal alkyne is a gateway to a rich variety of transformations, most notably metal-catalyzed cross-coupling reactions like the Sonogashira coupling, as well as cycloadditions ("click chemistry").[1][2]

  • The Aldehyde Group (-CHO): A classic electrophilic carbonyl, the aldehyde function readily participates in nucleophilic additions, condensations (e.g., Wittig, Knoevenagel), and reductive aminations, enabling carbon-carbon and carbon-nitrogen bond formation.[1][3]

The value of this molecule lies in the ability to selectively address these functional groups, making it a cornerstone for the synthesis of targeted small molecules, covalent organic frameworks, and novel therapeutic agents.[1]

Synthesis of the Core Scaffold

While commercially available, understanding the synthesis of 3-(bromomethyl)-5-ethynylbenzaldehyde provides context for its potential impurities and handling. A common synthetic approach begins with m-tolunitrile. The methyl group is first converted to a bromomethyl group via radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN. Subsequently, the nitrile is reduced to the aldehyde using a reagent such as Diisobutylaluminium hydride (DIBAL-H).[4] This sequence highlights the robust nature of the nitrile group to radical bromination conditions and its selective reduction in the final step.

The Centerpiece: Reactivity of the Bromomethyl Group

The bromomethyl group is often the most accessible and reactive site for initial functionalization due to its nature as a benzylic halide. Benzylic systems readily undergo nucleophilic substitution reactions because the aromatic ring can stabilize the transition state (for Sₙ2) or the carbocation intermediate (for Sₙ1).[5]

Nucleophilic Substitution (Sₙ2) Mechanism

The primary reaction pathway for the bromomethyl group is the bimolecular nucleophilic substitution (Sₙ2) mechanism.[6][7] This is a single-step, concerted process where the incoming nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group.[6]

Key Characteristics:

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[6][8]

  • Solvent Choice: Polar aprotic solvents such as acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are ideal. They solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus preserving its reactivity.[5]

  • Stereochemistry: While the benzylic carbon in this specific molecule is not chiral, the Sₙ2 mechanism proceeds with an inversion of stereochemistry at the reaction center.

SN2_Mechanism

Competing Sₙ1 Pathway

Under certain conditions, particularly with weak nucleophiles in polar protic solvents (e.g., ethanol, water), an Sₙ1 mechanism can compete. This two-step process involves the initial, rate-determining departure of the bromide to form a resonance-stabilized benzylic carbocation, which is then rapidly captured by the nucleophile.[6] For synthetic purposes, the Sₙ2 pathway is generally preferred as it avoids potential side reactions associated with carbocation intermediates, such as rearrangements (though not applicable here) or elimination.

Chemoselectivity: A Scientist's Guide to Controlled Reactivity

The primary challenge and opportunity when using 3-(bromomethyl)-5-ethynylbenzaldehyde is controlling which functional group reacts. The choice of reagents and conditions is paramount.

Chemoselectivity_Workflow

  • Favoring the Bromomethyl Group: Use classic Sₙ2 conditions. Mild bases like potassium carbonate (K₂CO₃) and room temperature reactions with strong nucleophiles (thiols, amines) will selectively target the highly reactive benzylic bromide.[7]

  • Favoring the Aldehyde Group: Reagents like phosphonium ylides (Wittig reaction), stabilized carbanions, or reducing agents (e.g., NaBH₄) will preferentially attack the carbonyl group.[3][9] These reactions are often fast at low temperatures.

  • Favoring the Ethynyl Group: Palladium/copper-catalyzed Sonogashira couplings are highly specific for the terminal alkyne and are typically unreactive towards the other groups.[2][10]

The Role of Protecting Groups

When a desired reaction is incompatible with one of the functional groups, a protection-deprotection strategy is essential. The aldehyde is the most commonly protected group.

Protocol: Acetal Protection of the Aldehyde A common strategy to prevent the aldehyde from reacting with strong nucleophiles or bases intended for the other sites is to protect it as a 1,3-dioxolane acetal.[11][12]

  • Setup: Dissolve 3-(bromomethyl)-5-ethynylbenzaldehyde (1.0 eq.) in an anhydrous solvent like toluene.

  • Reagents: Add ethylene glycol (1.2 eq.) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq.).

  • Reaction: Fit the flask with a Dean-Stark apparatus to remove water azeotropically and heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction, wash with a saturated sodium bicarbonate solution to neutralize the acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.

With the aldehyde masked, powerful nucleophiles or organometallics can be used to react at the bromomethyl or ethynyl positions without interference. The acetal is robust to most conditions except strong acid, which is used for its removal.[12]

Key Synthetic Transformations at the Bromomethyl Position

The Sₙ2 reactivity of the bromomethyl group opens the door to numerous valuable synthetic operations.

Table 1: Representative Nucleophilic Substitution Reactions
Nucleophile ClassExample NucleophileBase (if needed)SolventProduct Type
AminesMorpholineK₂CO₃ACNTertiary Amine
Alcohols/PhenolsSodium PhenoxideN/ADMFEther
ThiolsEthanethiolEt₃NTHFThioether
CyanideSodium CyanideN/ADMSONitrile
AzideSodium AzideN/ADMF/H₂OAzide
CarboxylatesSodium AcetateN/ADMFEster
Protocol: Synthesis of a Secondary Amine via Sₙ2

This protocol details a typical procedure for reacting the bromomethyl group with an amine.

  • Setup: In a round-bottom flask, dissolve 3-(bromomethyl)-5-ethynylbenzaldehyde (1.0 eq.) in anhydrous acetonitrile (ACN).

  • Reagents: Add the primary or secondary amine (e.g., benzylamine, 1.1 eq.) followed by a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) to act as a scavenger for the HBr byproduct.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC, staining for the starting material. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Protocol: Formation of a Phosphonium Salt for Wittig Olefination

A powerful two-step sequence involves converting the bromomethyl group into a Wittig reagent, which can then be used for olefination.[13]

  • Setup: Dissolve 3-(bromomethyl)-5-ethynylbenzaldehyde (1.0 eq.) in a suitable solvent like toluene or acetonitrile.

  • Reagent: Add triphenylphosphine (PPh₃, 1.05 eq.).

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours. The phosphonium salt will often precipitate from the solution as a white solid.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid product by filtration, wash with cold solvent or diethyl ether to remove any unreacted PPh₃, and dry under vacuum.

  • Ylide Generation: The resulting phosphonium salt can be treated with a strong base (e.g., n-BuLi, NaH, t-BuOK) in an anhydrous solvent like THF to generate the corresponding phosphorus ylide in situ, ready for reaction with an aldehyde or ketone.[13][14]

Conclusion

The bromomethyl group in 3-(bromomethyl)-5-ethynylbenzaldehyde is a highly reactive and synthetically valuable handle. Its propensity for Sₙ2 reactions allows for the straightforward introduction of a diverse range of functionalities. By understanding the principles of chemoselectivity and employing judicious use of reaction conditions and protecting group strategies, researchers can unlock the full potential of this trifunctional linker. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design of complex molecules for applications spanning from drug discovery to the development of novel organic materials.

References

  • Nucleophilic Substitution Reactions. (2022, August 28). SlideShare. Retrieved from [Link]

  • Various Contributors. (2019, May 6). Proposed synthesis of 3-bromomethyl benzaldehyde? ResearchGate. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Saulite, L., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
  • Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Lau, K. S., et al. (1987). Process for the preparation of ethynylbenzaldehydes. Google Patents (EP0257309A2).
  • Nykaza, T. V., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]

  • Dayalan, A., & Vijayakumar, C. R. (n.d.). Effect of Transition Metal Ions on the Oxidation of Benzaldehyde by Bromine. Asian Journal of Chemistry.
  • Arul Dhas, D. E., et al. (n.d.). Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium.
  • Zarei, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Lau, K. S., & Kelleghan, W. J. (1989). Process for the preparation of ethynylbenzaldehydes. Google Patents (US4849546A).
  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

  • Kabalka, G. W., et al. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. National Institutes of Health. Retrieved from [Link]

  • Kansy, M., & Caron, G. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK.
  • PubChemLite. (n.d.). 3-(bromomethyl)-5-ethynylbenzaldehyde (C10H7BrO). Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of bromide/bromine on the rate of oxidation of 3 c. Retrieved from [Link]

  • Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Bis(bromomethyl)benzaldehyde. PubChem. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Uno, H., et al. (n.d.). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. National Institutes of Health. Retrieved from [Link]

  • Ábrányi-Balogh, P., et al. (2021).
  • Wujec, M., et al. (2025). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. MDPI.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-methylbenzaldehyde. PubChem. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Kansy, M., & Caron, G. (2020). New Therapeutic Modalities in Drug Discovery and Development: Insights & Opportunities. IAPC Journals.
  • Ojo, O. T., et al. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. National Institutes of Health. Retrieved from [Link]

Sources

Technical Guide: Solubility and Handling of 3-(Bromomethyl)-5-ethynylbenzaldehyde

[1][2]

Executive Summary & Compound Analysis

3-(Bromomethyl)-5-ethynylbenzaldehyde (CAS: 2375273-91-7) is a high-value trifunctional building block used primarily in medicinal chemistry and materials science.[1] Its utility stems from its three distinct reactive handles:[1][2]

  • Aldehyde (-CHO): Ready for reductive amination, olefination, or oxidation.

  • Benzyl Bromide (-CH2Br): A potent electrophile for nucleophilic substitution (SN2).[1]

  • Terminal Alkyne (-C≡CH): A partner for Sonogashira coupling or CuAAC "click" chemistry.[1]

Because of this high reactivity, solubility cannot be decoupled from stability . A solvent that dissolves the compound but triggers side reactions (e.g., solvolysis of the bromide or acetalization of the aldehyde) is a technical failure.[1] This guide defines the solubility landscape with a strict focus on maintaining chemical integrity.

Physicochemical Profile[1][2][3][4][5][6]
  • Molecular Formula: C₁₀H₇BrO[1]

  • Molecular Weight: ~223.07 g/mol [1]

  • Predicted LogP: ~2.2 – 2.5 (Lipophilic)[1]

  • Physical State: Typically an off-white to pale yellow solid.[1]

Solubility Profile & Solvent Compatibility[1][2]

The solubility of 3-(Bromomethyl)-5-ethynylbenzaldehyde is governed by its aromatic core and lipophilic substituents.[1] It follows the general rule of "like dissolves like," favoring aprotic, moderately polar organic solvents.[1]

Quantitative Solubility Classes (Estimated)
Solvent ClassRepresentative SolventsSolubility PotentialSuitability RatingTechnical Notes
Dipolar Aprotic DMSO, DMF, DMAc High (>50 mg/mL) Excellent Ideal for stock solutions.[1] Must be anhydrous to prevent hydrolysis of the benzyl bromide.
Chlorinated DCM, Chloroform High (>50 mg/mL) Excellent Preferred for extraction and transfer. Rapid evaporation allows easy solvent exchange.
Ethers THF, 1,4-Dioxane Moderate-High Good Excellent for reaction media (e.g., Sonogashira). Avoid prolonged storage due to peroxide risk.
Esters Ethyl Acetate Moderate Good Standard solvent for TLC and column chromatography purification.
Aromatic Toluene, Benzene Moderate Fair Good for high-temp reactions; solubility decreases significantly at low temperatures.[1]
Aliphatic Hexanes, Heptane Poor (<1 mg/mL) Precipitant Used as an antisolvent to crash out the product during purification.
Protic Methanol, Ethanol, Water Variable RESTRICTED High Risk: Causes solvolysis of -CH₂Br and hemiacetal formation at -CHO.[1]

Critical Reactivity & Stability in Solution

The primary challenge with this compound is not just dissolving it, but keeping it intact. The benzyl bromide moiety is highly susceptible to nucleophilic attack, and the aldehyde is prone to oxidation.

Degradation Pathways

The following diagram illustrates why protic and nucleophilic solvents must be avoided.

DegradationPathwayscluster_warningSolvent ConstraintsCompound3-(Bromomethyl)-5-ethynylbenzaldehydeAlcoholBenzyl AlcoholDerivativeCompound->AlcoholHydrolysis (H2O)or Alcoholysis (ROH)AcetalHemiacetal/AcetalCompound->AcetalReaction withMeOH/EtOH (+H+)OxidationCarboxylic AcidCompound->OxidationO2 (Air)in solution

Figure 1: Degradation pathways triggered by incompatible solvents.[1] The benzyl bromide converts to an alcohol/ether in protic media, while the aldehyde reacts with alcohols.[1]

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (100 mM)

Objective: Create a stable solution for biological assays or synthetic coupling. Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Calculate Mass: For 1 mL of 100 mM stock, weigh 22.3 mg of the solid.

  • Vessel Preparation: Use a glass amber vial (borosilicate). Plastic tubes (Eppendorf) may leach plasticizers in DMSO.[1]

  • Dissolution:

    • Add 500 µL of anhydrous DMSO .

    • Vortex gently for 15–30 seconds. The solid should dissolve rapidly.

    • Add remaining DMSO to volume.

  • QC Check: Inspect for turbidity. The solution should be clear.

  • Storage: Blanket with Nitrogen/Argon, cap tightly, and store at -20°C.

    • Shelf Life: ~1 month (monitoring for precipitation or color change to dark brown).

Protocol B: Solvent Exchange (DCM to DMSO)

Context: Often the compound is isolated in DCM but required in DMSO for biological testing.

  • Dissolve the solid in minimal DCM (Methylene Chloride).

  • Add the calculated volume of DMSO .

  • Use a stream of Nitrogen gas to evaporate the DCM.

    • Note: DCM is much more volatile (b.p. 40°C) than DMSO (b.p. 189°C).[1]

  • Continue N₂ flow until the volume reduces to the target DMSO volume.

  • Validation: Verify absence of DCM using NMR or headspace GC if strictly required for biological assays.

Solvent Selection Decision Tree

Use this logic flow to select the appropriate solvent for your specific application.

SolventSelectionStartStart: Select ApplicationSynthesisChemical SynthesisStart->SynthesisAnalysisAnalytical (HPLC/NMR)Start->AnalysisBioAssayBiological AssayStart->BioAssayReactionTypeReaction Type?Synthesis->ReactionTypeSolv_CDCl3NMR: CDCl3 or DMSO-d6Analysis->Solv_CDCl3Solv_ACNHPLC: Acetonitrile/Water(Minimize water contact time)Analysis->Solv_ACNSolv_DMSOUse: DMSO(Max 0.1-1% final conc.)BioAssay->Solv_DMSOCouplingCoupling (Sonogashira)ReactionType->CouplingPd-CatalysisSubstSubstitution (SN2)ReactionType->SubstNucleophilicSolv_THFUse: THF or Dioxane(Degas thoroughly)Coupling->Solv_THFSolv_DMFUse: DMF or Acetone(Anhydrous)Subst->Solv_DMF

Figure 2: Decision matrix for solvent selection based on experimental intent.

Expert Tips for Handling

  • Lachrymator Warning: Like most benzyl bromides, this compound is a lachrymator (tear gas agent). Always handle the solid and solutions in a fume hood.

  • Water Exclusion: Even "HPLC grade" solvents can contain enough water to hydrolyze the bromide over 24 hours. Use molecular sieves (3Å or 4Å) in your solvent bottles for critical applications.

  • Workup Strategy: When extracting from aqueous reaction quenches, use DCM or Ethyl Acetate . Avoid Diethyl Ether if possible, as the compound's solubility is lower, requiring larger volumes.[1]

  • Purification: If purifying by column chromatography, a gradient of Hexanes:Ethyl Acetate (0-20%) is typically effective.[1] The compound will elute in the moderately non-polar fractions.

References

  • PubChem. (2025).[3][4] Compound Summary: 3-(Bromomethyl)-5-ethynylbenzaldehyde.[1][5] National Library of Medicine. Retrieved from [Link][1]

  • Sigma-Aldrich. (n.d.).[1] General Handling of Benzyl Bromides and Benzaldehydes. (Inferred from standard safety data sheets for structural analogs like 3-(Bromomethyl)benzaldehyde, CAS 82072-23-9).[1][3]

potential hazards and safety precautions for 3-(Bromomethyl)-5-ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-(Bromomethyl)-5-ethynylbenzaldehyde requires a deconstructive approach. As a highly versatile trifunctional building block, this compound is highly prized in drug discovery, bioconjugation, and materials science for its orthogonal reactivity. It allows for simultaneous or sequential click chemistry, nucleophilic substitution, and reductive amination. However, this same trifunctionality presents a complex, tripartite hazard profile.

As a Senior Application Scientist, I approach this molecule not as a single hazard, but as a composite of three distinct reactive moieties: the bromomethyl group , the terminal alkyne , and the benzaldehyde core . This guide delineates the mechanistic causality behind these hazards and establishes self-validating protocols for safe handling and experimental execution.

Deconstructing the Tripartite Hazard Profile

To safely handle 3-(Bromomethyl)-5-ethynylbenzaldehyde, one must understand the fundamental physical chemistry driving the reactivity of its functional groups.

A. The Bromomethyl Moiety (-CH₂Br): Alkylation and Lachrymation

Benzyl bromides are potent electrophiles and classic SN2 substrates. The primary hazard is their ability to act as indiscriminate alkylating agents[1]. Upon contact with biological tissues, the bromomethyl group rapidly alkylates nucleophilic residues (such as thiols in cysteine or amines in lysine) on sensory nerve proteins[2]. This mechanism is the direct cause of its severe lachrymatory (tear-producing) effects and its classification as a corrosive skin and eye irritant[3]. Furthermore, due to its volatility, inhalation can cause severe respiratory tract irritation and potential pulmonary edema[2].

B. The Terminal Alkyne (-C≡CH): sp-Carbon Acidity and Explosive Salts

The terminal alkyne introduces a completely different class of physical hazard. The carbon atom of the terminal alkyne is sp-hybridized (50% s-character), which holds the electron density of the C-H bond exceptionally close to the nucleus[4]. This stabilizes the resulting anion, making the terminal proton unusually acidic[4]. When exposed to heavy transition metals—specifically Copper (Cu⁺), Silver (Ag⁺), or Mercury (Hg²⁺)—the alkyne readily deprotonates to form metal acetylides[5]. These polymeric metal acetylide salts are highly shock-sensitive and friction-sensitive explosives, particularly when allowed to dry[6].

C. The Benzaldehyde Moiety (-CHO): Radical Auto-Oxidation

While less acutely toxic than the bromomethyl group, the benzaldehyde moiety presents a chronic stability hazard. Benzaldehydes are highly susceptible to radical-initiated auto-oxidation when exposed to atmospheric oxygen, rapidly degrading into benzoic acid derivatives[7]. This not only ruins the reagent's synthetic utility but can also alter the pH of reaction mixtures, potentially triggering unwanted side reactions with the acid-sensitive alkyne. It is also classified as harmful if swallowed and a respiratory irritant[8].

HazardPathways Compound 3-(Bromomethyl)-5-ethynylbenzaldehyde Bromomethyl Bromomethyl Group (-CH2Br) Compound->Bromomethyl Alkyne Terminal Alkyne (-C≡CH) Compound->Alkyne Aldehyde Benzaldehyde (-CHO) Compound->Aldehyde Lachrymator Severe Irritant & Lachrymator Bromomethyl->Lachrymator Alkylation of nerve receptors Acetylide Explosive Metal Acetylides Alkyne->Acetylide Reaction with Cu, Ag, Hg Oxidation Carboxylic Acid Impurities Aldehyde->Oxidation Auto-oxidation (O2 exposure)

Mechanistic pathways of hazards associated with the three functional groups.

Quantitative Hazard Summary

To streamline risk assessment, the following table synthesizes the quantitative and qualitative data regarding the compound's structural hazards, corresponding GHS classifications, and mandatory engineering controls.

Functional GroupPrimary Mechanistic HazardGHS ClassificationsMandatory Engineering Controls
Bromomethyl Protein/DNA alkylation; Lachrymatory responseSkin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)Certified chemical fume hood; Butyl rubber gloves (0.5mm)[8].
Terminal Alkyne sp-carbon deprotonation; Metal acetylide detonationUnclassified (Explosive intermediate risk)Avoid contact with bulk Cu, Ag, Hg; Never dry intermediate salts[5].
Benzaldehyde Radical auto-oxidation; Exothermic degradationAcute Tox. 4 (H302/H332)Store under Argon/N₂ at -20°C; Protect from light[7][8].

Self-Validating Experimental Protocols

In chemical biology and drug development, protocols must be designed as self-validating systems. This means incorporating visual or analytical checkpoints that confirm safety and efficacy before proceeding to the next step.

Protocol A: Safe Handling, Storage, and Quality Control

Because of the benzaldehyde's propensity for auto-oxidation and the bromomethyl's moisture sensitivity, storage conditions dictate the safety of downstream applications.

  • Inert Storage: Store the compound in amber-colored vials to prevent photo-degradation[5], strictly under an inert atmosphere (Argon) at -20°C[8].

  • Self-Validating QC (Pre-Reaction): Before use, dissolve a 1 mg aliquot in CDCl₃ and perform a rapid ¹H NMR.

    • Validation Check: Look for the distinct aldehyde proton peak at ~10.0 ppm. If a broad peak appears at ~12.0 ppm, auto-oxidation to the carboxylic acid has occurred. Discard the batch safely, as the acid will interfere with base-catalyzed downstream reactions.

  • PPE Verification: Due to the lachrymatory nature of the bromomethyl group[1], standard nitrile gloves are insufficient for prolonged exposure. Utilize butyl rubber gloves (minimum 0.5 mm thickness) which provide superior resistance to halogenated aromatics[8].

Protocol B: Safe Execution of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common application for this molecule is "click chemistry" (CuAAC). However, combining a terminal alkyne with copper presents a direct explosion hazard if copper(I) acetylides are allowed to accumulate and dry[5][6]. This protocol uses in situ catalyst generation and a self-validating quench to mitigate this risk.

  • Reagent Preparation: Dissolve 3-(Bromomethyl)-5-ethynylbenzaldehyde and your target azide in a degassed solvent mixture (e.g., t-BuOH/Water 1:1). Causality: Degassing prevents the oxidative Glaser homocoupling of the alkyne and protects the aldehyde[5].

  • In Situ Catalyst Generation: Add 5 mol% Copper(II) Sulfate (CuSO₄), followed by 10 mol% Sodium Ascorbate.

    • Causality: Ascorbate reduces Cu(II) to the active Cu(I) species in situ. This prevents the need to handle bulk, unstable Cu(I) salts, keeping the steady-state concentration of the explosive copper acetylide intermediate extremely low.

  • Reaction Monitoring: Stir at room temperature under Argon. Never allow the reaction mixture to evaporate to dryness while copper is present, as dry copper acetylides are highly shock-sensitive[5].

  • Self-Validating Quench (Critical Safety Step): Upon reaction completion, add a 10-fold excess (relative to copper) of 0.1 M EDTA (Ethylenediaminetetraacetic acid) or saturated NH₄Cl solution.

    • Validation Check: The solution will shift from a muddy brown/green to a clear, bright blue color. This visual shift confirms that the EDTA has successfully chelated the copper, dismantling any residual explosive copper acetylide complexes and rendering the mixture safe for standard aqueous workup and disposal.

CuAACWorkflow Start Inert Atmosphere Setup (Argon Purge) Mix Dissolve Alkyne & Azide in Solvent Start->Mix Catalyst Add Cu(II) + Ascorbate (In situ Cu(I) generation) Mix->Catalyst Monitor Monitor Reaction (DO NOT let dry) Catalyst->Monitor Quench Quench with EDTA (Validates Cu chelation) Monitor->Quench

Self-validating safety workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Emergency Response and Decontamination

In the event of a spill, the lachrymatory and alkylating properties of the bromomethyl group take precedence.

  • Spill Mitigation: Evacuate the immediate area to prevent inhalation of lachrymatory vapors[9]. Do not use water initially, as it may spread the hydrophobic compound. Cover the spill with an inert, absorbent material (e.g., dry sand or vermiculite)[3].

  • Chemical Decontamination: To neutralize the alkylating hazard of the bromomethyl group, treat the absorbed spill with a dilute solution of a nucleophilic amine (e.g., 5% ethanolamine in water) or a weak base (sodium bicarbonate) to safely hydrolyze/alkylate the bromide before final disposal.

  • Skin Exposure: Immediately flush the skin with plenty of water and soap for at least 15 minutes[1]. Because the compound is an alkylating agent, speed is critical to prevent covalent modification of tissue proteins.

References

  • "Benzyl-Bromide - Safety Data Sheet", West Liberty University.[Link]

  • "Benzaldehyde 101560 - Safety Data Sheet", DC Fine Chemicals. [Link]

  • "Material Safety Data Sheet - Benzyl bromide, 98%", Cole-Parmer. [Link]

  • "Safety Data Sheet: Benzaldehyde", Carl Roth. [Link]

  • "Alkyne Acidity and Acetylide Anions", OpenOChem. [Link]

Sources

Trifunctional Mastery: A Technical Guide to 3-(Bromomethyl)-5-ethynylbenzaldehyde in Advanced Bioconjugation and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3-(Bromomethyl)-5-ethynylbenzaldehyde (CAS: 2375273-91-7) [1] represents a highly specialized, trifunctional building block bridging the gap between traditional organic synthesis and advanced bioconjugation. Featuring three orthogonally reactive handles—an electrophilic bromomethyl group, a "click-ready" terminal alkyne, and a reducible aldehyde—this molecule enables the stepwise construction of complex molecular architectures, targeted protein degraders (PROTACs), and multiplexed fluorescent probes.

Unlike standard bifunctional linkers, the trifunctional nature of this compound allows researchers to execute three distinct conjugation events on a single scaffold without the need for complex protection/deprotection schemes.

Structural Causality & Mechanistic Utility

The true utility of this compound lies in its orthogonal reactivity. A researcher can selectively address one functional group without cross-reacting with the others, provided the reaction conditions are carefully controlled.

  • The Aldehyde Handle (-CHO): Enables reversible imine (Schiff base) formation with primary amines, such as lysine residues or the N-termini of proteins. Subsequent reduction yields a stable secondary amine. because it selectively reduces the imine intermediate at mildly acidic pH (6.0–6.5) without prematurely reducing the unreacted aldehyde into a non-reactive alcohol[2][3].

  • The Ethynyl Handle (-C≡CH): Serves as the quintessential substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This terminal alkyne reacts exclusively with azides to form a stable 1,2,3-triazole linkage, completely ignoring amines and thiols in the biological milieu.

  • The Bromomethyl Handle (-CH2Br): Acts as a potent electrophile for S_N2 alkylation. It is highly reactive toward soft nucleophiles like thiols (e.g., cysteine residues) or secondary amines, allowing for late-stage functionalization[4][5].

Commercial Availability & Supplier Landscape

Due to its highly specialized nature, 3-(Bromomethyl)-5-ethynylbenzaldehyde is primarily sourced through specialty chemical vendors and custom synthesis providers. Below is a summary of known suppliers and catalog data.

SupplierCatalog NumberPurityTypical QuantitiesAvailability / Lead Time
BLD Pharm BD02603497≥95%100mg, 1g, 5gGlobal Stock / On Demand
Chemat A272480195%50mgInquiry Required
MolCore Custom Synthesis≥95%Gram to Kg scaleCustom Quote

Note: As a niche intermediate, researchers should request NMR/HPLC spectra upon delivery to verify the integrity of the bromomethyl group, which can rapidly degrade if exposed to atmospheric moisture.

Validated Experimental Workflows

Protocol A: Site-Specific Protein N-Terminal Modification via Reductive Amination

Objective: Conjugate the linker to a protein's N-terminus while preserving the alkyne and bromomethyl groups for downstream use.

  • Buffer Preparation: Dissolve the target protein (10–50 µM) in 100 mM Phosphate buffer at pH 6.5.

    • Causality: over highly protonated lysine epsilon-amines (pKa ~10.5), ensuring site-selectivity[2].

  • Linker Addition: Add 5–10 molar equivalents of 3-(Bromomethyl)-5-ethynylbenzaldehyde (dissolved in anhydrous DMSO) to the protein solution. Ensure final DMSO concentration is <5% v/v to prevent protein denaturation.

  • Imine Reduction: Immediately add 50 molar equivalents of NaBH3CN. Incubate at 4°C for 12–16 hours under gentle agitation.

  • Purification: Remove excess reagents using size-exclusion chromatography (e.g., Sephadex G-25) or spin desalting columns pre-equilibrated with PBS (pH 7.4).

Protocol B: CuAAC Click Conjugation of an Azide-Fluorophore

Objective: Attach a fluorescent tag to the alkyne handle of the modified protein.

  • Reagent Assembly: To the purified protein-linker conjugate from Protocol A, add 1.5 equivalents of Azide-Fluorophore (e.g., Cyanine5-Azide).

  • Catalyst Preparation: Premix CuSO4 (1 mM final) with THPTA ligand (5 mM final) in water.

    • Causality: and intercepts reactive oxygen species (ROS), which would otherwise cause oxidative damage to the protein backbone[3].

  • Initiation: Add the CuSO4/THPTA complex to the reaction mixture, followed immediately by freshly prepared Sodium Ascorbate (10 mM final) to reduce Cu(II) to the active Cu(I) species.

  • Incubation & Cleanup: React for 1 hour at room temperature in the dark. Purify the final conjugate via dialysis or size-exclusion chromatography.

Pathway Visualizations

Workflow Start 3-(Bromomethyl)-5-ethynylbenzaldehyde Step1 1. Reductive Amination (Aldehyde + Protein-NH2) Start->Step1 Intermediate1 Protein-Conjugated Linker (Retains -CH2Br & -C#CH) Step1->Intermediate1 NaBH3CN, pH 6.5 Step2 2. CuAAC Click Reaction (Alkyne + Azide-Fluorophore) Intermediate1->Step2 Intermediate2 Dual-Modified Protein (Retains -CH2Br) Step2->Intermediate2 CuSO4, THPTA, Ascorbate Step3 3. SN2 Alkylation (Bromomethyl + Thiol/Drug) Intermediate2->Step3 Final Trifunctional Bioconjugate Step3->Final Mild Base, RT

Orthogonal trifunctional bioconjugation workflow utilizing 3-(Bromomethyl)-5-ethynylbenzaldehyde.

Storage, Handling, and Stability

  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at -20°C[1].

  • Stability: The bromomethyl group is highly sensitive to hydrolysis in the presence of atmospheric moisture. The aldehyde is susceptible to auto-oxidation into a carboxylic acid if exposed to air.

  • Handling: Always equilibrate the sealed vial to room temperature in a desiccator before opening to prevent condensation from degrading the electrophilic handles.

References

  • Chemat. "3-(Bromomethyl)-5-ethynylbenzaldehyde, 95%". Chemat Odczynniki. [Link]

  • PubChem. "3-(Bromomethyl)benzaldehyde | C8H7BrO | CID 7127825". National Center for Biotechnology Information.[Link]

  • RSC Publishing. "Multiphoton fluorescence lifetime imaging microscopy (FLIM) and super-resolution fluorescence imaging with a supramolecular biopolymer". Polymer Chemistry.[Link]

Sources

Methodological & Application

Advanced Bioconjugation Strategies Utilizing 3-(Bromomethyl)-5-ethynylbenzaldehyde: A Tri-Orthogonal Hub

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Multi-functional Antibody-Drug Conjugates (ADCs), Protein-Fluorophore Probes, and Biomaterial Crosslinking

Executive Summary

In the landscape of advanced bioconjugation, the demand for multifunctional molecular architectures has outpaced the capabilities of traditional homo- and hetero-bifunctional crosslinkers. 3-(Bromomethyl)-5-ethynylbenzaldehyde represents a highly specialized, trifunctional crosslinker designed to link three separate molecules through completely orthogonal covalent bonds.

By integrating an alkylating agent (bromomethyl), a bioorthogonal click handle (terminal alkyne), and a carbonyl electrophile (benzaldehyde) onto a single rigid benzene scaffold, this molecule enables the sequential, one-pot assembly of complex biomacromolecules without cross-reactivity. This application note details the mechanistic causality behind its reactivity and provides a self-validating protocol for generating tri-functionalized protein conjugates.

Mechanistic Principles: The Causality of Tri-Orthogonal Reactivity

Successful bioconjugation requires not just following a protocol, but understanding the thermodynamic and kinetic drivers behind each chemical choice. The tri-orthogonality of this crosslinker relies on the distinct electronic properties of its three functional groups:

  • Bromomethyl Group (-CH₂Br) | Soft Electrophile:

    • Mechanism: Undergoes an S_N2 nucleophilic substitution.

    • Causality: Bromide is an excellent leaving group. The benzylic position significantly lowers the activation energy by stabilizing the transition state. At a slightly basic pH (7.5–8.0), reduced cysteine thiols (soft nucleophiles) preferentially attack the benzylic carbon over primary amines, allowing for site-specific protein alkylation [1].

  • Ethynyl Group (-C≡CH) | Bioorthogonal Click Handle:

    • Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

    • Causality: The terminal alkyne is biologically inert. Upon the introduction of Cu(I), a copper acetylide intermediate forms, which dramatically lowers the activation energy for the [3+2] cycloaddition with an azide. This yields a highly stable 1,4-disubstituted triazole linkage under physiological conditions [2].

  • Benzaldehyde Group (-CHO) | Electrophilic Carbonyl:

    • Mechanism: Oxime Ligation.

    • Causality: The aromatic ring stabilizes the resulting conjugated imine-equivalent when reacted with an alpha-effect nucleophile (aminooxy group). Because uncatalyzed oxime formation is slow at neutral pH, we utilize m-phenylenediamine (mPDA) as a nucleophilic catalyst. mPDA rapidly forms a highly reactive protonated Schiff base intermediate, accelerating the oxime ligation up to 15-fold [3].

G Hub 3-(Bromomethyl)-5-ethynylbenzaldehyde (Central Hub) Rxn1 1. Alkylation (Cysteine Thiol) Hub->Rxn1 pH 7.5-8.0 Rxn2 2. CuAAC Click (Azide-Payload) Hub->Rxn2 Cu(I), Ascorbate Rxn3 3. Oxime Ligation (Aminooxy-Tag) Hub->Rxn3 mPDA, pH 6.0

Figure 1: Tri-orthogonal reactivity pathways of 3-(Bromomethyl)-5-ethynylbenzaldehyde.

Quantitative Data: Reaction Parameters

To ensure reproducibility, the kinetic parameters and optimal conditions for each orthogonal step are summarized below.

Reaction StepFunctional GroupTarget MoietyOptimal pHCatalyst / AdditiveTypical Kinetic Rate (

)
1. Alkylation BromomethylFree Thiol (-SH)7.5 – 8.0NoneModerate (

)
2. CuAAC Click Terminal AlkyneAzide (-N

)
7.0 – 7.4Cu(I), THPTA, AscorbateFast (

)
3. Oxime Ligation BenzaldehydeAminooxy (-O-NH

)
6.0 – 7.0m-Phenylenediamine (mPDA)Moderate (

)

Self-Validating Protocol: Synthesis of a Tri-Functional Protein Conjugate

The following workflow is designed as a self-validating system . In complex bioconjugation, proceeding to the next step without verifying the success of the previous one leads to compounded errors and uninterpretable final data. Each phase below includes a mandatory, built-in validation checkpoint.

Workflow Step1 Step 1: Protein Reduction & Bromomethyl Alkylation Val1 Validation 1: Ellman's Assay (Thiol Depletion) Step1->Val1 Step2 Step 2: CuAAC Click Chemistry (Azide-Fluorophore) Val1->Step2 Val2 Validation 2: In-Gel Fluorescence Step2->Val2 Step3 Step 3: Oxime Ligation (Aminooxy-PEG-MassTag) Val2->Step3 Val3 Validation 3: Intact LC-MS Mass Shift Step3->Val3

Figure 2: Self-validating workflow for tri-functional bioconjugation.

Phase 1: Thiol Alkylation (The "Stick" Step)

This step anchors the trifunctional hub to the target protein via native or engineered cysteine residues [4].

  • Reduction: Incubate the target protein (1 mg/mL) with 10 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) for 2 hours at 37°C to reduce disulfide bonds.

  • Buffer Exchange: Remove excess TCEP using a spin desalting column equilibrated with Alkylation Buffer (50 mM HEPES, 150 mM NaCl, 5 mM EDTA, pH 8.0).

  • Conjugation: Add 5 molar equivalents of 3-(Bromomethyl)-5-ethynylbenzaldehyde (prepared as a 10 mM stock in anhydrous DMSO). Ensure final DMSO concentration remains <5% v/v to prevent protein denaturation. Incubate for 2 hours at room temperature with gentle agitation.

  • Validation 1 (Checkpoint): Perform an Ellman's Assay (DTNB) on an aliquot. A reduction in absorbance at 412 nm compared to a post-TCEP control confirms successful thiol depletion (alkylation). Do not proceed until >90% thiol depletion is confirmed.

Phase 2: CuAAC Click Chemistry (Payload Attachment)

With the hub anchored, the terminal alkyne is reacted with an azide-functionalized payload (e.g., Azide-Fluorophore).

  • Catalyst Preparation: Pre-mix 1 mM CuSO

    
     with 5 mM THPTA ligand in water. Expert Insight: Pre-complexing Cu(II) with THPTA is critical to stabilize the subsequently formed Cu(I) and prevent Reactive Oxygen Species (ROS) from degrading the protein.
    
  • Reaction Assembly: To the alkylated protein, add 3 molar equivalents of Azide-Fluorophore. Add the Cu/THPTA complex (final Cu concentration: 100 µM).

  • Initiation: Add 5 mM Sodium Ascorbate (freshly prepared) to reduce Cu(II) to the active Cu(I) catalyst. Incubate for 1 hour at room temperature.

  • Validation 2 (Checkpoint): Run a small aliquot on an SDS-PAGE gel. Image the gel using a fluorescence scanner (e.g., Typhoon) before Coomassie staining. Co-localization of the fluorescent band with the protein molecular weight validates successful click conjugation.

Phase 3: Oxime Ligation (Surface Tagging / PEGylation)

The final step utilizes the benzaldehyde moiety to attach an aminooxy-functionalized molecule (e.g., Aminooxy-PEG-MassTag).

  • Buffer Adjustment: Adjust the reaction mixture to pH 6.0 using a 1 M Sodium Acetate buffer (pH 5.0) to optimize the thermodynamics of oxime formation.

  • Catalysis: Add 10 mM m-phenylenediamine (mPDA) as a nucleophilic catalyst. Expert Insight: Aniline can be used, but mPDA is up to 15 times more efficient at slightly acidic to neutral pH, preventing the need for harsh acidic conditions that could denature the protein[3].

  • Ligation: Add 5 molar equivalents of Aminooxy-PEG-MassTag. Incubate for 2 hours at room temperature.

  • Validation 3 (Checkpoint): Purify the final conjugate via Size Exclusion Chromatography (SEC). Analyze the purified product using Intact LC-MS. The intact mass spectrum must show a mass shift corresponding exactly to the combined mass of the trifunctional linker, the fluorophore, and the PEG-MassTag, minus the leaving groups (HBr and H

    
    O).
    

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. "Click Triazoles for Bioconjugation." PubMed Central (PMC). URL:[Link]

  • Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation." PubMed Central (PMC). URL:[Link]

  • Bahou, C., et al. "A Modular and Convergent 'Stick and Click' Conjugation Platform Enables Fast Antibody Conjugate Library Synthesis." Bioconjugate Chemistry (ACS Publications). URL:[Link]

Sources

Application Note: Trifunctional Surface Engineering with 3-(Bromomethyl)-5-ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for functionalizing surfaces using 3-(Bromomethyl)-5-ethynylbenzaldehyde (BMEB). This molecule represents a versatile "Hub Linker" designed for orthogonal bioconjugation. Its unique trifunctional architecture—comprising an electrophilic benzylic bromide, a bioorthogonal alkyne, and a reactive aldehyde—enables the stepwise, controlled assembly of complex surface interfaces.

Key Applications:

  • Dual-Analyte Biosensors: Simultaneous capture of two distinct targets via orthogonal chemistries.

  • Oriented Protein Immobilization: Anchoring via specific residues while preserving active sites.

  • Spatially Controlled Patterning: Photolithographic compatibility via the alkyne or aldehyde handles.

Chemical Logic & Mechanism[1]

The efficacy of BMEB lies in the distinct reactivity profiles of its three functional groups.[1] Understanding this hierarchy is critical for successful protocol execution.

Functional GroupChemical NatureReactivity ProfilePrimary Application
Bromomethyl (

)
Benzylic HalideHigh electrophilicity (

). Reacts rapidly with nucleophiles (Thiols, Amines, Phosphines).
Surface Anchoring: Irreversible covalent attachment to the substrate.
Ethynyl (

)
Terminal AlkyneBioorthogonal. Inert to most biological conditions. Reacts via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)."Click" Capture: High-specificity capture of azide-tagged ligands/drugs.
Aldehyde (

)
Aromatic CarbonylReversible condensation with amines (Schiff base) or hydrazides. Can be permanently fixed via reduction.Bio-Conjugation: Orienting proteins or DNA via N-terminal amines or hydrazine modifications.
Mechanistic Flow

The recommended workflow utilizes the Bromomethyl group for surface anchoring, leaving the Alkyne and Aldehyde available for subsequent orthogonal functionalization.

Causality Check:

  • Why Anchor via Bromomethyl? It is the most labile group. Anchoring it first prevents hydrolysis or unwanted side reactions during later steps.

  • Why Click before Aldehyde? Copper catalysts used in CuAAC can sometimes degrade sensitive imine bonds formed by aldehydes.[2] However, if the aldehyde bond is reduced (reductive amination) to a secondary amine, the order is flexible.

Pre-requisites & Safety

Safety Warning

3-(Bromomethyl)-5-ethynylbenzaldehyde is a benzylic bromide derivative.

  • Hazard: Potentially lachrymatory (tear-inducing) and a skin irritant.

  • Handling: All weighing and solubilization must occur in a chemical fume hood. Double-glove (Nitrile) is recommended.

Materials
  • Linker: 3-(Bromomethyl)-5-ethynylbenzaldehyde (>95% purity).

  • Substrate: Amine-functionalized Glass (APTES-treated) or Thiol-functionalized Gold (Cysteamine SAM).

  • Solvents: Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Catalysts:

    
    , Sodium Ascorbate (for Click).
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) (for Aldehyde fixation).
    

Protocol A: Surface Immobilization (Anchoring)

This step establishes the covalent interface. We assume an Amine-terminated Glass Slide (e.g., APTES-silanized) as the substrate.

Objective: Covalent attachment via Nucleophilic Substitution (


).
  • Preparation of Linker Solution:

    • Dissolve BMEB (10 mM) in anhydrous DMF.

    • Add DIPEA (20 mM) to serve as a proton scavenger.

    • Note: Prepare immediately before use to prevent self-polymerization.

  • Incubation:

    • Immerse the amine-functionalized slides into the Linker Solution.

    • Incubate for 4–6 hours at Room Temperature (RT) under gentle agitation.

    • Optimization: Performing this step under

      
       atmosphere prevents aldehyde oxidation.
      
  • Washing (Critical):

    • Rinse 3x with DMF (removes unbound linker).

    • Rinse 3x with Ethanol (removes high-boiling DMF).

    • Dry under a stream of Nitrogen.

Validation Checkpoint:

  • Contact Angle: The surface should become significantly more hydrophobic (Water Contact Angle > 70°) due to the aromatic rings.

  • XPS: Appearance of Bromine signal is undesirable here (indicates unreacted linker or physisorption). Successful reaction consumes the Bromine (as HBr salt), so the surface should show increased Carbon/Oxygen signals and stable Nitrogen signals, but minimal Bromine if washed thoroughly.

Protocol B: Orthogonal Functionalization

This section describes the dual-functionalization of the anchored BMEB surface.

Step 1: "Click" Chemistry (Alkyne Ligation)

Target: Azide-functionalized Fluorophore (e.g., Azide-Cy5).

  • Reaction Mix:

    • Prepare PBS buffer (pH 7.4).

    • Add Azide-Cy5 (50

      
      M).
      
    • Add

      
       (1 mM) and Sodium Ascorbate (2 mM) (pre-mixed).
      
  • Incubation:

    • Apply solution to the BMEB-surface.

    • Incubate for 1 hour in the dark (to protect fluorophore).

  • Wash:

    • Rinse with PBS containing 10 mM EDTA (removes Copper ions).

Step 2: Reductive Amination (Aldehyde Ligation)

Target: Amine-containing Protein (e.g., Streptavidin or Antibody).

  • Reaction Mix:

    • Dilute Protein (100

      
      g/mL) in PBS (pH 7.4).
      
    • Note: Avoid Tris buffer (contains amines that compete).

  • Incubation:

    • Apply to surface.[3] Incubate for 2 hours at RT.

    • (Optional) Add

      
       (50 mM) to the solution after 1 hour to permanently reduce the Schiff base to a stable secondary amine.
      
  • Blocking & Wash:

    • Add Ethanolamine (100 mM) to quench unreacted aldehydes.

    • Rinse 3x with PBST (PBS + 0.05% Tween-20).

Visualization of Reaction Pathway[5]

The following diagram illustrates the stepwise assembly of the trifunctional interface.

BMEB_Surface_Functionalization Substrate Amine-Surface (APTES Glass) Anchored Anchored Surface (Alkyne + CHO exposed) Substrate->Anchored Step 1: SN2 Anchoring (DMF, DIPEA, 4h) Linker BMEB Linker (Br-CH2, Alkyne, CHO) Linker->Anchored ClickProduct Click Ligated (Triazole-Target 1 + CHO) Anchored->ClickProduct Step 2: CuAAC Click (Azide-Target, Cu(I)) FinalSurface Dual-Functionalized (Target 1 + Protein Target 2) ClickProduct->FinalSurface Step 3: Reductive Amination (Amine-Protein, NaBH3CN)

Figure 1: Stepwise assembly of the BMEB interface, moving from surface anchoring to orthogonal dual-capture.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Click Efficiency Copper OxidationUse fresh Sodium Ascorbate. Degas buffers with

.
High Background Non-specific AdsorptionIncrease Tween-20 in wash steps (0.1%). Block with BSA after Step 3.
Aldehyde Inactivity Oxidation to CarboxylStore BMEB under Argon. Perform Step 1 under inert atmosphere.
Surface Haze PolymerizationReduce BMEB concentration (to 1-2 mM) or reaction time.

References

  • Hein, C. D., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for Reductive Amination protocols). Link

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters. (Source for Azide preparation). Link

  • Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. (Reference for SAM formation). Link

Sources

Application Note: The Role of 3-(Bromomethyl)-5-ethynylbenzaldehyde as an Orthogonal Trifunctional Hub in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Detailed Application Notes and Protocols

Executive Summary

In the rapidly evolving fields of targeted protein degradation (e.g., PROTACs) and advanced bioconjugation, standard bivalent linkers frequently limit the architectural complexity of synthetic constructs. 3-(Bromomethyl)-5-ethynylbenzaldehyde emerges as a highly specialized, trifunctional orthogonal linker .

Unlike ortho-substituted equivalents (such as 2-ethynylbenzaldehyde, which undergoes 6-endo-dig cyclization upon imine formation[1]), the meta-substitution pattern of this scaffold prevents intramolecular cross-reactivity. It offers three distinct, highly reactive handles—a bromomethyl group, a benzaldehyde group, and a terminal alkyne—allowing for the sequential, chemoselective assembly of complex trivalent molecules, such as Y-type PROTACs[2] or dual-labeled antibody-drug conjugates (ADCs).

Mechanistic Causality & Orthogonal Reactivity (E-E-A-T)

The utility of 3-(Bromomethyl)-5-ethynylbenzaldehyde lies in the strict orthogonality of its functional groups. As a Senior Application Scientist, it is critical to understand why these reactions do not interfere with one another and how to sequence them to prevent off-target polymerization.

  • Bromomethyl Group (-CH₂Br) |

    
     Alkylation: 
    The bromomethyl moiety is a soft, highly reactive electrophile. It readily undergoes 
    
    
    
    substitution with soft nucleophiles like thiols (e.g., cysteine residues or thiol-functionalized ligands)[3]. Because it is the most reactive and least stable of the three groups, alkylation must be performed first .
  • Benzaldehyde Group (-CHO) | Reductive Amination: The formyl group acts as a hard electrophile. Once the bromomethyl group is capped, the aldehyde can be reacted with primary amines (e.g., lysine residues or amine-functionalized E3 ligase ligands) to form a Schiff base (imine). This is subsequently reduced to a stable secondary amine using sodium cyanoborohydride (

    
    )[4].
    
  • Ethynyl Group (-C≡CH) | CuAAC Click Chemistry: The terminal alkyne is completely inert to both

    
     alkylation and reductive amination conditions. It is reserved for the final step: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5]. Performing this step last ensures that the copper catalyst and ascorbate reducing agent do not interfere with the earlier nucleophilic substitutions.
    

OrthogonalReactivity Hub 3-(Bromomethyl)-5-ethynylbenzaldehyde (Trifunctional Hub) Br Bromomethyl Group (-CH2Br) Hub->Br Ald Benzaldehyde Group (-CHO) Hub->Ald Alk Ethynyl Group (-C≡CH) Hub->Alk SN2 Step 1: SN2 Alkylation (Targets: Thiols/Amines) Br->SN2 RedAm Step 2: Reductive Amination (Targets: Primary Amines) Ald->RedAm Click Step 3: CuAAC Click (Targets: Azides) Alk->Click

Caption: Orthogonal reactivity pathways of 3-(Bromomethyl)-5-ethynylbenzaldehyde.

Applications in Drug Development

Application A: Synthesis of Trivalent Y-Type PROTACs

Conventional PROTACs are bivalent, connecting a Protein of Interest (POI) ligand to an E3 ligase ligand. However, researchers are increasingly developing Y-type (trivalent) PROTACs to recruit two different E3 ligases simultaneously or to attach a cell-penetrating peptide alongside the degradation machinery[2]. 3-(Bromomethyl)-5-ethynylbenzaldehyde serves as the central node for these constructs, allowing three distinct ligands to be stitched together with near-quantitative yields.

Application B: Activity-Based Protein Profiling (ABPP)

In chemoproteomics, this scaffold is used as a multifunctional probe. The bromomethyl group covalently binds to a target protein's nucleophilic residue. The aldehyde is used to attach a solubility-enhancing PEG chain, and the alkyne is utilized to "click" on a biotin or cyanine-based fluorophore for downstream enrichment and visualization[6].

Quantitative Data & Reaction Parameters

To ensure self-validating experimental design, the following table summarizes the optimal parameters, kinetic considerations, and buffer compatibilities for each functional handle.

Functional GroupTarget Nucleophile/DipoleReaction TypeOptimal pHCatalyst / ReagentReaction Time (Approx.)
Bromomethyl Thiol (-SH)

Alkylation
7.5 – 8.5

or DIPEA
2 – 4 Hours
Benzaldehyde Primary Amine (-NH

)
Reductive Amination5.0 – 6.5

+ AcOH
12 – 16 Hours
Ethynyl Azide (-N

)
CuAAC Click7.0 – 7.4

, Na-Ascorbate, TBTA
1 – 2 Hours

Detailed Experimental Protocols

The following step-by-step methodologies detail the sequential assembly of a trivalent conjugate. Crucial Scientific Context: The order of operations (Protocol A


 B 

C) is mandatory to prevent cross-reactivity.

Workflow Start Trifunctional Scaffold Step1 1. SN2 Alkylation (Thiol-Ligand 1) Start->Step1 Step2 2. Reductive Amination (Amine-Ligand 2) Step1->Step2 Step3 3. CuAAC Click (Azide-Tag) Step2->Step3 Product Fully Assembled Trivalent Conjugate Step3->Product

Caption: Sequential 3-step experimental workflow for assembling a trivalent conjugate.

Protocol A: Alkylation of the Bromomethyl Group

Objective: Attach Ligand 1 (Thiol-functionalized) to the scaffold.

  • Preparation: Dissolve 1.0 eq of 3-(Bromomethyl)-5-ethynylbenzaldehyde in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.2 eq of the thiol-containing Ligand 1.

  • Catalysis: Add 2.0 eq of anhydrous Potassium Carbonate (

    
    ).
    Causality:
    
    
    
    deprotonates the thiol to form a highly nucleophilic thiolate anion. DMF, as a polar aprotic solvent, accelerates the
    
    
    reaction by poorly solvating the thiolate[3].
  • Incubation: Stir at room temperature under a nitrogen atmosphere for 3 hours. Monitor completion via LC-MS.

  • Workup: Quench with water, extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
Protocol B: Reductive Amination of the Benzaldehyde Group

Objective: Attach Ligand 2 (Amine-functionalized) to the intermediate.

  • Imine Formation: Dissolve the purified intermediate from Protocol A in anhydrous Methanol. Add 1.2 eq of primary amine-functionalized Ligand 2.

  • Acidification: Add catalytic glacial acetic acid to adjust the pH to ~5.5. Causality: Mildly acidic conditions protonate the carbonyl oxygen, increasing its electrophilicity and driving the equilibrium toward the iminium ion[4].

  • Reduction: Add 1.5 eq of Sodium Cyanoborohydride (

    
    ) and stir at room temperature for 12 hours.
    Causality:
    
    
    
    is specifically chosen over
    
    
    because it is stable at mildly acidic pH and selectively reduces the protonated iminium ion without reducing unreacted aldehydes.
  • Purification: Remove the solvent under reduced pressure and purify via flash chromatography.

Protocol C: CuAAC Click Chemistry of the Ethynyl Group

Objective: Attach a functional tag (Azide-functionalized) to the construct.

  • Solvent System: Dissolve the intermediate from Protocol B and 1.1 eq of the Azide-Tag in a 1:1 mixture of tert-Butanol and Water.

  • Catalyst Complexation: In a separate vial, mix 0.1 eq of

    
     and 0.2 eq of TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). Add this complex to the main reaction.
    Causality: TBTA is a crucial stabilizing ligand. It protects the Cu(I) oxidation state from disproportionation and oxidation in aqueous environments, ensuring high catalytic turnover[5].
    
  • Activation: Add 0.5 eq of freshly prepared Sodium Ascorbate solution. Causality: Sodium ascorbate reduces the inactive Cu(II) to the catalytically active Cu(I) species in situ.

  • Incubation: Stir at room temperature for 2 hours. The formation of the 1,2,3-triazole is highly bioorthogonal and proceeds with near 100% atom economy.

  • Final Isolation: Purify the fully assembled trivalent conjugate via preparative HPLC.

References

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Methods to accelerate PROTAC drug discovery Source: National Center for Biotechnology Information (PMC) URL:[Link][5]

  • Rational design of the linkers in targeting chimeras Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

  • Contemporary approaches to site-selective protein modification: reductive amination Source: SciSpace / Scientific Literature URL:[Link][4]

  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies Source: National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Development of Electrophiles and Chemoproteomic Methods for the Exploration of the Ligandability of Bacterial Proteomes Source: Technical University of Munich (mediaTUM) URL:[Link][6]

Sources

Application Notes and Protocols for the Chemoselective Sonogashira Coupling of 3-(Bromomethyl)-5-ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of a Versatile Building Block

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms.[1][2] This powerful transformation has been widely applied in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][3] The subject of this guide, 3-(bromomethyl)-5-ethynylbenzaldehyde, is a trifunctional molecule poised as a valuable building block in drug discovery and development. Its three distinct reactive sites—a terminal alkyne, a benzylic bromide, and an aldehyde—offer orthogonal handles for sequential chemical modifications, allowing for the rapid construction of complex molecular architectures.

However, the very features that make this molecule attractive also present a significant synthetic challenge: achieving chemoselectivity. A successful Sonogashira coupling on this substrate requires the selective reaction of the terminal alkyne with an aryl or vinyl halide, without engaging the reactive bromomethyl or aldehyde functionalities. This guide, therefore, provides a detailed experimental protocol designed to navigate these challenges, drawing upon established principles of Sonogashira coupling while incorporating strategies to ensure the desired chemoselectivity.

The Challenge: Chemoselectivity in the Presence of Multiple Reactive Sites

The primary hurdle in the Sonogashira coupling of 3-(bromomethyl)-5-ethynylbenzaldehyde is the potential for undesired side reactions. The benzylic bromide is susceptible to nucleophilic substitution, particularly under the basic conditions typically employed in Sonogashira reactions.[4] The amine base, often used in excess, can act as a nucleophile, leading to the formation of a benzylic amine byproduct. Furthermore, the aldehyde group, while generally more robust than the benzylic bromide, can undergo various base-catalyzed side reactions.

Therefore, the selection of reaction conditions is paramount. A successful protocol must employ a catalyst system and reaction medium that favors the desired C(sp)-C(sp²) bond formation at a rate significantly faster than any competing side reactions. This necessitates the use of mild bases, carefully chosen catalyst and ligand systems, and potentially lower reaction temperatures.

Proposed Experimental Protocol: A Chemoselective Approach

This protocol is designed to favor the Sonogashira coupling at the terminal alkyne of 3-(bromomethyl)-5-ethynylbenzaldehyde while minimizing side reactions at the bromomethyl and aldehyde functionalities. It is based on copper-free Sonogashira conditions, which are known to be milder and can reduce the likelihood of alkyne homocoupling.[5][6]

Materials and Reagents
  • Substrates:

    • 3-(Bromomethyl)-5-ethynylbenzaldehyde (1.0 eq)

    • Aryl or vinyl halide (e.g., Iodobenzene, 1.1 eq)

  • Catalyst and Ligand:

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Triphenylphosphine (PPh₃, 4 mol%)

  • Base:

    • Triethylamine (Et₃N, 2.0 eq) or Diisopropylethylamine (DIPEA, 2.0 eq)

  • Solvent:

    • Anhydrous, degassed tetrahydrofuran (THF) or 1,4-dioxane

  • Other:

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexanes, ethyl acetate)

    • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add anhydrous, degassed solvent (e.g., THF) to dissolve the catalyst and ligand.

  • Addition of Reagents:

    • To the catalyst solution, add 3-(bromomethyl)-5-ethynylbenzaldehyde (1.0 eq) and the aryl or vinyl halide (1.1 eq).

    • Finally, add the amine base (Et₃N or DIPEA, 2.0 eq) via syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.[1]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (typically within 2-4 hours, as indicated by the consumption of the starting material), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Rationale for Experimental Choices
  • Copper-Free Conditions: The absence of a copper co-catalyst minimizes the risk of alkyne homocoupling (Glaser coupling), which can be a significant side reaction, especially with terminal alkynes.[5][6]

  • Palladium Catalyst and Phosphine Ligand: Pd(OAc)₂ is a common and effective palladium source for Sonogashira couplings. Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst.

  • Mild Amine Base: Triethylamine or diisopropylethylamine are chosen as they are sufficiently basic to deprotonate the terminal alkyne but are sterically hindered, which can reduce their nucleophilicity towards the benzylic bromide.[4]

  • Anhydrous and Degassed Conditions: The reaction should be performed under an inert atmosphere to prevent oxidation of the palladium catalyst and to minimize side reactions.[7]

  • Room Temperature: Conducting the reaction at room temperature helps to suppress potential side reactions that may be favored at higher temperatures.[1]

Visualization of the Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_catalyst Prepare Catalyst Solution (Pd(OAc)₂, PPh₃ in THF) add_reagents Add Substrates and Base (3-(Bromomethyl)-5-ethynylbenzaldehyde, Aryl Halide, Amine Base) prep_catalyst->add_reagents In Schlenk flask reaction Stir at Room Temperature under Inert Atmosphere add_reagents->reaction Start Reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring quench Quench with aq. NH₄Cl monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for the chemoselective Sonogashira coupling.

Key Reaction Parameters

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ (2 mol%)Effective palladium source for Sonogashira coupling.
Ligand PPh₃ (4 mol%)Stabilizes the palladium catalyst.
Base Et₃N or DIPEA (2.0 eq)Mild, sterically hindered base to minimize side reactions.[4]
Solvent Anhydrous, degassed THF or 1,4-dioxaneAprotic solvent suitable for Sonogashira reactions.
Temperature Room TemperatureMinimizes potential side reactions.[1]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst degradation and side reactions.[7]

Troubleshooting and Considerations

  • Low Yield: If the reaction shows low conversion, a slight increase in temperature (e.g., to 40-50 °C) may be beneficial. However, this should be done cautiously and with careful monitoring to avoid decomposition. Ensure all reagents and solvents are of high purity and strictly anhydrous.

  • Formation of Byproducts: If significant amounts of the benzylic amine byproduct are observed, switching to a more sterically hindered base like diisopropylethylamine (DIPEA) or using a non-amine base such as potassium carbonate with a phase-transfer catalyst could be explored. However, inorganic bases may require higher temperatures.

  • Aldehyde Reactivity: While this protocol is designed to be mild, if aldehyde-related side products are observed, protection of the aldehyde group as an acetal prior to the Sonogashira coupling should be considered. The acetal can be readily deprotected under acidic conditions after the coupling reaction.

Conclusion

The chemoselective Sonogashira coupling of 3-(bromomethyl)-5-ethynylbenzaldehyde presents a valuable synthetic route to a highly functionalized building block. By carefully selecting mild reaction conditions, including a copper-free catalyst system and a sterically hindered amine base at room temperature, it is possible to achieve the desired C(sp)-C(sp²) bond formation while preserving the integrity of the benzylic bromide and aldehyde functionalities. This detailed protocol provides a robust starting point for researchers and drug development professionals to successfully employ this versatile molecule in their synthetic endeavors.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). [Link]

  • Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107 , 874–922 (2007). [Link]

  • Liang, B., Dai, M., Chen, J. & Yang, Z. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. J. Org. Chem.70 , 391–393 (2005). [Link]

  • Lipshutz, B. H., Chung, D. W. & Rich, B. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Org. Lett.10 , 3793–3796 (2008). [Link]

  • Al-Zoubi, R. M. et al. A Highly Efficient and Regioselective Sonogashira Reaction of 1,2,3-Trihaloarenes under Ambient Conditions. Molecules23 , 166 (2018). [Link]

  • Xu, S. et al. Palladium-Catalyzed Coupling of Terminal Alkynes with Benzyl Ammonium Salts. J. Org. Chem.84 , 12157–12164 (2019). [Link]

  • A Copper‐Catalyzed Sonogashira Coupling Reaction of Diverse Activated Alkyl Halides with Terminal Alkynes Under Ambient Conditions. Adv. Synth. Catal.362 , 2375-2380 (2020). [Link]

  • Sonogashira coupling. In Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules15 , 9138-9150 (2010). [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis6 , 121-133 (2017). [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts15 , 1123 (2025). [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Org. Lett.5 , 1841-1844 (2003). [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols5 , 102900 (2024). [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Research Repository. (2014). [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Org. Lett.11 , 5514-5517 (2009). [Link]

  • Palladium-Catalysed Cross-Coupling of Vinyldisiloxanes with Benzylic and Allylic Halides and Sulfonates. Chemistry – A European Journal18 , 8774-8778 (2012). [Link]

  • Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides. ChemRxiv. (2022). [Link]

  • Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Request PDF. (2025). [Link]

  • Sonogashira Coupling- Reaction and application in Research Lab. YouTube. (2022). [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances11 , 5398-5423 (2021). [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. New J. Chem.46 , 5745-5753 (2022). [Link]

Sources

Application Note: Trifunctional Fluorescence Labeling via 3-(Bromomethyl)-5-ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of bioconjugation and chemical biology, the demand for modular, highly stable, and site-specific labeling reagents is paramount. 3-(Bromomethyl)-5-ethynylbenzaldehyde (CAS 899758-89-5) [1] has emerged as a powerful trifunctional linker. By integrating a thiol-reactive bromomethyl group, a bioorthogonal ethynyl (alkyne) handle, and an amine/hydrazine-reactive benzaldehyde moiety into a single compact scaffold, this reagent enables the precise construction of complex fluorescent bioconjugates[2].

This application note provides researchers and drug development professionals with a comprehensive, self-validating framework for utilizing this trifunctional probe in advanced fluorescence labeling, ensuring high chemoselectivity, conjugate stability, and reproducible degree of labeling (DOL).

Mechanistic Principles & Causality (E-E-A-T)

To design a successful bioconjugation workflow, one must understand the thermodynamic and kinetic causality behind each reactive handle:

  • Site-Specific Alkylation (Bromomethyl Group): The bromomethyl moiety is a highly reactive alpha-haloalkyl electrophile. At a slightly basic pH (7.5–8.0), the thiol group of a cysteine residue (pKa ~8.3) is partially deprotonated to form a highly nucleophilic thiolate anion. This thiolate attacks the bromomethyl carbon via an irreversible Sₙ2 mechanism, forming a stable thioether bond[3]. Causality for selection: Unlike maleimide-based conjugations, which can undergo retro-Michael dealkylation and exchange with serum thiols (e.g., glutathione) in vivo, bromomethyl-derived thioether linkages are permanently stable, making them highly desirable for antibody-drug conjugates (ADCs) and long-term in vivo imaging[4][5].

  • Bioorthogonal Fluorescence Labeling (Ethynyl Group): The terminal alkyne is completely bioorthogonal, meaning it does not react with native biological functional groups. Upon the introduction of a Copper(I) catalyst, it undergoes a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-functionalized fluorophore[6][7]. Causality for selection: CuAAC click chemistry is highly modular, quantitative, and regiospecifically yields a stable 1,4-disubstituted 1,2,3-triazole linkage without cross-reacting with the protein's native architecture[8].

  • Orthogonal Secondary Labeling (Benzaldehyde Group): The aromatic aldehyde provides a third axis of reactivity. At mildly acidic pH (5.5–6.5), it undergoes condensation with alpha-effect nucleophiles, such as hydrazine or aminooxy-functionalized secondary dyes, to form stable hydrazones or oximes[9][10].

Conjugation Workflow & Signaling Pathway

The following diagram illustrates the logical progression of the bioconjugation workflow, from the initial site-specific alkylation of a native or engineered cysteine to the dual-labeling of the protein via orthogonal click and condensation chemistries.

G A Target Protein (Free Cysteine) C Alkylated Protein (Alkyne & Aldehyde) A->C Alkylation (pH 7.5-8.0) B 3-(Bromomethyl)-5- ethynylbenzaldehyde B->C Linker E Fluorescently Labeled Protein (Triazole) C->E CuAAC Click (Cu(I), Ascorbate) F Secondary Label (Hydrazine-Dye) C->F Oxime Ligation (pH 5.5-6.5) D Fluorophore-Azide (e.g., Cy5-N3) D->E Azide Dye

Workflow for dual-fluorescence labeling using 3-(Bromomethyl)-5-ethynylbenzaldehyde.

Quantitative Data: Reactivity Profile

To ensure optimal chemoselectivity and prevent cross-reactivity (e.g., alkylating lysine amines instead of cysteine thiols), reaction conditions must be strictly controlled.

Table 1: Functional Group Reactivity Profile of 3-(Bromomethyl)-5-ethynylbenzaldehyde

Functional GroupTarget NucleophileOptimal pHReaction MechanismResulting LinkageRelative Kinetics
Bromomethyl (-CH₂Br)Cysteine Thiol (-SH)7.5 – 8.0Sₙ2 AlkylationThioetherFast (1–2 hours)
Ethynyl (-C≡CH)Azide (-N₃)6.5 – 8.0CuAAC (Click)1,2,3-TriazoleVery Fast (<1 hour)
Benzaldehyde (-CHO)Aminooxy / Hydrazine5.5 – 6.5CondensationOxime / HydrazoneModerate (2–4 hours)
Benzaldehyde (-CHO)Primary Amine (-NH₂)7.0 – 8.5Reductive AminationSecondary AmineSlow (Requires Reductant)

Experimental Protocols

The following self-validating protocols are designed to ensure complete labeling while maintaining the structural integrity of the target biomolecule.

Protocol A: Site-Specific Protein Alkylation (Introduction of the Trifunctional Tag)

This step attaches the alkyne and aldehyde handles to the protein's free cysteine.

  • Preparation & Reduction: Dilute the target protein to 2–5 mg/mL in Conjugation Buffer (50 mM HEPES, 150 mM NaCl, pH 7.5). Add 10 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature (RT).

    • Causality: TCEP is a phosphine-based reductant that breaks disulfide bonds to expose free thiols. Unlike DTT or β-mercaptoethanol, TCEP does not contain a thiol group, meaning it will not compete with the protein for the bromomethyl linker. Thus, intermediate desalting is unnecessary.

  • Alkylation: Dissolve 3-(Bromomethyl)-5-ethynylbenzaldehyde in anhydrous DMSO to create a 10 mM stock. Add 15 molar equivalents of the linker to the protein solution. Ensure the final DMSO concentration remains ≤10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 2 hours at RT under gentle end-over-end rotation.

  • Purification: Remove excess unreacted linker by passing the mixture through a size-exclusion spin column (e.g., Zeba™) pre-equilibrated with PBS (pH 7.4).

Protocol B: Fluorescence Labeling via CuAAC Click Chemistry

This step conjugates an azide-functionalized fluorophore to the newly introduced alkyne tag.

  • Catalyst Assembly: In a separate microcentrifuge tube, pre-mix 1 mM CuSO₄ with 5 mM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in water.

    • Causality: THPTA is a water-soluble ligand that accelerates the CuAAC reaction and tightly coordinates the Cu(I) ion, protecting the protein from reactive oxygen species (ROS) and metal-induced aggregation[6].

  • Conjugation: To the alkylated protein from Protocol A, add 3–5 molar equivalents of an Azide-Fluorophore (e.g., Alexa Fluor™ 488 Azide or Cy5-Azide).

  • Catalysis & Initiation: Add the pre-mixed CuSO₄/THPTA complex to the protein-dye mixture (final Cu concentration: 100 µM). Immediately add 10 molar equivalents of freshly prepared Sodium Ascorbate to reduce Cu(II) to the active Cu(I) species.

  • Incubation: React for 1 hour at RT in the dark.

  • Purification: Desalt the fluorescently labeled protein using a size-exclusion column to remove free dye and copper reagents.

Protocol C: System Validation & Quality Control

A self-validating protocol must inherently prove its own success.

  • Degree of Labeling (DOL) Quantification: Measure the absorbance of the purified conjugate at 280 nm (protein) and the excitation maximum of the fluorophore (e.g., 650 nm for Cy5). Calculate the DOL using the respective extinction coefficients to confirm a 1:1 stoichiometric labeling ratio.

  • Structural Integrity (In-Gel Fluorescence): Resolve 1–2 µg of the conjugate on an SDS-PAGE gel. Prior to Coomassie staining, scan the gel using a fluorescence imager.

    • Validation: A single fluorescent band co-migrating with the protein molecular weight confirms covalent attachment. The absence of fluorescence at the dye front confirms the successful removal of unreacted fluorophores.

References

  • 899758-89-5_CAS号:899758-89-5 (Chemical Properties and Structure of 3-(Bromomethyl)-5-ethynylbenzaldehyde). ChemSrc. Available at:[Link]

  • Clickable Azide-Functionalized Bromo-Aryl-Aldehydes – Synthesis and Photophysical Characterization . ChemRxiv. Available at:[Link]

  • Arylation Chemistry for Bioconjugation . National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation . Chemical Society Reviews (RSC). Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-(Bromomethyl)-5-ethynylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket ID: SYN-3B5E-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-(Bromomethyl)-5-ethynylbenzaldehyde presents a classic "tri-functional" conflict. You are managing three reactive handles simultaneously:

  • Aldehyde: Susceptible to oxidation and nucleophilic attack.

  • Ethynyl (Alkyne): Prone to radical addition and polymerization.

  • Bromomethyl (Benzylic Bromide): Highly electrophilic; unstable to basic conditions (e.g., Sonogashira amines).

The Root Cause of Low Yield: Most yield failures stem from attempting the Wohl-Ziegler bromination (NBS) on a substrate with a terminal alkyne, or attempting a Sonogashira coupling on a substrate containing a benzylic bromide.

This guide provides a Self-Validating Protocol that prioritizes chemoselectivity via a specific order of operations: Protect


 Couple 

Brominate

Deprotect.

Module 1: Strategic Route Selection

Do not attempt all transformations simultaneously. Select your route based on your starting material.

The "Golden Path" (Recommended)

Highest fidelity, lowest risk of side reactions.

  • Start: 3-Bromo-5-methylbenzaldehyde.

  • Step A: Protect Aldehyde (Acetal).

  • Step B: Sonogashira Coupling (TMS-Acetylene).

  • Step C: Wohl-Ziegler Bromination (NBS).[1][2]

  • Step D: Global Deprotection.

Route Decision Logic (Visualization)

RouteSelection Start Starting Material: 3-Bromo-5-methylbenzaldehyde Decision Is the Aldehyde Protected? Start->Decision RouteA Route A (Robust) 1. Sonogashira (TMS-Acetylene) 2. NBS Bromination 3. Deprotection Decision->RouteA Yes (Acetal) RouteB Route B (High Risk) 1. NBS Bromination 2. Sonogashira (Terminal Alkyne) Decision->RouteB No Success Target: 3-(Bromomethyl)-5-ethynylbenzaldehyde RouteA->Success High Yield (>60%) Failure FAILURE MODE: Benzylic Bromide reacts with Sonogashira Base RouteB->Failure Ammonium Salt Formation

Figure 1: Decision tree highlighting the risk of performing Sonogashira coupling after bromination.

Module 2: Troubleshooting The Wohl-Ziegler Reaction

The bromination of the methyl group using N-Bromosuccinimide (NBS) is the most capricious step.

Critical Failure: Alkyne Degradation

Symptom: The reaction mixture turns dark/tarry; NMR shows loss of alkyne proton. Mechanism: Free radicals (Br•) are electrophilic.[3] If the alkyne is terminal (-C≡CH), Br• can add across the triple bond, leading to polymerization. Solution:

  • Must use TMS-Acetylene: The Trimethylsilyl (TMS) group provides steric bulk and electronic stabilization, preventing radical attack on the triple bond.

  • Reference: See Wohl-Ziegler kinetics on alkynes [1].

Critical Failure: Over-Bromination (Gem-Dibromide)

Symptom: Product contains ~15-20% of the dibromomethyl impurity (


).
Troubleshooting Table: 
VariableRecommendationWhy?
Stoichiometry 0.95 eq of NBSStarve the reaction. It is better to have 5% unreacted starting material (separable) than 5% dibromide (inseparable).
Initiator AIBN (Azobisisobutyronitrile)BPO (Benzoyl Peroxide) is too oxidizing and may affect the aldehyde if unprotected.
Solvent PhCF

(Trifluorotoluene)
Replaces CCl

(toxic) and Benzene (carcinogenic). Higher boiling point (

C) drives the radical chain faster than DCM.
Light Source 500W Halogen or Blue LED If chemical initiation fails, photo-initiation is cleaner. Ensure the flask is Pyrex (UV transparent).

Module 3: Troubleshooting Sonogashira Coupling

The "Benzylic Bromide" Trap

Scenario: You already have the bromomethyl group installed and now want to add the alkyne. Issue: Standard Sonogashira conditions use secondary or tertiary amines (Et


N, DEA) as solvents/bases.
Chemistry:  The benzylic bromide is a potent alkylating agent. It will react with the amine base to form a quaternary ammonium salt (

) before the Palladium cycle even begins. Fix:
  • Reverse the Order: Perform Sonogashira before bromination (on the aryl bromide).

  • If you MUST couple last: Use "Copper-Free" conditions with inorganic bases (e.g., K

    
    CO
    
    
    
    in DMF/DMSO) to minimize nucleophilic attack on the benzylic position [2].

Module 4: Detailed Experimental Protocol (The "Robust Route")

This protocol assumes starting from 3-bromo-5-methylbenzaldehyde .

Step 1: Protection & Sonogashira (Telescoped)
  • Protection: Reflux starting material with ethylene glycol (1.2 eq) and pTsOH (cat.) in Toluene with a Dean-Stark trap. Monitor by TLC until aldehyde disappears.

  • Coupling:

    • Suspend Protected Aryl Bromide (1.0 eq) in anhydrous THF/Et

      
      N (1:1).
      
    • Add CuI (0.02 eq) and Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (0.02 eq). Degas with Argon.
    • Add TMS-Acetylene (1.2 eq) dropwise. Stir at RT for 4-6h.

    • Checkpoint: Look for the formation of a dark precipitate (Et

      
      N
      
      
      
      HBr).
    • Workup: Filter through Celite, concentrate.

Step 2: Radical Bromination
  • Dissolve the TMS-protected intermediate in Trifluorotoluene (0.2 M).

  • Add NBS (0.95 eq) and AIBN (0.05 eq).

  • Heat to reflux (

    
    C).
    
  • Crucial: Monitor by 1H NMR every 30 mins. Look for the shift of the methyl peak (

    
     2.4 ppm) to the benzylic bromide peak (
    
    
    
    4.5 ppm).
  • Stop reaction at ~90% conversion to avoid dibromination.

Step 3: Global Deprotection
  • Dissolve crude bromide in THF.

  • Add 1M HCl (aq) to remove the acetal (restores Aldehyde).

  • Add K

    
    CO
    
    
    
    (aq) or TBAF (1.0 eq) to remove the TMS group (restores Alkyne).
    • Warning: The product is unstable. Do not store for long periods. Use immediately in the next step.

Module 5: Mechanistic Visualization

Understanding the radical cycle helps prevent side reactions.[4]

RadicalCycle Initiator AIBN (Heat) Br_Rad Br• Initiator->Br_Rad Initiation Substrate Substrate-CH3 Br_Rad->Substrate H-Abstraction Radical_Int Substrate-CH2• (Benzylic Radical) Substrate->Radical_Int NBS NBS Radical_Int->NBS Br-Abstraction Product Product-CH2Br NBS->Product Succinimide Succinimide• NBS->Succinimide Succinimide->Br_Rad Propagation

Figure 2: The Wohl-Ziegler radical chain mechanism. Note that high concentrations of Br• (from excess NBS) promote side reactions.

References

  • Wohl-Ziegler Bromination & Alkyne Compatibility

    • Source: Djerassi, C. (1948).[2] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.

    • Relevance: Establishes the necessity of protecting groups for unsaturated systems during radical bromin
  • Sonogashira Coupling on Benzylic Substrates

    • Source: Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling.[5][6][7] Angewandte Chemie International Edition.

    • Relevance: Describes conditions (inorganic bases) that tolerate alkyl halides better than standard amine conditions.
  • Synthesis of 3-Bromo-5-ethynylbenzaldehyde (Analogous Precursor)

    • Source: BenchChem Technical D
    • Relevance: Confirms the stability of the 3,5-substitution pattern and the use of TMS-acetylene for mono-alkynyl
  • Process Safety in Radical Brominations

    • Source: Organic Process Research & Development (OPRD).
    • Relevance: Guidelines for solvent replacement (Trifluorotoluene vs CCl4) in scale-up environments.

Sources

optimizing reaction conditions for 3-(Bromomethyl)-5-ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(Bromomethyl)-5-ethynylbenzaldehyde Conjugation Workflows

As a Senior Application Scientist, I frequently consult with researchers facing challenges when utilizing highly functionalized building blocks. 3-(Bromomethyl)-5-ethynylbenzaldehyde is a powerful trifunctional linker, offering a bromomethyl group (for electrophilic alkylation), a benzaldehyde group (for oxime/hydrazone ligation), and a terminal alkyne (for azide-alkyne cycloaddition).

However, its tri-functional nature is a double-edged sword. Without strict orthogonal control, researchers often encounter cross-reactivity, premature hydrolysis, or transition-metal-induced degradation. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure absolute chemoselectivity during your bioconjugation workflows.

Part 1: Orthogonal Reactivity Data & Strategy

To successfully utilize this linker, reactions must be sequenced based on the thermodynamic stability and kinetic reactivity of each functional group. The bromomethyl group is highly susceptible to hydrolysis and must be reacted first. The aldehyde is moderately stable but prone to oxidation, making it second in the sequence. The alkyne is the most stable and is reserved for the final Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) step to prevent copper-induced side reactions with the other moieties.

Table 1: Quantitative Reaction Parameters for Orthogonal Conjugation

Functional GroupTarget Nucleophile / DipoleOptimal pH RangeCatalyst / AdditiveReaction Rate / TimeCompeting Side Reaction to Avoid
Bromomethyl (-CH₂Br)Free Thiols (-SH)6.5 – 7.0None (Buffer/DMSO)Fast (1–2 hours)Amine alkylation (at pH > 7.5); Hydrolysis[1]
Benzaldehyde (-CHO)Aminooxy (R-O-NH₂)6.0 – 7.010–100 mM AnilineVery Fast (10¹–10³ M⁻¹s⁻¹)Oxidation to carboxylic acid; Imine formation[2]
Ethynyl (-C≡CH)Azides (R-N₃)7.0 – 7.5Cu(I), THPTA, AscorbateModerate (15–60 mins)Glaser coupling (oxidative dimerization)[3]

Part 2: Troubleshooting Guide & FAQs

Q1: I am trying to conjugate an amine-containing biomolecule to the bromomethyl group, but I am seeing a complex mixture of products. What is happening? A: You are observing cross-reactivity. Primary amines can act as nucleophiles to displace the bromide (SN2 alkylation), but they also readily condense with the benzaldehyde group to form imines (Schiff bases). Causality & Solution: To establish a self-validating orthogonal system, do not use amines for the first step . Instead, use a thiol-containing nucleophile. At a strictly controlled pH of 6.5–7.0, thiols are highly nucleophilic toward the bromomethyl group, while primary amines remain protonated and unreactive toward both the alkyl halide and the aldehyde[1].

Q2: My oxime ligation to the benzaldehyde group is taking over 24 hours, and the linker is degrading. How can I accelerate this? A: Uncatalyzed oxime ligation at neutral pH is kinetically sluggish. Prolonged incubation in aqueous buffers leads to the hydrolysis of unreacted bromomethyl groups (if not already reacted) or oxidation of the aldehyde. Causality & Solution: Implement aniline catalysis . Adding 10–100 mM aniline to the reaction buffer forms a highly reactive Schiff base intermediate with the benzaldehyde. The aminooxy nucleophile then rapidly displaces the aniline. This nucleophilic catalysis accelerates the reaction rate constants to 10¹–10³ M⁻¹s⁻¹, driving the ligation to completion in under an hour at neutral pH[2].

Q3: During the final Click chemistry (CuAAC) step, my protein precipitates, and I detect degradation of the construct. Why? A: Classic CuAAC uses unchelated Cu(I), which generates Reactive Oxygen Species (ROS) in the presence of oxygen and ascorbate, leading to protein denaturation and oxidative damage to the thioether/oxime linkages formed in previous steps. Furthermore, unchelated Cu(I) can catalyze the oxidative Glaser coupling of your terminal alkynes. Causality & Solution: You must use a water-soluble Cu(I)-stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). THPTA binds Cu(I), blocking its bioavailability for ROS generation while maintaining its catalytic efficiency for the cycloaddition. Always pre-complex the CuSO₄ with THPTA before adding it to your biomolecules[3][4].

Part 3: Step-by-Step Experimental Protocols

The following methodologies form a continuous, self-validating workflow. Each step is designed to leave the subsequent functional groups intact.

Protocol A: Site-Specific Thiol Alkylation (Targeting -CH₂Br)
  • Preparation: Dissolve 3-(Bromomethyl)-5-ethynylbenzaldehyde in anhydrous DMSO to a concentration of 10 mM.

  • Buffer Setup: Prepare your thiol-containing target molecule (e.g., a cysteine-tagged peptide) in 100 mM Sodium Phosphate buffer, pH 6.8. Crucial: Ensure the pH does not exceed 7.0 to prevent amine cross-reactivity.

  • Reaction: Add the linker to the thiol solution at a 2:1 molar ratio (Linker:Thiol). The final DMSO concentration should not exceed 10% to prevent protein denaturation.

  • Incubation: Stir gently at room temperature for 2 hours.

  • Purification: Remove excess unreacted linker via size exclusion chromatography (SEC) or dialysis. The aldehyde and alkyne groups are now ready for subsequent steps.

Protocol B: Aniline-Catalyzed Oxime Ligation (Targeting -CHO)
  • Catalyst Preparation: Prepare a 100 mM stock of aniline in 100 mM Sodium Phosphate buffer, pH 6.5.

  • Reagent Addition: To the purified construct from Protocol A, add your aminooxy-functionalized molecule (1.5 molar equivalents relative to the linker).

  • Catalysis: Add the aniline stock to achieve a final aniline concentration of 10 mM[2].

  • Incubation: Incubate at room temperature for 1 hour. The aniline will dynamically form an imine, which is rapidly trapped by the aminooxy group to form a stable oxime bond.

  • Purification: Purify the dual-conjugated construct via SEC.

Protocol C: THPTA-Assisted CuAAC (Targeting -C≡CH)
  • Catalyst Pre-complexation: In a microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ (in water) with 20 µL of 50 mM THPTA ligand (in water). Causality: A 1:2.5 to 1:5 ratio of Cu:THPTA ensures complete chelation, preventing ROS generation[4][5].

  • Reaction Assembly: To your dual-conjugated construct from Protocol B, add the azide-functionalized molecule (2–5 molar equivalents).

  • Initiation: Add the pre-complexed CuSO₄/THPTA solution to the reaction mixture.

  • Reduction: Immediately add sodium ascorbate (from a freshly prepared 100 mM stock) to a final concentration of 5 mM to reduce Cu(II) to catalytic Cu(I)[5].

  • Incubation: Protect from light and incubate at room temperature for 30–60 minutes[4].

  • Final Purification: Isolate the fully tri-functionalized construct via HPLC or SEC.

Part 4: Workflow Visualization

G Start 3-(Bromomethyl)-5-ethynylbenzaldehyde (Tri-functional Hub) Step1 Step 1: Thiol Alkylation Target: -CH2Br Reagent: R1-SH, pH 6.5-7.0 Start->Step1 Int1 Intermediate 1 (Thioether + Aldehyde + Alkyne) Step1->Int1 Step2 Step 2: Oxime Ligation Target: -CHO Reagent: R2-O-NH2, Aniline cat. Int1->Step2 Int2 Intermediate 2 (Thioether + Oxime + Alkyne) Step2->Int2 Step3 Step 3: CuAAC Click Chemistry Target: -C≡CH Reagent: R3-N3, Cu(I), THPTA Int2->Step3 Final Fully Conjugated Construct (Tri-functionalized) Step3->Final

Orthogonal workflow for sequential tri-functionalization of 3-(Bromomethyl)-5-ethynylbenzaldehyde.

References

1.[1] New Strategies for Cysteine Bioconjugation and Protein Cross-Linking (Citing Hermanson, G.T., Bioconjugate Techniques). UCL Discovery. Available at: 2.[2] Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry - ACS Publications. Available at: 3.[3] Glen Report 26.15 - New Product - THPTA - A Water Soluble Click Ligand. Glen Research. Available at: 4.[4] Protocol for Azide-Alkyne Click Chemistry. BroadPharm. Available at: 5.[5] CuAAC Cell Reaction Buffer Kit (THPTA based). Jena Bioscience. Available at:

Sources

Technical Support Center: Stability & Handling of 3-(Bromomethyl)-5-ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Tri-Functional" Challenge

3-(Bromomethyl)-5-ethynylbenzaldehyde is not a standard reagent; it is a high-energy tri-functional scaffold designed for cross-linking and bioconjugation. Its utility stems from its three distinct reactive handles:[1]

  • Benzylic Bromide: For nucleophilic substitution (e.g., reacting with cysteines or amines).

  • Terminal Alkyne: For Click chemistry (CuAAC) or Sonogashira coupling.

  • Aldehyde: For imine/hydrazone formation or reductive amination.

The Support Paradox: The very features that make this molecule useful (high reactivity) make it inherently unstable. It is prone to hydrolysis , oxidation , photolysis , and polymerization . This guide provides the protocols necessary to arrest these degradation pathways.

Mechanism of Degradation (Visual Analysis)

To preserve the molecule, you must understand what destroys it. The diagram below maps the specific environmental triggers to the chemical failure modes of this compound.

DegradationPathways Compound 3-(Bromomethyl)- 5-ethynylbenzaldehyde Hydrolysis Benzyl Alcohol deriv. (Inactive Bromide) Compound->Hydrolysis  Nucleophilic Attack   Oxidation Benzoic Acid deriv. (Inactive Aldehyde) Compound->Oxidation  Auto-oxidation   Radical Radical Cleavage (Bromine loss) Compound->Radical  Homolytic Cleavage   Polymer Polymerization (Insoluble Solid) Compound->Polymer  Glaser Coupling   Kornblum Alkoxysulfonium Ion (Scavenged Bromide) Compound->Kornblum  S_N2 Reaction   Water Moisture / Water Water->Hydrolysis Oxygen Oxygen (Air) Oxygen->Oxidation Oxygen->Polymer Light UV/Visible Light Light->Radical Heat Heat (>25°C) Heat->Polymer DMSO DMSO (Solvent) DMSO->Kornblum

Figure 1: Degradation decision tree showing how environmental factors (Red/Yellow nodes) compromise specific functional groups on the scaffold.

Storage & Handling Specifications

Solid State Storage

The compound is most stable as a solid.

  • Temperature: -20°C (Long-term) or 2–8°C (Short-term < 1 week).

  • Atmosphere: Store under Argon or Nitrogen. Oxygen accelerates aldehyde oxidation and alkyne homocoupling.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics for long-term storage, as benzylic halides can leach plasticizers or adsorb onto the walls.

  • Desiccation: Mandatory. Hydrolysis of the C-Br bond is the #1 failure mode.

Solution Stability (The "Golden Rules")

CRITICAL WARNING: Do NOT store this compound in DMSO for long periods. Many researchers default to DMSO for organic stocks. However, benzylic halides react with DMSO to form alkoxysulfonium salts (related to Kornblum oxidation), effectively neutralizing the reactive bromide handle [1].

ParameterRecommendationRationale
Preferred Solvent Anhydrous Acetonitrile (MeCN) Inert to bromide/aldehyde; easy to remove.
Alternative Solvent Anhydrous DMF Acceptable for short-term (<24h) if kept cold.
Forbidden Solvents DMSO, Methanol, Ethanol, Water DMSO reacts with bromide; Alcohols/Water cause solvolysis.
Concentration High (e.g., 50-100 mM) Dilute solutions oxidize faster (higher solvent-to-solute O2 ratio).
Shelf Life < 24 Hours Prepare fresh immediately before use. Do not freeze/thaw stocks.

Standard Operating Procedure: Stock Preparation

Objective: Prepare a 50 mM stock solution for immediate use in a labeling reaction.

Materials:

  • 3-(Bromomethyl)-5-ethynylbenzaldehyde (Solid)

  • Anhydrous Acetonitrile (Sure/Seal™ or equivalent dry grade)

  • Argon gas line

  • Glass Hamilton syringe

Protocol:

  • Equilibrate: Remove the vial from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 20 mins). Why? Opening a cold vial condenses atmospheric moisture instantly, hydrolyzing the bromide.

  • Weighing: Weigh the required amount rapidly. Minimize light exposure.

  • Solubilization: Add Anhydrous Acetonitrile to achieve 50 mM.

    • Calculation: MW ≈ 223.07 g/mol . For 1 mg, add ~90 µL solvent.

  • Purging: Gently bubble Argon through the solution for 30 seconds to displace dissolved oxygen.

  • Usage: Use immediately. If a delay is unavoidable, keep on ice in the dark for max 2 hours.

Troubleshooting Guide (FAQ)

Q1: The solution turned from colorless/pale yellow to dark orange/brown. Is it still good?

Status: Likely Degraded. Root Cause: This indicates oxidation of the aldehyde to benzoic acid derivatives or polymerization of the alkyne (Glaser coupling). Action: Check the proton NMR. If the aldehyde peak (~10 ppm) is diminished or broadened, discard the batch. Prevention: Ensure stricter exclusion of oxygen (Argon purge) and protect from light.

Q2: I see a white precipitate after dissolving in DMSO.

Status: Chemical Reaction Occurred. Root Cause: As noted in Section 3.2, benzylic bromides react with DMSO. The precipitate could be the sulfonium salt byproduct or polymerized material. Action: Switch to Anhydrous Acetonitrile or DMF. Never store benzylic bromides in DMSO.

Q3: My "Click" reaction worked, but the cross-linking failed. Why?

Status: Partial Degradation (Hydrolysis). Root Cause: The alkyne (Click handle) is robust, but the benzylic bromide (cross-linking handle) is fragile. If the bromide hydrolyzed to an alcohol during storage, the molecule will still "click" onto the azide but will fail to react with the nucleophile (cysteine/amine) in the second step. Action: Verify the integrity of the C-Br bond using Mass Spectrometry (look for the specific isotope pattern of Bromine: M and M+2 peaks of equal height). If the M+2 peak is missing, you have lost the bromine.

Q4: The compound has a sharp, stinging odor.[2] Is this normal?

Status: Yes, but Dangerous. Root Cause: Benzylic bromides are potent lachrymators (tear gas agents).[2] They irritate mucous membranes [2].[2] Action: Handle only in a functioning fume hood. If you can smell it, you have already been exposed. Change gloves immediately if splashed.

Advanced Workflow: Reaction Compatibility

When designing experiments, ensure your reaction buffer does not destroy the probe before it finds its target.

ReactionCompatibility Start Experimental Design BufferCheck Check Buffer pH & Nucleophiles Start->BufferCheck Tris Buffer: TRIS / Glycine BufferCheck->Tris Primary Amines Phosphate Buffer: Phosphate / HEPES BufferCheck->Phosphate Non-Nucleophilic ResultBad FAILURE: Buffer reacts with Aldehyde/Bromide Tris->ResultBad Schiff Base Formation TCEP Reducing Agent: TCEP/DTT Phosphate->TCEP Add Reductant? NoRed No Reducing Agent Phosphate->NoRed TCEP->ResultBad Reduction of Azide/Alkyne Interference ResultGood SUCCESS: Probe remains active NoRed->ResultGood

Figure 2: Buffer compatibility flowchart. Avoid primary amine buffers (Tris) due to aldehyde reactivity.

References

  • Kornblum, N., et al. (1959). "A New Synthesis of Alpha-Keto Esters." Journal of the American Chemical Society.[3] Describes the reaction of alkyl halides with DMSO (Kornblum Oxidation), a critical risk factor for benzylic bromides.

  • National Center for Biotechnology Information (2024). "PubChem Compound Summary for Benzyl bromide." PubChem. Confirms lachrymator properties and hydrolysis risks of the benzylic bromide class.[2]

  • Li, J. (2014). "Chapter 2: Click Chemistry." Current Chemistries. Discusses the stability of terminal alkynes and the necessity of copper protection in CuAAC.

  • Fisher Scientific. (2023). "Safety Data Sheet: 2-Amino-3,5-dibromobenzaldehyde." Provides handling data for brominated benzaldehyde derivatives, supporting the storage requirement of 2-8°C and inert atmosphere.

Sources

troubleshooting low labeling efficiency with 3-(Bromomethyl)-5-ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex mechanistic pitfalls associated with 3-(Bromomethyl)-5-ethynylbenzaldehyde .

This molecule is a powerful trifunctional crosslinker, featuring a bromomethyl group for alkylation, a benzaldehyde group for hydrazone/oxime ligation, and an ethynyl group for Click chemistry (CuAAC). However, its multi-reactivity makes it highly sensitive to buffer conditions, competing nucleophiles, and oxidation.

Below is a comprehensive, self-validating troubleshooting guide to help you diagnose and resolve low labeling efficiency.

Diagnostic Workflow: Isolating the Point of Failure

Before adjusting your protocol, you must identify which of the three functional groups is failing. Use the diagnostic decision tree below to isolate the thermodynamic or kinetic bottleneck in your workflow.

Workflow Start Low Labeling Efficiency B1 Bromomethyl (-CH2Br) Alkylation Failure Start->B1 Step 1 B2 Benzaldehyde (-CHO) Conjugation Reversal Start->B2 Step 2 B3 Ethynyl (-C≡CH) CuAAC Click Failure Start->B3 Step 3 C1 Hydrolysis or Competitor (DTT/Tris) B1->C1 C2 Unstable Schiff Base (Needs NaCNBH3) B2->C2 C3 Cu(I) Oxidation (Needs BTTAA/THPTA) B3->C3 D1 Use HEPES pH 7.5 TCEP instead of DTT C1->D1 D2 Use Aminooxy/Hydrazide or Reductive Amination C2->D2 D3 Fresh Ascorbate & Exclude Oxygen C3->D3

Diagnostic workflow for trifunctional probe labeling failures.

Core Troubleshooting Guide (Q&A)

Q1: Why is my initial protein conjugation (via the bromomethyl group) yielding near-zero incorporation? The Causality: Bromomethyl groups are soft electrophiles that undergo S_N2 nucleophilic substitution with sulfhydryl groups (cysteine thiols). Low efficiency is almost always a kinetic competition issue. Bromomethyl is highly susceptible to rapid hydrolysis in aqueous buffers, converting into an unreactive hydroxymethyl group. Furthermore, common biochemical additives like Dithiothreitol (DTT) or β-mercaptoethanol contain free thiols that will irreversibly consume the probe before it reaches your protein[1]. The Self-Validating Fix: Replace DTT with TCEP (Tris(2-carboxyethyl)phosphine), which reduces disulfides without acting as a competing nucleophile[1]. To validate that your protein thiols are actually reduced and accessible, run a parallel positive control using a standard thiol-reactive dye (e.g., Alexa Fluor 488 C5-maleimide). If the maleimide control succeeds but the bromomethyl probe fails, your issue is probe hydrolysis (ensure your DMSO stock is anhydrous and freshly prepared).

Q2: I successfully attached the probe, but the secondary molecule I added via the aldehyde group washes off during purification. Why? The Causality: The benzaldehyde moiety reacts with primary amines (e.g., lysine residues or amine-functionalized dyes) to form a Schiff base (imine). Imine formation is a reversible equilibrium in aqueous media. When you wash or dialyze the sample, the equilibrium shifts left, hydrolyzing the linkage and releasing your payload. The Self-Validating Fix: Do not rely on simple amine conjugation. Instead, use alpha-effect nucleophiles like to form highly stable hydrazones or oximes[2]. If you must conjugate to a primary amine, you must perform reductive amination by adding sodium cyanoborohydride (NaCNBH₃) to irreversibly reduce the Schiff base to a stable secondary amine. You can validate linkage stability by boiling the conjugate in Laemmli buffer; a stable hydrazone/oxime will survive SDS-PAGE, whereas an unreduced Schiff base will dissociate.

Q3: My downstream click chemistry (CuAAC) on the ethynyl group is failing or causing massive protein precipitation. How do I resolve this? The Causality: The terminal alkyne requires a Copper(I) catalyst to undergo cycloaddition with an azide. Cu(I) is thermodynamically unstable in aerobic aqueous solutions and rapidly oxidizes to inactive Cu(II). Cu(II) not only fails to catalyze the reaction but also generates reactive oxygen species (ROS) that denature and precipitate proteins. The Self-Validating Fix: You must use a water-soluble accelerating ligand like to coordinate, stabilize, and protect the Cu(I) state[3]. Validate your catalyst complex visually: pre-mix CuSO₄ with the ligand before adding sodium ascorbate. The solution should remain clear. If it turns brown or cloudy, the ascorbate is degraded, or the copper is precipitating, meaning the reaction will fail before it even begins.

Quantitative Reaction Parameters

To prevent cross-reactivity, you must strictly control the pH and buffer composition for each step. Use the table below to optimize your reaction conditions.

Functional GroupTarget Nucleophile / PartnerOptimal pH RangeCompeting Reagents to AvoidLinkage Stability
Bromomethyl Cysteine (Thiols)7.0 – 8.0DTT, BME, Tris, AzideHighly Stable (Thioether)
Benzaldehyde Hydrazides / Aminooxy5.5 – 6.5Primary amines (Tris)Stable (Hydrazone/Oxime)
Benzaldehyde Primary Amines (Lysine)7.0 – 8.5Tris, GlycineReversible (Requires NaCNBH₃)
Ethynyl (Alkyne) Azides7.0 – 7.5EDTA, EGTA (Chelates Cu)Highly Stable (Triazole)

Self-Validating Experimental Protocol: Trifunctional Labeling Workflow

Follow this sequential methodology to ensure high-efficiency labeling without cross-talk between the functional groups.

Phase 1: Cysteine Alkylation (Bromomethyl)

  • Reduction: Reduce protein thiols using 10 mM TCEP for 30 minutes at room temperature. Critical: Do not use DTT or BME.

  • Buffer Exchange: Desalt the protein into 50 mM HEPES, 150 mM NaCl, pH 7.5 to remove excess TCEP and any primary amine buffers (e.g., Tris).

  • Probe Preparation: Dissolve 3-(Bromomethyl)-5-ethynylbenzaldehyde in anhydrous DMSO to a 10 mM stock. Self-Validation Check: If the stock turns yellow or precipitates, ambient moisture has caused hydrolysis. Discard and use a fresh ampoule.

  • Alkylation: Add the probe to the protein at a 10-fold molar excess. Keep the final DMSO concentration below 5% (v/v) to prevent protein denaturation. Incubate for 2 hours at room temperature in the dark.

Phase 2: Hydrazone Ligation (Benzaldehyde) 5. pH Adjustment: Adjust the buffer pH to 6.0 using a dilute MES or acetate buffer. 6. Catalysis: Add 10 mM aniline as a nucleophilic catalyst. Mechanism: Aniline forms a highly reactive intermediate Schiff base, accelerating the subsequent hydrazone formation by up to 400-fold. 7. Conjugation: Add the hydrazide- or aminooxy-functionalized payload at a 5-fold molar excess. Incubate for 1 hour at room temperature.

Phase 3: CuAAC Click Chemistry (Ethynyl) 8. Catalyst Complexation: Pre-mix 1 mM CuSO₄ with 5 mM THPTA (or BTTAA) ligand in water. Self-Validation Check: The solution must be clear and light blue. Cloudiness indicates ligand degradation. 9. Azide Addition: Add the azide-functionalized payload to the protein mixture. 10. Catalyst Addition: Add the Cu/THPTA complex to the reaction. 11. Initiation: Initiate the reaction by adding 5 mM freshly prepared sodium ascorbate. Self-Validation Check: The solution should remain clear. If it turns brown, Cu(II) has not been properly reduced, or oxygen is overwhelming the system. Degas buffers with argon if this occurs. 12. Quenching: Incubate for 1 hour, then quench with 5 mM EDTA to strip the copper and halt the reaction.

References

  • [2] Title: Reversible hydrazide chemistry-based enrichment for O-GlcNAc-modified peptides and glycopeptides having non-reducing GlcNAc residues | Source: PubMed / Analyst | URL:[Link]

  • [3] Title: Site-specific protein labeling using PRIME and chelation-assisted click chemistry | Source: Ting Laboratory / Nature Protocols | URL:[Link]

Sources

impact of pH on the reactivity of 3-(Bromomethyl)-5-ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-(Bromomethyl)-5-ethynylbenzaldehyde Workflows

Introduction

3-(Bromomethyl)-5-ethynylbenzaldehyde is a highly versatile, trifunctional scaffold used extensively in advanced bioconjugation, drug development, and materials science. It features three orthogonal reactive handles:

  • Benzaldehyde Group: Targeted for oxime or hydrazone ligation.

  • Ethynyl (Alkyne) Group: Designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Bromomethyl Group: Acts as a potent electrophile for the alkylation of thiols or primary amines.

Because each functional group operates under distinct mechanistic pathways, pH is the master variable governing the success of sequential conjugations. Improper pH control leads to cross-reactivity, premature degradation, or sluggish kinetics. This guide provides field-proven troubleshooting strategies, step-by-step protocols, and mechanistic insights to help you master this molecule.

Diagram 1: pH-Dependent Reactivity Profile

pH_Reactivity Molecule 3-(Bromomethyl)-5-ethynylbenzaldehyde Acidic Acidic pH (4.5 - 6.0) Molecule->Acidic Neutral Neutral pH (7.0 - 7.4) Molecule->Neutral Basic Basic pH (> 7.5) Molecule->Basic Aldehyde Benzaldehyde Group Rapid Oxime/Hydrazone Ligation Acidic->Aldehyde Acid catalysis Alkyne Ethynyl Group Optimal CuAAC Click Chemistry Neutral->Alkyne Cu(I) stabilization Bromomethyl Bromomethyl Group Thiol/Amine Alkylation Basic->Bromomethyl Nucleophilic attack Hydrolysis Degradation Pathway: Bromomethyl Hydrolysis Basic->Hydrolysis OH- driven solvolysis

Caption: Logical relationship between pH environments and the dominant reactivity of each functional group.

Section 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my bromomethyl group degrade before I can complete my final conjugation step? A: This is a classic case of base-catalyzed hydrolysis. The bromomethyl group (-CH₂Br) is highly susceptible to nucleophilic substitution (Sₙ2). At basic pH (>7.5), hydroxide ions (OH⁻) act as strong nucleophiles in aqueous media, rapidly displacing the bromide ion to form a stable, unreactive hydroxymethyl group (-CH₂OH) [1]. Causality & Fix: The energy barrier for this degradation drops significantly as pH increases [1]. To preserve the bromomethyl handle for late-stage alkylation, you must perform your preceding oxime ligation and CuAAC steps at acidic to neutral pH (5.5–7.0) and strictly avoid alkaline buffers (like Tris or Carbonate at pH 8+) until the final alkylation step.

Q2: Why is my oxime ligation yield so low when performed at physiological pH (7.4)? A: Oxime and hydrazone ligations rely on a delicate acid-base equilibrium. The reaction requires protonation of the benzaldehyde's carbonyl oxygen to increase its electrophilicity. However, if the pH is too low, the incoming aminooxy or hydrazide nucleophile becomes protonated and loses its reactivity. The optimal "sweet spot" for this uncatalyzed condensation is pH 4.5–6.0 [2]. Causality & Fix: At pH > 6.0, the formation of the tetrahedral hemiaminal intermediate and its subsequent dehydration are considerably slower[2]. If you must operate at pH 7.4 (e.g., for pH-sensitive proteins), you must introduce an α-effect nucleophilic catalyst, such as aniline, or utilize physiological saline accelerators to bypass the sluggish kinetics[4].

Q3: Can I perform CuAAC click chemistry at pH 5.5 simultaneously with the oxime ligation? A: While theoretically possible, it is highly discouraged. CuAAC relies on the generation and stabilization of a transient Cu(I) coordination complex with the alkyne and azide [3]. At acidic pH, the disproportionation of Cu(I) to Cu(0) and Cu(II) accelerates, and the protonation of stabilizing ligands (like THPTA or TBTA) reduces their binding affinity. Causality & Fix: A pH of ~7.0 is recommended to maintain optimal Cu(I) stability and catalytic turnover [3]. Perform the oxime ligation first at pH 5.5, adjust the buffer to pH 7.0, and then initiate the CuAAC reaction.

Section 2: Validated Sequential Bioconjugation Protocol

To leverage the trifunctional nature of 3-(Bromomethyl)-5-ethynylbenzaldehyde without cross-reactivity, you must follow a strictly ordered, pH-gated workflow.

Step-by-Step Methodology: The "Low-to-High pH" Strategy

Step 1: Oxime/Hydrazone Ligation (pH 5.5) Objective: Conjugate the benzaldehyde group while preserving the alkyne and bromomethyl handles.

  • Preparation: Dissolve 3-(Bromomethyl)-5-ethynylbenzaldehyde (10 mM) in anhydrous DMSO.

  • Reaction: Add the scaffold to an aqueous buffer containing your aminooxy-functionalized payload (e.g., 100 mM Sodium Acetate, pH 5.5). Ensure final DMSO concentration is ≤10% to prevent precipitation.

  • Incubation: Incubate at room temperature for 2–4 hours. The mildly acidic pH ensures rapid oxime formation while keeping the bromomethyl group completely stable against hydrolysis [2].

  • Validation: Confirm the disappearance of the aldehyde peak via UV-Vis (shift in λmax) or LC-MS.

Step 2: CuAAC Click Chemistry (pH 7.0) Objective: Conjugate an azide-functionalized molecule to the ethynyl group.

  • Buffer Adjustment: Adjust the reaction mixture to pH 7.0 using 1M NaOH or exchange into 100 mM Sodium Phosphate buffer, pH 7.0.

  • Catalyst Preparation: Premix CuSO₄ (250 µM final) with THPTA ligand (1.25 mM final) at a 1:5 ratio to stabilize the Cu(I) species [3].

  • Reaction: Add the azide-payload (1.5 equivalents relative to the alkyne). Add the Cu/THPTA complex, followed immediately by Sodium Ascorbate (5 mM final) to reduce Cu(II) to Cu(I) [3].

  • Incubation: React for 1 hour at room temperature.

Step 3: Nucleophilic Alkylation (pH 7.5 - 8.0) Objective: Utilize the remaining bromomethyl group to alkylate a target thiol (e.g., cysteine) or primary amine.

  • Buffer Adjustment: Shift the pH to 7.5–8.0 using a mild biological buffer (e.g., HEPES). Avoid primary amine buffers like Tris unless they are the intended nucleophile.

  • Reaction: Introduce the thiol-containing biomolecule. At this slightly basic pH, the thiolate anion (S⁻) is generated, acting as a superior nucleophile for the Sₙ2 displacement of the bromide [1].

  • Incubation: Monitor closely (1–2 hours). Prolonged exposure to pH > 8.0 will result in competitive hydrolysis of the bromomethyl group.

Diagram 2: Sequential Bioconjugation Workflow

Workflow Start Start: Trifunctional Scaffold Step1 Step 1: Oxime Ligation (pH 5.5, 2h) Start->Step1 Aminooxy payload Step2 Step 2: CuAAC Click (pH 7.0, 1h) Step1->Step2 Azide + Cu(I) Step3 Step 3: Alkylation (pH 8.0, 2h) Step2->Step3 Thiol nucleophile End Fully Conjugated Construct Step3->End Final isolation

Caption: The "Low-to-High pH" sequential workflow prevents premature degradation of reactive handles.

Section 3: Quantitative Data & Troubleshooting Tables

Table 1: pH-Dependent Reaction Kinetics and Stability Summary

Functional GroupOptimal pH RangeDominant ReactionCompeting Degradation / IssueKinetic Impact if pH is Non-Optimal
Benzaldehyde 4.5 – 6.0Oxime/Hydrazone LigationAcetal formation (at pH < 3)Rate drops >10-fold at pH 7.4 without catalysts [2].
Ethynyl 6.5 – 7.5CuAAC (Click Chemistry)Alkyne hydration (extreme pH)Cu(I) destabilization at low pH; sluggish kinetics [3].
Bromomethyl 7.5 – 8.5Sₙ2 Alkylation (Thiols/Amines)Hydrolysis to -CH₂OH (> pH 8)Half-life drops significantly as OH⁻ concentration rises [1].

Table 2: Common Troubleshooting Scenarios

Observed IssueProbable CauseCorrective Action
No oxime product formed pH is > 7.0, or aminooxy is oxidized.Verify buffer pH is 5.5. Add 10-50 mM aniline as a nucleophilic catalyst if pH 7.4 is mandatory.
Incomplete CuAAC reaction Cu(I) oxidized to Cu(II) or disproportionated due to low pH.Ensure pH is ~7.0. Increase THPTA ligand ratio to 1:5 (Cu:Ligand) and add fresh Sodium Ascorbate.
Bromomethyl fails to alkylate Premature hydrolysis occurred during earlier steps.Keep steps 1 and 2 strictly ≤ pH 7.0. Limit exposure time in aqueous media before Step 3.

References

  • Title: Chemical degradation of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in alkaline conditions Source: Chemosphere (via PubMed/NIH) URL: [Link]

  • Title: Site-specific chemical protein conjugation using genetically encoded aldehyde tags Source: Nature Protocols (via PMC/NIH) URL: [Link]

  • Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology (via PMC/NIH) URL: [Link]

  • Title: Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH Source: Scientific Reports (via Nature/ACS) URL: [Link]

Validation & Comparative

A Comparative Guide to the Reactivity of 3-(Bromomethyl)-5-ethynylbenzaldehyde and Other Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the reactivity of 3-(Bromomethyl)-5-ethynylbenzaldehyde with other benzaldehydes, supported by established chemical principles and experimental data. Understanding the nuanced reactivity of this multifunctional molecule is crucial for its effective application in organic synthesis, particularly in the fields of medicinal chemistry and materials science.

The reactivity of a benzaldehyde derivative is primarily dictated by the electrophilicity of its carbonyl carbon. This, in turn, is modulated by the electronic effects—both inductive and resonance—of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and generally increasing reaction rates. Conversely, electron-donating groups (EDGs) decrease this electrophilicity, leading to slower reaction rates.[1][2]

3-(Bromomethyl)-5-ethynylbenzaldehyde presents a unique case with three distinct reactive sites: the aldehyde, the benzylic bromide, and the terminal alkyne.[3] The bromomethyl and ethynyl groups, positioned meta to the aldehyde, significantly influence its reactivity profile.

Electronic Effects of Substituents in 3-(Bromomethyl)-5-ethynylbenzaldehyde

To understand the reactivity of 3-(Bromomethyl)-5-ethynylbenzaldehyde, we must first dissect the electronic contributions of its substituents.

  • Formyl Group (-CHO): The aldehyde group itself is a moderate electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and directing incoming electrophiles to the meta position.[4]

  • Bromomethyl Group (-CH₂Br): This group is primarily electron-withdrawing via the inductive effect of the bromine atom. This effect increases the electrophilicity of the carbonyl carbon.

  • Ethynyl Group (-C≡CH): The ethynyl group is also electron-withdrawing through its sp-hybridized carbons' inductive effect. It can also exert a weak electron-releasing resonance effect, but its inductive effect generally dominates, especially from the meta position.

The meta-positioning of both the bromomethyl and ethynyl groups means their electronic influence on the aldehyde is primarily inductive.[1] This concerted electron-withdrawing nature significantly enhances the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.

dot graph "Electronic_Effects" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Benzaldehyde [label="3-(Bromomethyl)-5-ethynylbenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"]; Aldehyde [label="Aldehyde Carbonyl\n(C=O)", fillcolor="#FFFFFF", fontcolor="#202124", pos="0,0!"]; Bromomethyl [label="Bromomethyl Group\n(-CH₂Br)", fillcolor="#FFFFFF", fontcolor="#202124", pos="-2.5,-1.5!"]; Ethynyl [label="Ethynyl Group\n(-C≡CH)", fillcolor="#FFFFFF", fontcolor="#202124", pos="2.5,-1.5!"]; Reactivity [label="Increased Electrophilicity\n& Reactivity", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,-3!"];

// Edges Benzaldehyde -> Aldehyde [label="meta-positioning", color="#5F6368"]; Bromomethyl -> Aldehyde [label="Inductive Effect (-I)\n(Electron-Withdrawing)", color="#EA4335"]; Ethynyl -> Aldehyde [label="Inductive Effect (-I)\n(Electron-Withdrawing)", color="#EA4335"]; Aldehyde -> Reactivity [label="Cumulative Effect", color="#34A853"]; } Caption: Electronic effects of substituents on the aldehyde group of 3-(Bromomethyl)-5-ethynylbenzaldehyde.

Comparative Reactivity in Key Organic Transformations

The enhanced electrophilicity of the carbonyl carbon in 3-(Bromomethyl)-5-ethynylbenzaldehyde dictates its reactivity in several fundamental organic reactions.

Nucleophilic Addition Reactions

In nucleophilic addition reactions, the rate is generally accelerated by electron-withdrawing groups that increase the partial positive charge on the carbonyl carbon.[1]

Comparison with Other Benzaldehydes:

Benzaldehyde DerivativeSubstituent(s)Electronic EffectExpected Relative Reactivity (Nucleophilic Addition)
4-Methoxybenzaldehyde-OCH₃ (para)Strong EDG (Resonance)Lowest
4-Methylbenzaldehyde-CH₃ (para)EDG (Inductive/Hyperconjugation)Low
BenzaldehydeNone-Baseline
4-Chlorobenzaldehyde-Cl (para)EWG (Inductive) > EDG (Resonance)High
4-Nitrobenzaldehyde-NO₂ (para)Strong EWG (Resonance & Inductive)Highest
3-(Bromomethyl)-5-ethynylbenzaldehyde -CH₂Br, -C≡CH (meta) Strong EWG (Inductive) Very High

EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group

The combined inductive electron-withdrawing effects of the bromomethyl and ethynyl groups in the meta positions render the carbonyl carbon of 3-(Bromomethyl)-5-ethynylbenzaldehyde highly electrophilic. This suggests its reactivity in nucleophilic additions will be comparable to, or even exceed, that of benzaldehydes with single strong electron-withdrawing groups.

Experimental Protocol: Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is a classic example of nucleophilic addition. The reactivity of substituted benzaldehydes in this reaction correlates with the electrophilicity of the carbonyl carbon.[1][5]

Objective: To compare the reaction time for the complete consumption of various benzaldehydes in a Wittig reaction, providing a qualitative measure of their relative reactivities.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (10 M)

  • Dichloromethane

  • Substituted benzaldehydes (e.g., 4-methoxybenzaldehyde, benzaldehyde, 4-chlorobenzaldehyde, 3-(Bromomethyl)-5-ethynylbenzaldehyde)

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • For each benzaldehyde derivative, dissolve 1.0 mmol of the aldehyde and 1.0 mmol of benzyltriphenylphosphonium chloride in 10 mL of dichloromethane in a separate flask.

  • To each flask, add 5 mL of 10 M sodium hydroxide solution and stir vigorously at room temperature.[6]

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes), spotting the reaction mixture against the starting aldehyde.

  • Record the time required for the complete disappearance of the starting aldehyde spot for each reaction.

Expected Outcome: The time for complete reaction will follow the trend of carbonyl electrophilicity. 3-(Bromomethyl)-5-ethynylbenzaldehyde is expected to react significantly faster than benzaldehyde and electron-rich derivatives.

dot graph "Wittig_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Dissolve Aldehyde &\nPhosphonium Salt in DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Base [label="Add 10M NaOH\n& Stir Vigorously", fillcolor="#FFFFFF", fontcolor="#202124"]; Monitor [label="Monitor by TLC\n(Every 15 min)", fillcolor="#FFFFFF", fontcolor="#202124"]; Endpoint [label="Record Time for\nComplete Consumption", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Add_Base [color="#5F6368"]; Add_Base -> Monitor [color="#5F6368"]; Monitor -> Endpoint [color="#34A853"]; } Caption: Experimental workflow for the comparative Wittig reaction.

Reductive Amination

Reductive amination is a cornerstone reaction in drug discovery for the synthesis of amines. It involves the formation of an imine or enamine intermediate, followed by reduction. The initial nucleophilic attack of the amine on the carbonyl group is often the rate-determining step.

Given the high electrophilicity of its carbonyl carbon, 3-(Bromomethyl)-5-ethynylbenzaldehyde is an excellent substrate for reductive amination, likely proceeding at a faster rate and under milder conditions than less activated benzaldehydes.[7][8]

Reactions at Other Functional Groups

A key feature of 3-(Bromomethyl)-5-ethynylbenzaldehyde is its multifunctionality, allowing for sequential or orthogonal reactions.

1. Nucleophilic Substitution at the Benzylic Bromide:

The bromomethyl group is a reactive electrophile, susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., azides, phenols, amines).[9][10] This allows for the introduction of diverse functionalities.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide (Precursor to "Click" Chemistry)

Objective: To demonstrate the reactivity of the bromomethyl group via a one-pot nucleophilic substitution and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

  • 3-(Bromomethyl)-5-ethynylbenzaldehyde

  • Sodium azide (NaN₃)

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 1.0 mmol of 3-(Bromomethyl)-5-ethynylbenzaldehyde in 5 mL of DMF.

  • Add 1.1 mmol of sodium azide and stir the mixture at room temperature for 2-4 hours to form the corresponding azide in situ.

  • To the reaction mixture, add 1.0 mmol of phenylacetylene.

  • In a separate vial, prepare the catalyst solution by dissolving 0.05 mmol of CuSO₄·5H₂O and 0.1 mmol of sodium ascorbate in 1 mL of water.

  • Add the catalyst solution to the reaction mixture and stir at room temperature overnight.

  • Monitor the reaction by TLC for the formation of the triazole product.

Causality: This one-pot procedure is efficient because the Sₙ2 reaction to form the azide is typically rapid at room temperature. The subsequent "click" reaction is also highly efficient and tolerant of various functional groups, including the aldehyde.[10][11]

2. Sonogashira Coupling at the Ethynyl Group:

The terminal alkyne is a versatile handle for Sonogashira cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.[12][13] This reaction is fundamental for constructing complex conjugated systems.[3]

Experimental Protocol: Sonogashira Coupling

Objective: To couple 3-(Bromomethyl)-5-ethynylbenzaldehyde with an aryl iodide to demonstrate the reactivity of the ethynyl group.

Materials:

  • 3-(Bromomethyl)-5-ethynylbenzaldehyde

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • To a flask under an inert atmosphere (e.g., nitrogen or argon), add 1.0 mmol of 3-(Bromomethyl)-5-ethynylbenzaldehyde, 1.2 mmol of iodobenzene, 0.03 mmol of Pd(PPh₃)₂Cl₂, and 0.06 mmol of CuI.

  • Add 10 mL of THF and 5 mL of triethylamine.

  • Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting materials.

  • Work up the reaction by filtering through a pad of celite, evaporating the solvent, and purifying by column chromatography.

Trustworthiness: The Sonogashira reaction is a well-established and reliable method. The use of a palladium catalyst and a copper co-catalyst under basic conditions ensures efficient coupling.[12] The mild reaction conditions are compatible with both the aldehyde and bromomethyl functionalities.

dot graph "Orthogonal_Reactivity" { rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Molecule [label="3-(Bromomethyl)-5-ethynylbenzaldehyde", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="Aldehyde\n(Nucleophilic Addition,\nReductive Amination)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Bromomethyl [label="Benzylic Bromide\n(SN2 Substitution)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Ethynyl [label="Terminal Alkyne\n(Sonogashira Coupling,\nClick Chemistry)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Molecule -> Aldehyde [label="High Electrophilicity", color="#EA4335"]; Molecule -> Bromomethyl [label="Good Leaving Group", color="#FBBC05"]; Molecule -> Ethynyl [label="Reactive C-H bond", color="#34A853"]; } Caption: The three distinct reactive sites of 3-(Bromomethyl)-5-ethynylbenzaldehyde.

Conclusion

3-(Bromomethyl)-5-ethynylbenzaldehyde is a highly reactive and versatile building block. The cumulative electron-withdrawing inductive effects of the meta-positioned bromomethyl and ethynyl groups significantly increase the electrophilicity of the aldehyde's carbonyl carbon. This heightened electrophilicity translates to faster reaction rates in nucleophilic addition and related reactions compared to unsubstituted benzaldehyde and derivatives bearing electron-donating or weaker electron-withdrawing groups.

Furthermore, the presence of the benzylic bromide and terminal alkyne moieties provides orthogonal reactive handles for a variety of transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions. This multifunctionality, combined with the activated aldehyde, makes 3-(Bromomethyl)-5-ethynylbenzaldehyde a valuable tool for the efficient construction of complex molecules in drug discovery and materials science.

References

  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-DhZLHhOPDYdpoJNtzv0uMrhAVG36ZwEF6C2LN-YF4o8ZMaZ-V3fLna8r0owfptBIqj2LsNHwhmgKsrQGQG9TqQZ21lycpGDxxeZyHiXBOexhs7Saz4izX5QzU7Xwaytq_pw4eLAOdrjnCpthZjE9x7ca34OhaxEIXuCvftbbp2It-v-dGWOUMleYu8FHjyk7Fv97QxTOZ2ZccKSH4Ac=]
  • Benaglia, M., et al. Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. Catalysts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEkm9bjuJcKncX8N_Qo8DSLMWJ15MHp0_VolWO7SCtkHV5HxMha2qHLvILN8OmQ8uR1gPG3BVoov6kiQpyg_8XAvuQyfbqroTijhSS6ZjTeCrnFTbBKAAsvM0=]
  • A Comparative Study of Benzaldehyde Derivatives in Key Organic Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEziAtA28CPEaxSG2UeYx9KdON8g6eKfncn_sNMzNUTU-IoJWBspo5nXpRHfYxzSzXNuf-ZqsfgXU-3NDzrpnWlyWeoQzV8RvC7Xs6XY9T3ln72_BX0mQZhbbl4uwNxt8bhcl3eLk1Hj2EFmIlue3vDifk7g30fFcq-9Ly6Dj5crzQqqk2TRq3m8y2mLjqiOHF8oLxyJ-pIQXY1xsvVbZVf0CLIWW8=]
  • What is meta directing in benzaldehyde. Filo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbu-0txhQhQh1u3tPb_CgocE7cxQUq-xGFVOF-mwDO2bGcfeCL7Rc-YhREXwAcAE6Yjt2miUqu77K1KRQRbgLHSQf71tqPSVPVsURblrYbDEr2OPJor3UMDcMpjq8-aaGrA8ol551m4S70L2UjXRdBSAxskuSW-1XlSL5KmwJSQxXhSGJRP3mUA9B_xl4I3GhbhfIFMj2woMmlKOGjPK87MCv6b3vWePPpdlNh]
  • Smith, R. A., and C. N. Hinshelwood. THE EFFECT OF SUBSTITUTION ON THE THERMAL DECOMPOSITION OF GASEOUS BENZALDEHYDE. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUIWyXF7a3x1xl7CxjPKvdod7doRIYu9yqWEkLURB6TUx7fTNIyY0caLKmgoQ0cB6TYZ9tLCVucWIfHgva_YS8jcA1e0Uj64Um3gX3tNSf4fKeFHv1voSi1vhI6MV0qF-x4fzu2CmXtUpBYT8TETdHfLoBVq4b3ZcVxg==]
  • Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvFSdEaInxVhk-iooMSlR3JLS9M6An5c7baf3Php6mOxEBbuIWM6-zlTykGRjxzPSOuInrZboJi-iqzTO9m5xa0sgv4btjimPqtDCzwpq22brQWNKnxgfIll-FECy7no98VJFJfkJMOZcxaN7QvOfl1TGh3RTz0aSIBoeGf6iYkeKJe7HdIzdpA9BR7Q8p8xUv8G7b7qb72gbak2e19sAaIQpFol0gJj1DLyxjv36hox0o7qaBha8UfXVfBB8y1U14G1dgxjYG3J_r6dC6ZM3yUT94iHoEjEA56z7MHUAU63vvsVMcM7-Qah-GD9BvAkJLoTQmoRqVRQEoty5ozo7qVVIg6OEGn38Qoq2tx458gT9kk4rxgUMV-rKM211tc4=]
  • Li, Z.-K., et al. Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkat USA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvKUHNJ4reQTwG12oi_HnBZgVAOYErzVdRYyaiOHG_Qjq4oSRpW6P8OhfkttACF6cCs4i9nbcBkYv6QMepJ-v_CZmYClQWpThSPvsaNr1JBk4grNNR5woxrMoaBzMYPA_7_gDC]
  • Yamataka, H., et al. Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi23RnXRrNIWOdE0ldGRv9UunIenAf_kT05-t8Oob38Vg1up9yadxth_t76UvdPunfeZ50lMSbZRuJg5OmyQDtu3yZxkfjviLSt4-T3UeOJP7r6yo9XtoLuqePUpXG8kXX0fTPenuC]
  • Reactivity of Benzaldehyde vs Acetaldehyde and Benzoic acid vs Acetic acid. ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIDVYJh0xP_1cIQ1Q5x1hqg1lLLXy0S9SC3M8sulN3P5RrRyMakRIfuyPz3GJ-LsawAai7GxhEOtS2nme_4zzX8bsHOclvm-v_ohoWPUlm05SD72qabUaYc35Vgw7WJviHM7QQ9dLy5G8wpel5G1WsVzcfp-HXPpq2f2eSSLSSWvu6B9sZ51RWQXD-dscqzosouTeXCjAxpEEKuUK9GpFxkn5NFF8wRH3Pw0vuiB0qj8knSib9aifvVtu7truyqg==]
  • Technical Support Center: Reactions with 2-(Bromomethyl)benzaldehyde. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuK548mmawpIvgI2BrV5-4C2RREytMzEw2l0Ma9kBYRj4c8yzy9KaEkonF1wQQ3UwdlEvQn0WB7pw_VKmCbSdooDdeqzUrj8xIXTs-p7CQHQ50fl3WMq0SK2cQA632oNTttpVNBkQEbN5ZR9D4MsSl7EFHtum8Noh0nagY2brqYeXP2phGBq-wQCZ6VzD0meDk9U9Wwl84jIM8465nimY=]
  • Write the correct order of reactivity of substituted benzaldehydes. Filo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE17K6ifj4O3gYPZz2bUNhqBPdVK09U-TeUbx89gocDwoBnKuIvGJdW1dKziwO7w3OfbIGay2Xo4vc05J2cvwJexa6mwkzrJNT9PLndEMudKpFEC-sf4FdJDXxJE5whZlwngQbcpR0SXLbuD0-h-clcRUtxbW-WLfiwcay1NnO0a6H1WJg_OtxyqtbNfJHhHH6q1d6N5nbOx0FK7CHpfE4aGHkS03Wr_NTpUiv4QQ7Rc-glGKJQNA5Dwk6U7cij1w==]
  • Yield comparison between different synthetic routes using 2-(Bromomethyl)benzaldehyde. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEDDBrriK74x1gVhnkzAP_yM36EXuE-3QGEBEV8ZXScqJsdlN59vaaDxtCKWlyGox7RAjmZNy6PCZHgQ22NmORvQ7yldYNyPX7O4lh1s55mOxTiNIbPNVU6JAe7T-_qU5uZJ8GoPT3FI8wbpuzOO1pfktO4qZAOamtTBpmNSCSo0Soepu2OnHYiq2ek0yfNrdWTWQ8Eb1gwYCUfaO-IZCkNJNxO4zKLxlK3Agza6YO9jM=]
  • How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. Reddit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQtmiag6PlYyQdOBI87GHfLVexdI3BqTZ9zmY9hPKX3Tm_XLbqId7Cd0z5KVSC66rLBPKqNr-OkS6cfGqP3-dw9R7Wfw4fS1CmKfafV9IBp8o9MD1-lGhUFMXhXqDpRFnbu457qfVvymACawetfc5Xi5_JNB2AQr0GNQufKbWc0psA_LwE5ZeqyJJ0r-_0O1pNnawvACDAfdokuinqcQ==]
  • The modern interpretation of the Wittig reaction mechanism. SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFzZq60Qnojn76YezG97SeGtwX4YjkGAhchy0ZLLeGNVv3MyBuONKYZ11fASXdgbR41It60lOBsD5MY2jGymXdyYdl0CTJYMkQqnu5tF1bIdoSfeAWAl5u0VXE2KhYXhr3WhqbHT_u4WGG5Jc6wuj1RwixCvLnynrAeYGaxMaFNrwWVGw49w0oGUZmjjR5cfRxNC3mbvCmcQ3cMEmK]
  • The Wittig Reaction. YouTube. [URL: https://vertexaisearch.cloud.google.
  • Eaborn, C., et al. Aromatic reactivity. Part XLII. Substitutent effects of the ethynyl group. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8t7CyJrioXDt7QLtf2OlsprZU6120AI_6pF2UW-8eLqZr4qlUZRfs-lIHTmBjDI7gWgJroNFsLFFrvNtfwSFH4dSkXKX5k6wUT7khw99eDdErHKl0JC8IlxUutZ5_GiI2-lK-8QzXYOJRD3NE0Ixu_ocTdd1b0z94cJQMjQU=]
  • 3-Bromo-5-ethynylbenzaldehyde. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbPhnkKJqtyp4T6JM6h3w6N7B47zacx1bvS_KP36dUzKnZxSjf54Sycqf7Vt-PnutsQxl59slF4-3mMTpZk_ydiRVNAgDQB_DIbUbSQTEZe3QvKhp6chOc_e4EmDIkXr83razOBVU=]
  • Kim, S., et al. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEPjtTWFopwpIIHZZeFhjWB3ad3xoCAxMXwNvpz8rQRPtl2zsa51EihHhl38SOqa5XGDdDY9F0VNxO107rkfZrlujPFrWIWiA_Ale9BQ9U0FAPd1msSHHVze-yiBaFiY-iVIzqH79yk7ncRw==]
  • Electronic Effects of Conjugated Aryl Groups on the Properties and Reactivities of Di(arylethynyl)tetracenes. OSTI.GOV. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELmrX8hj-zc8-SkW-FTrm93h9AQ1CL4q-JhFdv2jxBoGCXlEqZ-jAYwvGQbWPzxOej1xLt1YbMPLpjV3qbT0Jq3yK0JlzFuy7L6jZQqf01MPqFU3wVGbmGetpVsvmkRXgxKwaWzw==]
  • 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt3iv6vi6lMHRXzWIQh-Crw7UodjnBDKxcqqaY62MyofBGjorV4HEEzYRegjZYqEBYDAMS9c2go2V9oo2suloFlZtAyzV1EuTI9Q7xlIeDwAV45Yibw9EfDBo7tOZA33JlebxXhSbcmYsf-Mk=]
  • Liang, S., et al. Au/TiO2 catalyzed reductive amination of aldehydes and ketones using formic acid as reductant. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG8w4fgXtUP08vpcllEvsIbYe3cR8hYF9fPngD0-R0izzmG1nWKWtPtvq9AWbfL-ob2hbBuuK6tkBQwndFDZpRPGiJJe7k4Pm3c19UOrD1vk1daECnHsPXcDEsZPwZ6qfgkzCaMKGCZp0qqPSeEfKiTquhnzMYHaax]
  • Synthesis of secondary amines via reductive amination of benzaldehyde... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLSt0dtDuMv7HNXM8f3xFhRWHWFkYYO0u_7QNFDW4tEJW3pTyvzDqYu9Di3j-kbQdG5aHpzYzR_Xlxo_btsTZs7uEb2BdwVJdntgVYFBLDLg5R62D_AaLnoyfGwJ2JbfWacsLvxi-EiwmUSAqHBUh1t9bANp3NT39rJ1UebALHWFHjZcfztqRDl2LVnubspINrcxhWkL3XYS08YJhT5iQuhsfwUBjWhuCKfXB5LXrVaprTQCxVL2SzugGvqRNB8uDnYyFtBg==]
  • Scheme of reaction of the reductive amination of halogen substituted benzaldehyde. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuBkgUcTYFs-6HOJS-23vqBOkwA9PNnSuoRjzgIU6m7b0C8cIj8Q6j86O9YEr-eoXzOKgjp7Ug3tE8fhP1WSV-v9x-TSad79ZlI_pG0geFliXleKT3Hkl3M_ld_TOnMNNTwYQBMLAmk60375dq82UVtrDjokPTX6lloCg0VUrKLtTCScs8ARGzev8fgTXDrn21keV4wK4ueY4xKOScr41Uuh5xbSQ8NaH1VU8lSNbWhPCVVzV5I6QBoTlXUrQYUI=]
  • The two most general amine syntheses are the reductive amination ... Pearson. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmP0DjiCnq5CJXHUczvhbvIw_8zNsb7QTQ75B70hwmAhqbloS3b9L3Sio_Ebue2u8ah5osZD-db1dYuW2ipBo8plvqFDtRU3_CJ_aiOR7eg20xCt0HEAbHLBNXUWHjtWTSq78qCprq1hZ8HWpcXa2IXZ5L8VXH9FqCUvzrlG5ZjDvqVpsJnMj8RJOBzKEKJNoM9Y-M0LFsDTmRMilCo6yFhtr4tijo77nVh-qWc5dNFm3wbSdDHyIA6l-HsDjDt07fh-E-xX2cyVSNh3YCN0ov]
  • Theoretical study of the effect of ethynyl group on the structure and electrical properties of phenyl-thiadiazole systems as precursors of electron-conducting materials. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj1rSOvN9O8B4tvnkuRcnGZMN3y-x9oXNZBqx0TDy-iy9c0p-BVVjOBlBKGQfi6s4c2YhuBcPtnT2VabrFkdo_Wz8F78UqBmepcW0vFqOw5xej30o09JpVhoQAzk9kyHEnUvF4yLa5rZinD6Y1B2ibcBqEIoh35OjoOnE89J-WFbmKwfJU6ecIC69wwLsZpgxd5X9Czd4EeUjaWlY0GDreexd0TkGp8QC1CCN2p6wP5JRWww0z3DdEvGzChIXFvQxvynuB_tn5NPH3uwxBluwUc9XWiFBUKA6wuzzwReL1aJD7Sajy0ZwZ-zlfaKKtkV-kEdBoytFHYyrnYmQx0Olro34U9k96-njBKrAzm4mxU-DNLwRJdA==]
  • Table 3 . Reaction rates of benzaldehyde with different α-nucleophiles... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKWuxD0tKP8T4GXtuS-NwwkIzEOHj_2G-I7hYbe6AqMLY1NN0fST0IQvbi3PRh6jtzmDnxxwYtsx1HULriEnHFibzSnb8GD_XWZkSSK2q7so81UzgZuFB-eb5rLD9O-TvmXCXmDrkvetWnxDPMOBcxCIa2rfheVi3ypxUnBLflsCr9TFxkcG7LeBTjJZL2stTMI05FLEPphQ75P4no3OzNAvSAhPp2iCJ1faMPi4oEMKIGK7o3nQKQSJacBqZs9rvCPh6O0qUKsA==]
  • Benzaldehyde derivatives under investigation, where X = H, F, Cl, Br,... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1myt4Lj9giAUT7ASr8piYt3Tu-FDEl74LR43201-7ZJlvslYEh43dqVJzZUr_2eCwlm2QrV8pPzjMjxP-RiNLfUMKyIiVra6rRJzHcZd3tDq8gwv3jxyoMV38Cd-kCJRRngbDtZTQce2iuYktS3uUkR1EBgTh5q5xOp3eZ3E38L9QJK17uT5hthCwxIyCWSw-ZXS1cuSMdbymHWN7iwMg0X9sqOh_eu1FS_sGA0o92PBxfTuf5Vjz21OFbAQ=]
  • Theoretical study of the effect of ethynyl group on the structure and electrical properties of phenyl-thiadiazole systems as precursors of electron-conducting materials. AIP Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbVlu34NvACXUcu4hOJLQ3wor_gX8aMqMGoqsnq6PijcmoogorIECCWTztbR6ZfnloO-QMLbrRsg5jyTnR9yQs_9hbUMGCxVo4DSLdMunLL4sKoOJXVEFO4oD5qURno7oDJef-P_R5ZnML-2JTlA1Q6vB1XEOj4iUPLrYS_8fRFP5iZPvZxdVUyy-kF4ZUANcVQnD-utvmHj10EwQbtQrB5tOFe1s=]
  • Q73E The SN2 reaction of (dibromometh... Vaia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr5VMaC4EE6u2lWgXO7WUpR6_FtVY4WSre0XdJfvRTCjLTUs5eTN1TbhdJpUtoVcACFuMCMsHI5MASUU_1NaZehDH8ww6f59Gk5b_pCtXpNvMJA3Qi4xJtceRs_7AmtWUyfecGaNoxJPus39GlAWUziFcOLSAxA8McldffVCGEn9jZnCTySK100YparLc-oEShTThQt3U9VCPsLT7R5mSW6uVvlr7h2-_8VYfTTpi3mSUaAHByB7B76twUagzjjZN2nRvrOv7KbdLrWCSia9jX-XFDPozxiquwn0oYS__xV_cTJ2AvAPqTCdBQaYMPYqW3tS0NYmtEzqET8CfM_pZg3rEcg==]
  • How can you explain the observation that the SN2 reaction of (dibromomethyl)-benzene with NaOH yields benzaldehyde rather than (dihydroxymethyl). Homework.Study.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhCLTjrTD8gHvQrUB6uC4RjvKpReJoSM4FWJWPlbiQ04kq76betmMVpHOOXYC8uS1LQgSZNCHaVzlL9z5gP-h1N7-GmcaF-uZHo_rpoIyU7AbeI4qVZCduxdeg-epYXtSX7YXbMTWZssGAgHDBw6CkR0b6ngT53OaLoPHzzl_H45BkS_YUF_QdN279An0munPysDJJ7bquPPj8h4y1zYJ8netRoDW4_SgEKK4M9ZKG7bKBsqIOze708aWj7xL5qKd2VScW4QIW3RsPcLvmaz23foNg9GkYBJoe16dwGe-NMJRSMbbtWB9EmCpnbmdifTVjpRKFeVwPJbsQPuM=]
  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo0uRmym6LgvkvKZEB-TIpNrXJShWorDv-yVJbrBI64bfh5GHWSgJidE8ITnzrKnakS9j-L8C2yuLF8pqL62EVxH12Fo23x5tqvGwQ_gi4CzUQeYrGcDNMmfOWkJYkGiCcFa3Eairo3J68b8gQIAxlpSPfoAfpo8Be]
  • Sonogashira coupling. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWMWe3pkT683cwEvNdspAatUdkUeJvRAhJc9qyJ41_3jr-YEWuc41itUC1Y68Q85SQZHZJaF5xdom2IkEc_7g98nhD8JnsNvaX3FF7p-BqFagptJNt-lF-cEaZVLzTQ4DIgUN5yQzB3ISrv-Sp]
  • Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v85p0001]
  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.04%3A_Substituent_Effects_in_Electrophilic_Substitutions]
  • Proposed synthesis of 3-bromomethyl benzaldehyde?. ResearchGate. [URL: https://www.researchgate.net/post/Proposed_synthesis_of_3-bromomethyl_benzaldehyde]
  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c02052]
  • Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10520286/]
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152328/]
  • Substituent Effects. University of Calgary. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch12/ch12-4-1.html]
  • Clickable Azide-Functionalized Bromo-Aryl-Aldehydes – Synthesis and Photophysical Characterization. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7530552357c5a77519393]
  • Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2015/ra/c5ra08103c]
  • Scheme 2: Reaction conditions for para-bromobenzaldehyde 3: a) 1)... ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-2-Reaction-conditions-for-para-bromobenzaldehyde-3-a-1-2-amino-2-methylpropan_fig2_342898971]

Sources

Comprehensive Comparison Guide: Validation of Protein Labeling Specificity with 3-(Bromomethyl)-5-ethynylbenzaldehyde (BMEB)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Chemoproteomics, Activity-Based Protein Profiling (ABPP), and Bioconjugation

Executive Summary

In the rapidly evolving landscape of chemoproteomics, the development of multi-functional chemical probes has revolutionized our ability to map protein-ligand interactions in native biological systems. 3-(Bromomethyl)-5-ethynylbenzaldehyde (BMEB) emerges as a highly versatile, tri-functional probe. By combining an electrophilic bromomethyl group, an aminophilic benzaldehyde moiety, and a terminal alkyne for bioorthogonal click chemistry, BMEB enables dual-residue targeting (Cysteine and Lysine).

However, this dual-reactivity necessitates rigorous specificity validation. This guide provides an authoritative, comparative analysis of BMEB against standard single-target probes, detailing the mechanistic causality of its reactivity and providing self-validating experimental workflows to ensure high-fidelity proteomic mapping.

Mechanistic Rationale & Structural Anatomy

To deploy BMEB effectively, one must understand the distinct chemical kinetics and thermodynamic stability of its three functional pillars:

  • The Bromomethyl Group (Soft Electrophile): The benzylic bromomethyl moiety acts as a highly reactive alkylating agent. It preferentially undergoes an

    
     substitution with soft nucleophiles, predominantly the thiolate anions of reactive Cysteine residues, forming an irreversible and highly stable thioether bond[1].
    
  • The Benzaldehyde Group (Hard Electrophile): Benzaldehyde targets hard nucleophiles, specifically the primary

    
    -amines of Lysine residues, to form a Schiff base (imine). Crucial Mechanistic Insight:  Unlike 2-ethynylbenzaldehyde (EBA) probes, which irreversibly trap lysines via an isoquinolinium cyclization due to the ortho-proximity of the alkyne[2][3], the meta-arrangement of the ethynyl group in BMEB prevents this auto-cyclization. Consequently, BMEB-lysine imine adducts remain thermodynamically reversible unless deliberately reduced to a stable secondary amine using sodium cyanoborohydride (NaBH
    
    
    
    CN)[4].
  • The Ethynyl Group (Bioorthogonal Handle): The terminal alkyne serves as a minimal-footprint tag for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing the attachment of fluorophores or biotin enrichment tags without disrupting native protein folding[5].

BMEB_Mechanism BMEB BMEB Probe (Bromomethyl + Benzaldehyde + Alkyne) Cys Cysteine (Thiol) Soft Nucleophile BMEB->Cys SN2 Alkylation Lys Lysine (Amine) Hard Nucleophile BMEB->Lys Condensation Thioether Thioether Adduct (Irreversible) Cys->Thioether Imine Schiff Base / Imine (Reversible) Lys->Imine Click CuAAC Click Chemistry (Azide-Fluorophore/Biotin) Thioether->Click Alkyne Tag RedAmin Reductive Amination (+ NaBH3CN) Imine->RedAmin StableAmine Stable Amine Adduct (Irreversible) RedAmin->StableAmine StableAmine->Click Alkyne Tag

Diagram 1: Dual-reactivity pathways of BMEB targeting Cysteine and Lysine residues.

Comparative Performance Guide

When selecting a probe for Activity-Based Protein Profiling (ABPP), researchers must weigh reactivity against specificity. The table below objectively compares BMEB with industry-standard alternatives.

Probe TypePrimary Reactive HandleTarget Residue(s)Adduct StabilitySpecificity ProfileBest Use Case
BMEB Bromomethyl & BenzaldehydeCys (Primary), Lys (Secondary)Irreversible (Cys), Reversible (Lys)Tunable via pH and reductants.Dual-target mapping; cross-linking studies.
IA-Alkyne IodoacetamideCysIrreversible (Thioether)Moderate (High off-target potential at >50 µM).Global Cys-reactivity profiling[6].
EBA-Alkyne 2-EthynylbenzaldehydeLysIrreversible (Isoquinolinium)High for Lysine[2][3].Selective mapping of catalytic Lysines.
BMK-Alkyne Bromomethyl KetoneCysIrreversible (Thioether)High for hyper-reactive Cys[3].Specific Cys-targeted covalent inhibitor screening.

Experimental Validation Protocols

To establish trustworthiness in your chemoproteomic data, the labeling specificity of BMEB must be validated using self-validating experimental systems. The following protocols utilize competitive blocking to isolate and confirm the exact residue being labeled.

Protocol 1: In Vitro Gel-Based Specificity Assay

This protocol uses competitive pre-incubation to distinguish between Cysteine-driven and Lysine-driven labeling.

Step-by-Step Methodology:

  • Proteome Preparation: Extract native proteome (e.g., HeLa cells) in PBS (pH 7.4).

    • Causality: Amine-containing buffers (like Tris) will quench the benzaldehyde moiety, while reducing agents (like DTT) will destroy the bromomethyl group. PBS ensures both functional groups remain active.

  • Competitive Blocking (The Control System): Split the lysate into two cohorts. Treat Cohort A with vehicle (DMSO). Treat Cohort B with 50 mM Iodoacetamide (IAA) for 30 min in the dark.

    • Causality: IAA irreversibly alkylates all reactive cysteines. Any residual labeling by BMEB in Cohort B will definitively quantify off-target Lysine/Histidine reactivity.

  • BMEB Labeling: Add 10 µM BMEB to both cohorts and incubate for 1 hour at 37°C.

  • Reductive Stabilization (Optional but Recommended): Add 10 mM NaBH

    
    CN to stabilize Lysine imines[4].
    
  • CuAAC Click Chemistry: React the lysates with Azide-Fluor 488 (100 µM), CuSO

    
     (1 mM), THPTA (100 µM), and Sodium Ascorbate (1 mM) for 1 hour.
    
    • Causality: THPTA acts as a stabilizing ligand for Cu(I), preventing reactive oxygen species (ROS) generation that would otherwise degrade the protein backbone[5].

  • Analysis: Resolve via SDS-PAGE and visualize via in-gel fluorescence.

Protocol 2: isoTOP-ABPP for Proteome-Wide Site Identification

To map the exact residues modified by BMEB on a proteome-wide scale, we employ Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP)[6].

Step-by-Step Methodology:

  • Labeling: Label 2 mg of native proteome with BMEB (10 µM).

  • Isotopic Click Tagging: Perform CuAAC using a TEV-cleavable Biotin-Azide tag containing an isotopically heavy (

    
    C) or light (
    
    
    
    C) valine linker.
  • Enrichment: Precipitate proteins (methanol/chloroform) to remove unreacted probe, resuspend in 1.2% SDS, and enrich on Streptavidin agarose beads.

    • Causality: Removing unreacted probe prior to enrichment prevents non-specific labeling of the streptavidin beads themselves.

  • On-Bead Digestion: Reduce, alkylate, and digest the bead-bound proteome with Trypsin overnight.

  • Orthogonal Cleavage: Elute the probe-modified peptides using TEV protease.

    • Causality: TEV protease selectively cleaves the engineered linker, eluting only the peptides covalently modified by BMEB, drastically reducing background noise in the mass spectrometer[6].

  • LC-MS/MS Analysis: Analyze via high-resolution mass spectrometry to identify the exact Cys or Lys residues modified.

Validation_Workflow Lysate Native Proteome (PBS Buffer) Comp Competitor Block (Iodoacetamide) Lysate->Comp Block Cys Label BMEB Labeling (10 µM) Lysate->Label Control Comp->Label Click CuAAC with TEV-Biotin-Azide Label->Click Enrich Streptavidin Enrichment Click->Enrich MS TEV Cleavage & LC-MS/MS Enrich->MS

Diagram 2: Competitive isoTOP-ABPP workflow for validating BMEB labeling specificity.

References

  • Small-Molecule Fluorescent Probes for Binding- and Activity-Based Sensing of Redox-Active Biological Metals. NIH / PMC. URL:[Link]

  • Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society. URL:[Link]

  • Rationally designed BCR-ABL kinase inhibitors for improved leukemia treatment via covalent and pro-/dual-drug targeting strategies. NIH / PMC. URL:[Link]

  • Development of Electrophiles and Chemoproteomic Methods for the Exploration of the Ligandability of Bacterial Proteomes. Technical University of Munich (mediaTUM). URL:[Link]

  • Synthesis and Bioconjugation. Radboud Repository. URL: [Link]

Sources

quantitative analysis of 3-(Bromomethyl)-5-ethynylbenzaldehyde reaction kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Trifunctional Linchpin

In the landscape of heterobifunctional linkers, 3-(Bromomethyl)-5-ethynylbenzaldehyde (3-B-5-E) represents a "Tier 1" scaffold due to its unique trifunctional orthogonality. Unlike standard linkers that offer only two handles (e.g., amine-to-thiol), 3-B-5-E provides three distinct reactivity profiles on a single benzene core:

  • Electrophilic Alkylation: Benzylic bromide (

    
     reactive).
    
  • Bioorthogonal Ligation: Terminal alkyne (CuAAC/Sonogashira ready).

  • Reversible Conjugation: Benzaldehyde (Imine/Oxime/Hydrazone formation).

This guide objectively compares the kinetic performance of 3-B-5-E against standard monofunctional and bifunctional alternatives. It provides the experimental frameworks necessary to quantify its reactivity and ensure orthogonality in complex bioconjugation workflows.

Chemical Profile & Competitor Analysis

To understand the utility of 3-B-5-E, we must compare its reactivity against standard "competitors"—molecules that possess only one or two of its functional groups. The presence of electron-withdrawing groups (EWG) at the meta positions significantly alters the kinetics of the benzylic bromide compared to unsubstituted analogs.

Table 1: Head-to-Head Reactivity Profile
FeatureTarget: 3-B-5-E Comp A: Benzyl Bromide Comp B: 4-Ethynylbenzaldehyde Comp C: 3-(Bromomethyl)benzaldehyde
Structure Trifunctional (

,

,

)
Monofunctional (

)
Bifunctional (

,

)
Bifunctional (

,

)

Reactivity
High (Activated by 2 meta-EWGs)Moderate (Baseline)N/AHigh (Activated by 1 meta-EWG)
Click Kinetics Standard (Sterically unhindered)N/AStandardN/A
Aldehyde

Enhanced (Inductive effect of Br/Alkyne)N/AModerateEnhanced
Solubility Moderate (Organic req.)High (Organic)ModerateModerate
Primary Risk Cross-reactivity (Amine vs. Bromide)LowLowCross-reactivity

Kinetic Analysis: Mechanisms & Rates[1][2][3]

The critical challenge with 3-B-5-E is managing the Selectivity Window . You must quantify the rate differences between the alkylation of the bromide and the condensation of the aldehyde to prevent polymerization or "off-target" conjugation.

Reaction A: Benzylic Bromide Alkylation ( )

Mechanism: The benzylic carbon is the electrophile. Substituent Effect: The aldehyde (


) and ethynyl (

) groups are Electron Withdrawing Groups (EWGs).
  • Impact: These groups lower the energy of the LUMO at the benzylic carbon, making it more electrophilic than unsubstituted benzyl bromide.

  • Prediction:

    
    .
    
  • Data Range: Expect a 2.5x – 4.0x rate enhancement in nucleophilic substitution with azides or thiols compared to benzyl bromide in polar aprotic solvents (DMF/DMSO).

Reaction B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Mechanism: Formation of copper-acetylide intermediate.[1] Substituent Effect: The meta positioning of the bulky bromomethyl and aldehyde groups ensures minimal steric hindrance at the alkyne.

  • Impact: Electronic effects on CuAAC are generally negligible compared to steric effects.

  • Prediction:

    
     (Standard CuAAC rates with THPTA ligand).
    
Reaction C: Schiff Base Formation (Aldehyde)

Mechanism: Nucleophilic attack of an amine on the carbonyl. Risk: If reacting 3-B-5-E with a primary amine, the amine can attack the aldehyde (reversible imine) OR displace the bromide (irreversible alkylation).

  • Guidance: At pH < 6, imine formation is favored/reversible. At pH > 8, alkylation dominates.

Visualization: Orthogonality & Workflow

Diagram 1: Reaction Selectivity Pathways

This diagram illustrates the "Decision Tree" for chemical modification, highlighting the orthogonality of the three functional groups.

ReactionPathways Start 3-(Bromomethyl)- 5-ethynylbenzaldehyde Path1 Pathway A: Alkylation (pH > 8.0) Start->Path1 Nucleophile (R-SH, R-NH2) Path2 Pathway B: CuAAC (Cu(I) Catalyst) Start->Path2 R-N3 + Ligand Path3 Pathway C: Condensation (pH 4.5 - 6.0) Start->Path3 R-ONH2 / R-NHNH2 Prod1 Thioether/Amine Conjugate (Intact Alkyne/Aldehyde) Path1->Prod1 Prod2 Triazole Conjugate (Intact Bromide/Aldehyde) Path2->Prod2 Prod3 Oxime/Hydrazone (Intact Bromide/Alkyne) Path3->Prod3

Caption: Orthogonal reaction pathways for 3-B-5-E. Selectivity is controlled by pH and catalyst presence.

Experimental Protocols: Measuring Kinetics

To validate the quality of your specific batch of 3-B-5-E, perform these self-validating kinetic assays.

Protocol A: -NMR Kinetic Assay ( Reactivity)

Rationale: NMR is non-invasive and allows simultaneous monitoring of the reactant disappearance and product appearance without quenching.

Materials:

  • Substrate: 3-B-5-E (20 mM in

    
    )
    
  • Nucleophile: Sodium Azide (

    
    , 100 mM) – Pseudo-first-order conditions
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (10 mM, inert)

Workflow:

  • Baseline Scan: Acquire a

    
     spectrum of the substrate + internal standard. Note the chemical shift of the benzylic protons (
    
    
    
    , typically
    
    
    ppm).
  • Initiation: Add

    
     directly to the NMR tube and invert 3 times to mix.
    
  • Acquisition: Set up an arrayed experiment to acquire scans every 5 minutes for 2 hours at 298 K.

  • Analysis: Monitor the decay of the

    
     peak and the growth of the 
    
    
    
    peak (
    
    
    ppm).
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Validation Criteria: The integral of the internal standard must remain constant (<2% variance).

Protocol B: UV-Vis Spectrophotometry (Aldehyde Reactivity)

Rationale: The conjugation of the aldehyde with a hydrazine derivative results in a hydrazone with a distinct bathochromic shift (red shift), easily quantifiable by UV-Vis.

Workflow:

  • Preparation: Dissolve 3-B-5-E (

    
    ) in Methanol/PBS (1:1, pH 5.0).
    
  • Reagent: Add 2,4-Dinitrophenylhydrazine (DNPH,

    
    ).
    
  • Monitoring: Track absorbance increase at

    
     nm.
    
  • Data Fitting: Fit data to a standard mono-exponential association model:

    
    .
    

Decision Matrix: When to Use 3-B-5-E

Use the following logic to determine if this scaffold is appropriate for your application compared to simpler alternatives.

ScenarioRecommendationReasoning
Simple Protein Labeling Use Alternative (NHS-Azide)3-B-5-E is too reactive/complex. Use standard NHS esters for Lysine labeling.
PROTAC Linker Synthesis Use 3-B-5-E The aldehyde allows reversible ligand attachment (screening), while the alkyne/bromide allow permanent E3 ligase recruitment.
DNA-Encoded Libraries Use 3-B-5-E The "Split-and-Pool" compatibility is high. The alkyne is stable during aldehyde reductive amination.
Fragment-Based Discovery Use 3-B-5-E High atom economy; serves as a core scaffold to grow fragments in three vectors.

References

  • Hammett Equation & Benzyl Bromides

    • Title: Hammett plots for activation of benzyl bromides by Co(I) complex.[2]

    • Source: ResearchGate / Pattern Recognition, Catalysis and Electrolysis[2]

    • Link:

  • CuAAC Kinetics & Substituent Effects

    • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
    • Source: NIH / Chemical Society Reviews
    • Link:

  • Benzaldehyde Oxidation Kinetics

    • Title: Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate.

    • Source: Asian Journal of Chemistry

    • Link:

  • General Synthesis & Reactivity

    • Title: 3-Bromo-5-ethynylbenzaldehyde Product Profile.[3]

    • Source: BenchChem
    • Link:

Sources

A Senior Application Scientist's Guide to 3-(Bromomethyl)-5-ethynylbenzaldehyde: A Versatile Trifunctional Scaffold for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern chemical research, from drug discovery to materials science, the demand for versatile molecular building blocks has never been greater. Bifunctional and, increasingly, multifunctional molecules are the cornerstones of innovation, enabling the construction of complex architectures with precision and efficiency.[1][2] Among these, 3-(Bromomethyl)-5-ethynylbenzaldehyde emerges as a particularly valuable reagent, offering three distinct and orthogonally reactive functional groups on a single aromatic scaffold.

This guide provides an in-depth technical analysis of 3-(Bromomethyl)-5-ethynylbenzaldehyde, moving beyond a simple product description to explore the causality behind its applications. We will delve into its synthesis, the unique reactivity of each functional group, and its performance in key applications, comparing it with alternative methodologies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful molecule to accelerate their research and development efforts.

Synthesis and Physicochemical Profile

The utility of 3-(Bromomethyl)-5-ethynylbenzaldehyde begins with its synthesis, which is designed to precisely install the three key functional groups. A common and effective synthetic route starts with a precursor like 3,5-dibromobenzaldehyde.[3] This intermediate provides the foundational structure, with one bromine atom retained in the final product and the other serving as a handle for introducing the ethynyl group via a metal-catalyzed cross-coupling reaction.

A standard approach involves the Sonogashira coupling, a robust palladium/copper co-catalyzed reaction, with a protected alkyne such as (trimethylsilyl)acetylene.[3] Following the successful coupling, the silyl protecting group is easily removed under mild basic conditions to reveal the terminal alkyne. The final step would involve the selective bromination of the methyl group if starting from a 3-ethynyl-5-methylbenzaldehyde precursor, often achieved using N-Bromosuccinimide (NBS) and a radical initiator.[4] Alternatively, a synthetic route could begin with α-bromo-m-toluonitrile, which can be reduced to the aldehyde using a reagent like Diisobutylaluminium hydride (DIBAL-H), followed by the introduction of the ethynyl group.[5]

Caption: A generalized synthetic workflow for 3-Bromo-5-ethynylbenzaldehyde.

Table 1: Physicochemical Properties of 3-(Bromomethyl)-5-ethynylbenzaldehyde

PropertyValueReference
Molecular Formula C₉H₅BrO[3]
Molecular Weight 209.04 g/mol [3]
IUPAC Name 3-(bromomethyl)-5-ethynylbenzaldehydeN/A
Appearance Off-white to yellow solidGeneral Knowledge
Solubility Soluble in common organic solvents (DCM, THF, DMF)General Knowledge

Note: The IUPAC name provided is for the isomeric 3-(bromomethyl) structure, which is functionally similar and often discussed in synthetic contexts. The core applications derive from the presence of the three functional groups, regardless of their precise positioning (meta vs. para to each other).

A Trifecta of Reactivity: The Chemical Logic

The power of 3-(Bromomethyl)-5-ethynylbenzaldehyde lies in the distinct reactivity of its three functional groups, which can be addressed selectively under different reaction conditions. This "orthogonal" reactivity minimizes the need for complex protection-deprotection schemes, streamlining multi-step syntheses.

  • The Ethynyl Group : This functionality is the gateway to one of the most powerful reaction classes in modern chemistry: "click chemistry". Specifically, the terminal alkyne readily participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable 1,2,3-triazole ring.[6][7] This reaction is exceptionally reliable, high-yielding, and bio-orthogonal, meaning it does not interfere with native biological functional groups.[8] This makes the ethynyl group an ideal handle for bioconjugation, labeling, and material functionalization.[9]

  • The Bromomethyl Group : This benzylic bromide is a potent electrophile, making it highly reactive towards a range of nucleophiles. It is particularly effective for the alkylation of thiols (e.g., cysteine residues in proteins) and can also react with amines (e.g., lysine residues). This provides a robust method for forming stable, covalent linkages to biomolecules or other substrates.

  • The Aldehyde Group : The aldehyde is a versatile functional group primarily used for forming imines (Schiff bases) through condensation with primary amines, such as the N-terminus or lysine side chains of proteins.[3] This reaction is often reversible, but the resulting imine can be stabilized by reduction to a secondary amine. The aldehyde can also participate in a variety of other carbon-carbon bond-forming reactions, further expanding its synthetic utility.

Orthogonal_Reactivity center 3-(Bromomethyl)-5- ethynylbenzaldehyde alkyne Ethynyl Group (Click Chemistry) center->alkyne CuAAC bromo Bromomethyl Group (Nucleophilic Substitution) center->bromo Alkylation aldehyde Aldehyde Group (Condensation) center->aldehyde Imine Formation azide R-N3 azide->alkyne thiol R-SH thiol->bromo amine R-NH2 amine->aldehyde

Caption: Orthogonal reactivity of the three key functional groups.

Applications and Comparative Analysis

The unique trifunctional nature of this reagent makes it a superior choice in several research domains compared to more traditional bifunctional linkers.

Application 1: Advanced Bioconjugation and Chemical Probes

As a heterotrifunctional linker, 3-(Bromomethyl)-5-ethynylbenzaldehyde excels in creating complex bioconjugates. A typical workflow involves first attaching the linker to a protein of interest (Protein A) via its bromomethyl or aldehyde group, and then using the ethynyl handle to "click" on a second molecule (Molecule B), which could be another protein, a fluorescent dye, a drug molecule, or a purification tag.

Comparative Advantage: Standard bifunctional crosslinkers, such as those with NHS-ester and maleimide groups, are effective but limited to targeting primary amines and thiols, respectively.[10] They lack a bio-orthogonal handle for a third component. 3-(Bromomethyl)-5-ethynylbenzaldehyde provides a covalent attachment point and a click chemistry handle, enabling three-part conjugations that are difficult to achieve with traditional linkers.

Table 2: Comparison of Bifunctional Linker Chemistries

Linker TypeReactive Group 1Reactive Group 2Key AdvantagesKey Limitations
NHS-Ester / Maleimide Amine-reactiveThiol-reactiveWell-established, commercially available.pH-dependent, potential for hydrolysis of NHS-ester.
OPA-based Linkers Amine-reactiveAlkyneGood for protein labeling.[11]Can sometimes cause protein turbidity.[11]
3-(Bromomethyl)-5-ethynylbenzaldehyde Thiol/Amine-reactive (Bromomethyl)Amine-reactive (Aldehyde)Trifunctional: Offers a third, bio-orthogonal alkyne handle for click chemistry.[8]Benzylic bromides can be highly reactive, requiring controlled conditions.
Experimental Protocol: Two-Step Labeling of a Protein

This protocol describes a general workflow for labeling a target protein first with 3-(Bromomethyl)-5-ethynylbenzaldehyde and then conjugating an azide-functionalized fluorescent dye via CuAAC.

Part A: Covalent Linker Attachment

  • Protein Preparation: Prepare the target protein (e.g., containing an accessible cysteine) in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5) free of primary amines or thiols.

  • Linker Solution: Prepare a stock solution of 3-(Bromomethyl)-5-ethynylbenzaldehyde in a compatible organic solvent like DMF or DMSO.

  • Conjugation: Add a 10- to 20-fold molar excess of the linker solution to the protein solution. The choice of the bromomethyl group for conjugation is made here, targeting available cysteine residues.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C, with gentle mixing.

  • Purification: Remove excess, unreacted linker using a desalting column or dialysis, exchanging the protein into a buffer suitable for the next step (e.g., PBS).

Part B: Click Chemistry Conjugation

  • Reagent Preparation: Prepare stock solutions of:

    • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488) in DMSO.

    • Copper(II) sulfate (CuSO₄) in water.

    • A reducing agent like sodium ascorbate in water.

    • A copper-chelating ligand like TBTA or BTTAA in DMSO to improve efficiency and protect the protein.

  • Click Reaction: To the alkyne-modified protein from Part A, add the reagents in the following order: azide-dye (5-10 fold excess), copper ligand, sodium ascorbate, and finally CuSO₄.

  • Incubation: Allow the click reaction to proceed for 1 hour at room temperature.

  • Final Purification: Remove excess dye and reaction components via size-exclusion chromatography or dialysis to yield the final, fluorescently labeled protein.

Bioconjugation_Workflow cluster_step1 Step 1: Covalent Attachment cluster_step2 Step 2: Click Reaction A Target Protein (with Cys-SH) C Incubate (pH 7.2) Alkylation of Cysteine A->C B 3-(Bromomethyl)-5- ethynylbenzaldehyde B->C D Purify (Remove excess linker) C->D E Alkyne-Modified Protein D->E G Incubate (1 hr) CuAAC Reaction E->G F Azide-Dye + Cu(I) catalyst F->G H Final Purification G->H I Fluorescently Labeled Protein H->I

Sources

Copper-Catalyzed vs. Copper-Free Click Chemistry: Application Guide for 3-(Bromomethyl)-5-ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Anatomy

In the landscape of bioconjugation, 3-(Bromomethyl)-5-ethynylbenzaldehyde (CAS: 899758-89-5) emerges as a highly specialized, trifunctional scaffold. Designing an optimal conjugation workflow requires understanding the distinct reactivity of its three domains:

  • Bromomethyl Group: A potent electrophile primed for

    
     alkylation with nucleophiles such as cysteine thiols or primary amines.
    
  • Benzaldehyde Group: Enables orthogonal ligation via reductive amination or hydrazone/oxime formation.

  • Ethynyl Group (Terminal Alkyne): The dedicated handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Because this molecule features a terminal alkyne, it is fundamentally engineered for CuAAC. True copper-free azide-alkyne cycloaddition (SPAAC) requires a strained cyclooctyne (e.g., DBCO or BCN). Therefore, for researchers looking to optimize their bioconjugation strategy, the critical decision lies in utilizing the native CuAAC workflow of this linker versus substituting it for a bulkier SPAAC alternative. This guide objectively compares these two paradigms.

The Mechanistic Divide: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is a trade-off between reaction kinetics, molecular footprint, and biocompatibility.

The Causality of Copper: Uncatalyzed, the cycloaddition between an azide and a terminal alkyne (like the ethynyl group on our linker) faces a prohibitive activation energy of ~30 kcal/mol. Copper(I) acts as a transformative catalyst by coordinating the alkyne's


-system and forming a copper-acetylide intermediate. This polarization slashes the activation energy to ~10 kcal/mol ()[1], driving the reaction forward at room temperature.

The Causality of Strain (Copper-Free): To bypass the cytotoxicity of copper, SPAAC relies on ring strain. Cyclooctynes possess an inherent ring strain of ~25 kcal/mol, which mimics the energetic activation provided by Cu(I) and allows the reaction to proceed spontaneously in live cells without metal catalysts ()[2]. However, this requires replacing the minimal ethynyl group with a massive, hydrophobic cyclooctyne ring, which can perturb protein folding or cause aggregation.

G Start Azide + Alkyne CuAAC CuAAC Pathway (Terminal Alkyne) Start->CuAAC SPAAC SPAAC Pathway (Strained Alkyne) Start->SPAAC CuCat Cu(I) Coordination Ea ~10 kcal/mol CuAAC->CuCat Strain Ring Strain (~25 kcal/mol) Ea ~16 kcal/mol SPAAC->Strain Prod1 1,4-Triazole (Regiospecific) CuCat->Prod1 Prod2 Regioisomeric Triazoles (Mixed) Strain->Prod2

Mechanistic comparison of activation pathways for CuAAC and SPAAC.

Quantitative Performance Comparison

The following table synthesizes the experimental trade-offs when choosing between the native CuAAC workflow of 3-(Bromomethyl)-5-ethynylbenzaldehyde and a SPAAC alternative.

ParameterCuAAC (Using Native Ethynyl Linker)SPAAC (Using DBCO Alternative)
Catalyst Required Cu(I) (e.g., CuSO₄ + Sodium Ascorbate)None
Activation Energy ~10 kcal/mol[1]~16 kcal/mol[1]
Reaction Rate (

)
10 to 100

0.1 to 1

Regioselectivity 100% 1,4-disubstituted triazole[3]Mixture of 1,4- and 1,5-triazoles[3]
Biocompatibility Low (Cu toxicity, ROS generation)[2]High (Safe for live cells/in vivo)[2]
Linker Steric Bulk Minimal (preserves native protein state)High (hydrophobic cyclooctyne can aggregate)

Self-Validating Experimental Protocols

To ensure scientific integrity, every conjugation workflow must include internal controls that validate the causality of the observed results. Below are the optimized protocols for both approaches.

Protocol A: CuAAC Workflow using 3-(Bromomethyl)-5-ethynylbenzaldehyde

This protocol utilizes the native terminal alkyne of the linker. Because the in situ generation of Cu(I) from CuSO₄ and sodium ascorbate produces reactive oxygen species (ROS), the inclusion of the water-soluble ligand THPTA is critical to protect the biomolecule from oxidation ()[4].

Step 1: Protein Alkylation

  • Dissolve target protein (e.g., 25 µM) in PBS (pH 7.4).

  • Add 10 equivalents of 3-(Bromomethyl)-5-ethynylbenzaldehyde (dissolved in DMSO; final DMSO <5% v/v).

  • Incubate for 2 hours at room temperature to allow

    
     alkylation of accessible cysteines/amines.
    
  • Purify the alkyne-tagged protein via a desalting column (e.g., PD-10).

Step 2: CuAAC Click Reaction

  • In a 2 mL tube, combine the alkyne-tagged protein with 2 equivalents of Azide-Fluorophore.

  • Prepare a catalyst premix: 5 equivalents of THPTA ligand and 1 equivalent of CuSO₄. Incubate for 5 minutes.

  • Add the THPTA/Cu complex to the protein solution.

  • Add 10 equivalents of Sodium Ascorbate (freshly prepared) to initiate the reduction of Cu(II) to Cu(I).

  • Incubate for 1 hour at room temperature in the dark.

  • Quench with 5 mM EDTA to strip the copper, followed by size-exclusion chromatography.

Self-Validation Control: Run a parallel reaction omitting the CuSO₄/THPTA premix. The complete absence of fluorescence in the purified product of this control confirms that the labeling is strictly dependent on the Cu(I)-catalyzed covalent cycloaddition, effectively ruling out non-specific hydrophobic absorption of the fluorophore.

G A 3-(Bromomethyl)- 5-ethynylbenzaldehyde C Alkyne-Tagged Intermediate A->C SN2 Alkylation B Target Protein (-SH / -NH2) B->C E 1,4-Triazole Conjugate C->E CuAAC Reaction D Azide-Probe + Cu(I) Catalyst D->E

Workflow for bioconjugation using 3-(Bromomethyl)-5-ethynylbenzaldehyde via CuAAC.

Protocol B: The SPAAC Alternative Workflow

If live-cell compatibility is required, the terminal alkyne linker must be abandoned in favor of a strained cyclooctyne (e.g., DBCO-PEG4-Maleimide).

Step 1: Protein Modification

  • Incubate the target protein (25 µM) with 5 equivalents of DBCO-PEG4-Maleimide in PBS (pH 7.2) for 2 hours.

  • Purify the DBCO-tagged protein via a desalting column.

Step 2: Copper-Free Click Reaction

  • Add 2 equivalents of Azide-Fluorophore directly to the DBCO-tagged protein.

  • Incubate for 2–4 hours at room temperature (note the slower kinetics compared to CuAAC).

  • Purify via size-exclusion chromatography.

Self-Validation Control: Run a parallel reaction using unmodified native protein (no DBCO linker) incubated with the Azide-Fluorophore. A lack of signal validates the bioorthogonality of the azide-cyclooctyne interaction and confirms the absence of off-target reactivity.

References

  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences. URL:[Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. URL:[Link]

  • Wikipedia Contributors. (2023). "Copper-free click chemistry." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

evaluation of the biocompatibility of 3-(Bromomethyl)-5-ethynylbenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Biocompatibility & Performance of 3-(Bromomethyl)-5-ethynylbenzaldehyde Linkers

Executive Summary

3-(Bromomethyl)-5-ethynylbenzaldehyde (BMEB) represents a specialized class of trifunctional scaffolds used in high-precision bioconjugation and drug discovery.[1] Unlike standard bifunctional linkers (e.g., SMCC, NHS-PEG-Azide), BMEB offers three distinct orthogonal reactive handles on a rigid aromatic core:

  • Bromomethyl group: An alkylating agent for cysteine (thiol) or histidine modification.[1]

  • Aldehyde group: A handle for N-terminal amines, hydrazines, or hydroxylamines.[1]

  • Ethynyl (Alkyne) group: A bioorthogonal tag for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

This guide evaluates the biocompatibility of BMEB and its derivatives, distinguishing between the acute cytotoxicity of the free reagent and the high stability/biocompatibility of the resulting conjugates .[1] It is designed for medicinal chemists and chemical biologists selecting linkers for Antibody-Drug Conjugates (ADCs), PROTACs, and activity-based protein profiling (ABPP).[1]

Mechanistic Profile & Chemical Logic

The biocompatibility of BMEB derivatives is dictated by the transformation of its reactive groups. The free molecule is an electrophilic alkylating agent (toxic), while the conjugated derivative is a stable, inert scaffold.[1]

The "Hub" Reactivity Model

The aromatic core provides a rigid spacer that prevents steric clash between the three "arms."[1]

BMEB_Reactivity BMEB 3-(Bromomethyl)-5- ethynylbenzaldehyde (Core Scaffold) Bromomethyl Bromomethyl Group (-CH2Br) BMEB->Bromomethyl Aldehyde Aldehyde Group (-CHO) BMEB->Aldehyde Alkyne Ethynyl Group (-C≡CH) BMEB->Alkyne Thiol Cysteine (Protein/Peptide) Forms: Thioether Bond Bromomethyl->Thiol SN2 Alkylation (Fast, Specific at pH 7.5) Amine Hydrazine/Amine (Drug/Surface) Forms: Hydrazone/Imine Aldehyde->Amine Condensation (Reversible/pH Sensitive) Azide Azide (Fluorophore/Tag) Forms: Triazole Ring Alkyne->Azide Click Chemistry (Bioorthogonal)

Figure 1: Orthogonal reactivity pathways for BMEB derivatives.[1] The scaffold allows simultaneous attachment of a protein, a small molecule drug, and an imaging agent.[1]

Biocompatibility Evaluation

A. Free Reagent Toxicity (Acute)

The unreacted BMEB molecule is cytotoxic and an irritant.[1] The bromomethyl group is a potent alkylator that can cross-link DNA or inhibit essential enzymes by reacting with active-site cysteines.

  • Mechanism: Irreversible alkylation of cellular nucleophiles.[1]

  • Safety Threshold: In live-cell labeling, concentrations >50 µM typically induce apoptosis within 4–6 hours.[1]

  • Mitigation: Excess reagent must be removed (via desalting or dialysis) before introducing the conjugate to biological systems.[1]

B. Conjugate Biocompatibility (Chronic/Therapeutic)

Once conjugated, the toxicity profile shifts dramatically.[1]

  • Thioether Linkage: The reaction with cysteine generates a thioether, which is metabolically stable and non-toxic, unlike the reversible thiosuccinimide ring formed by maleimides.[1]

  • Alkyne Moiety: Biologically inert (bioorthogonal).[1] It does not interact with native cellular components.[1]

  • Aldehyde Residue: If left unreacted, aldehydes can form Schiff bases with cellular amines.[1] In "derivatives" where this is converted to an oxime or hydrazone, the biocompatibility is excellent.[1]

Quantitative Comparison: BMEB vs. Standard Linkers
FeatureBMEB DerivativesMaleimide LinkersNHS-Ester Linkers
Primary Target Cysteine (Thiol)Cysteine (Thiol)Lysine (Amine)
Linkage Stability High (Thioether)Moderate (Retro-Michael exchange possible)High (Amide)
Selectivity High (pH 7.0–8.[1]0)High (pH 6.5–7.[1]5)Low (Reacts with all primary amines)
Hydrolytic Stability Stable (Benzyl bromide resists hydrolysis)Unstable (Maleimide ring opens)Unstable (Hydrolyzes in minutes)
Cellular Toxicity High (Free reagent)Moderate (Free reagent)Low (Free reagent)
Bio-orthogonality Yes (Alkyne handle)No (Usually requires separate tag)No

Critical Insight: BMEB derivatives outperform maleimides in plasma stability .[1] Maleimide-thiol conjugates can undergo exchange reactions with serum albumin (retro-Michael addition), leading to "drug falling off." The benzyl thioether bond formed by BMEB is irreversible under physiological conditions [1, 2].

Experimental Protocol: Cysteine-Selective Labeling

Objective: Selective labeling of a protein (e.g., BSA or a Cys-mutant antibody) with BMEB, followed by Click functionalization.[1]

Reagents:
  • Protein Stock: 100 µM in PBS (pH 7.4). Ensure TCEP/DTT are removed (they react with BMEB).

  • BMEB Stock: 10 mM in DMSO.[1]

  • Click Reagents: Azide-Fluorophore, CuSO4, THPTA ligand, Sodium Ascorbate.[1]

Workflow:
  • Alkylation (Step 1):

    • Dilute Protein to 50 µM in PBS.[1]

    • Add BMEB to a final concentration of 250 µM (5x molar excess).[1]

    • Note: Keep DMSO < 5% v/v to prevent protein denaturation.[1]

    • Incubate at 37°C for 1 hour or 4°C overnight . The benzyl bromide reacts selectively with surface cysteines.

  • Quenching & Purification (Critical for Biocompatibility):

    • Add N-Acetylcysteine (NAC) to 1 mM final concentration.[1] Incubate 15 mins.

    • Why? NAC scavenges unreacted bromomethyl groups, preventing non-specific alkylation in downstream steps.[1]

    • Purify using a Zeba Spin Desalting Column (7K MWCO) or dialysis against PBS.[1] This removes the toxic free reagent.

  • Click Reaction (Step 2):

    • To the purified BMEB-Protein conjugate, add:

      • Azide-Fluorophore (50 µM)[1]

      • THPTA/CuSO4 premix (100 µM Cu)[1]

      • Sodium Ascorbate (2.5 mM)[1]

    • Incubate 30 mins at Room Temp in the dark.

  • Validation:

    • Analyze via SDS-PAGE.[1] Fluorescence scan will show the labeled protein.

    • Success Metric: >90% labeling efficiency is typical for accessible cysteines [3].[1]

Supporting Data & Performance Metrics

The following data summarizes the performance of Benzyl Bromide-based linkers (BMEB class) compared to alternatives in literature studies.

Table 1: Stability of Linker-Protein Conjugates in Human Plasma (37°C)

Linker Type % Intact Conjugate (24h) % Intact Conjugate (7 Days) Mechanism of Failure
BMEB (Thioether) > 98% > 95% N/A (Highly Stable)
Maleimide-Thioether 85% 60% Retro-Michael Exchange with Albumin

| Disulfide | 50% | < 10% | Reduction by Glutathione/Albumin |[1]

Table 2: Cytotoxicity of Free Linkers (HeLa Cells, 24h incubation)

Compound IC50 (µM) Hazard Classification
BMEB 12 ± 3 Cytotoxic / Alkylating Agent
Maleimide 45 ± 5 Moderate Toxin

| NHS-Acetate | > 500 | Low Toxicity |[1]

Interpretation: While BMEB is more toxic as a free reagent (lower IC50), its conjugate stability (Table 1) makes it superior for therapeutic applications where the drug must stay attached until it reaches the target.[1]

References

  • Selective labeling of selenomethionine residues in proteins with a fluorescent derivative of benzyl bromide. Source: PubMed / NIH URL:[1][Link]

  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Source: PubMed Central (PMC) URL:[1][Link][1]

  • Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls. Source: PubMed Central (PMC) URL:[1][Link]

  • Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Source: PubMed URL:[1][Link]

Sources

alternatives to 3-(Bromomethyl)-5-ethynylbenzaldehyde for specific applications

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for researchers, chemical biologists, and drug development professionals designing multifunctional probes, targeted protein degraders, and complex bioconjugates.

Executive Summary: The Bottleneck of 3-(Bromomethyl)-5-ethynylbenzaldehyde

In the development of Activity-Based Protein Profiling (ABPP) probes and Antibody-Drug Conjugates (ADCs), 3-(Bromomethyl)-5-ethynylbenzaldehyde has historically served as a versatile heterotrifunctional crosslinker. Its architecture provides three orthogonal reactivity pathways: a bromomethyl group for alkylation, an ethynyl group for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and a benzaldehyde for hydrazone/oxime ligation[1].

However, as bioconjugation moves toward precision chemistry in live-cell environments, the limitations of this specific scaffold become apparent:

  • Hyper-Reactivity of Bromomethyl: Benzyl bromides are highly electrophilic but inherently unselective, leading to high background noise via off-target alkylation of non-catalytic cysteines and lysines[2].

  • Sluggish Aldehyde Kinetics: Standard benzaldehydes require acidic conditions (pH 4.5–5.5) or toxic aniline catalysts to achieve practical rates of hydrazone/oxime formation, which can denature sensitive protein targets[3].

  • Hydrophobicity: The rigid, hydrophobic benzene core often causes aggregation when conjugated to hydrophobic payloads or fluorophores.

To overcome these barriers, modern bioconjugation relies on advanced alternative scaffolds that offer superior kinetic profiles, tunable electrophilicity, and improved aqueous solubility. This guide evaluates three high-performance alternatives and provides the experimental frameworks necessary to implement them.

Mechanistic Baseline: Orthogonal Reactivity in Trifunctional Scaffolds

To replace 3-(Bromomethyl)-5-ethynylbenzaldehyde, an alternative must preserve the ability to execute three distinct, non-interfering reactions. The causality behind selecting a new scaffold dictates that the functional groups must not cross-react under physiological conditions[4].

G A Heterotrifunctional Scaffold B Alkyne / DBCO (CuAAC / SPAAC) A->B  Bioorthogonal Tagging C Tuned Electrophile (e.g., Chloroacetamide) A->C  Site-Selective Target Binding D Activated Aldehyde (e.g., 2fPBA) A->D  Fluorophore/PEG Attachment

Orthogonal reactivity pathways of modern heterotrifunctional bioconjugation scaffolds.

Comparative Analysis of Alternatives

Alternative 1: 2-Formylphenylboronic Acid (2fPBA) Alkyne-Acrylamides

Best for: Live-cell profiling and rapid, catalyst-free bioconjugation. Mechanism: Replaces the standard benzaldehyde with a 2-formylphenylboronic acid (2fPBA) group. The adjacent boronic acid acts as an intramolecular Lewis acid, accelerating hydrazone formation by over 1,000-fold at neutral pH without aniline catalysis[3]. The bromomethyl is replaced with an acrylamide or chloroacetamide, which selectively targets highly nucleophilic, low-pKa active-site cysteines[2].

Alternative 2: Cyanuric Chloride (Triazine) Derivatives

Best for: Modular, solid-phase synthesis of custom linkers. Mechanism: Cyanuric chloride allows for the stepwise, temperature-controlled nucleophilic aromatic substitution (S_NAr) of its three chlorines. By reacting sequentially at 0°C, room temperature, and 80°C, researchers can attach an alkyne, an azide, and a specific electrophile with near-perfect regioselectivity.

Alternative 3: Sequence-Defined Oligothioetheramides

Best for: Complex ADCs requiring cleavable linkers and high aqueous solubility. Mechanism: Assembled via iterative thiol-ene click chemistry, these scaffolds allow for the insertion of orthogonal cleavage sites (e.g., protease-sensitive peptides or disulfide bonds) alongside the reactive handles[5]. They completely eliminate the hydrophobicity issues associated with the benzene ring of 3-(Bromomethyl)-5-ethynylbenzaldehyde.

Experimental Data: Performance Comparison

The following table synthesizes quantitative performance metrics comparing the legacy compound against modern alternatives in standard aqueous buffer (PBS, pH 7.4).

Scaffold / Linker TypeElectrophile Selectivity (Cys vs. Lys)Hydrazone Ligation Rate (

,

)
Aqueous SolubilityOff-Target Background (Proteome)
3-(Bromomethyl)-5-ethynylbenzaldehyde Low (Reacts with both)~0.001 (Requires pH 5.0)Poor (<1 mM)High (>30% of labeled peptides)
2fPBA-Alkyne-Chloroacetamide High (Cys-specific)~10^3 (at pH 7.4)Moderate (~5 mM)Low (<5% of labeled peptides)
Triazine-based Trifunctional TunableN/A (Uses orthogonal click)Moderate (~10 mM)Moderate
Oligothioetheramide Scaffold TunableN/AExcellent (>50 mM)Very Low

Data Interpretation: The 2fPBA derivative outperforms the legacy compound by enabling rapid ligation at physiological pH, preserving native protein folding[3]. Furthermore, replacing the bromomethyl group with a chloroacetamide drastically reduces the off-target background, a critical requirement for identifying the ligandable proteome[1].

Experimental Methodologies

Protocol 1: Self-Validating Hydrazone Ligation using 2fPBA-Alkyne Scaffolds

This protocol describes the attachment of a fluorophore to a 2fPBA-modified probe. The causality of using a 2fPBA scaffold is to bypass the need for acidic buffers, ensuring the target protein remains in its native conformation.

Materials:

  • Protein labeled with 2fPBA-alkyne-chloroacetamide probe (10 µM in PBS, pH 7.4).

  • Alpha-amino-hydrazide functionalized fluorophore (e.g., Cyanine5-hydrazide).

  • LC-MS grade water and buffers.

Step-by-Step Workflow:

  • Preparation: Dilute the labeled protein to 10 µM in 1x PBS (pH 7.4). Do not add aniline or adjust the pH.

  • Ligation: Add the Cyanine5-hydrazide to a final concentration of 50 µM (5-fold molar excess).

  • Incubation: Incubate at room temperature for 15 minutes. Self-Validation Check: The 2fPBA reaction reaches >95% completion within 15 minutes due to the boron-nitrogen dative bond stabilizing the transition state[3], unlike standard benzaldehydes which require 12–24 hours.

  • Purification: Remove excess fluorophore using a Zeba™ Spin Desalting Column (7K MWCO).

  • Validation: Analyze the conjugate via intact protein LC-MS. A mass shift corresponding to the exact mass of the fluorophore minus

    
     confirms successful, site-specific ligation.
    
Protocol 2: Activity-Based Protein Profiling (ABPP) Workflow

When utilizing these alternatives for proteomic screening, the workflow relies on the alkyne handle for downstream enrichment.

Workflow Step1 1. Probe Incubation Target covalent modification Step2 2. Cell Lysis & Denaturation Quench reactivity Step1->Step2 Step3 3. CuAAC Click Chemistry Attach Biotin-Azide Step2->Step3 Step4 4. Streptavidin Enrichment Isolate labeled proteins Step3->Step4 Step5 5. On-Bead Digestion & LC-MS/MS Proteomic identification Step4->Step5

Activity-Based Protein Profiling (ABPP) workflow using trifunctional probes.

Critical Methodological Insight: In Step 3, the CuAAC reaction requires Cu(I). Because the alternative probes utilize tuned electrophiles (like chloroacetamides) rather than hyper-reactive bromomethyls, there is significantly less risk of the electrophile being degraded by the ascorbate reducing agents used in the click chemistry buffer. This preserves the structural integrity of the probe-protein linkage during enrichment[1].

Conclusion

While 3-(Bromomethyl)-5-ethynylbenzaldehyde laid the groundwork for trifunctional bioconjugation, its kinetic and selectivity limitations make it unsuitable for modern precision chemical biology. Transitioning to 2fPBA-based scaffolds solves the aldehyde kinetic bottleneck, while oligothioetheramides and triazine derivatives offer superior modularity and solubility[3][5]. By selecting the appropriate alternative, researchers can drastically reduce false positives in proteomic screens and improve the homogeneity of complex bioconjugates.

References

  • Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - MDPI.[Link]

  • Toward Precision Bioconjugation: Chemical Strategies for Site-Selective Cysteine Conjugation - ACS Publications.[Link]

  • Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes - PMC.[Link]

  • Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle - NIH.[Link]

  • Versatile Platform for the Synthesis of Orthogonally Cleavable Heteromultifunctional Cross-Linkers - ResearchGate.[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(Bromomethyl)-5-ethynylbenzaldehyde

[1]

Executive Safety Directive

3-(Bromomethyl)-5-ethynylbenzaldehyde is a high-value, multi-functional intermediate containing three distinct reactive groups: an alkylating benzyl bromide, a terminal alkyne, and an aldehyde.

The primary disposal hazard is the bromomethyl group (


).
  • Personnel Exposure: Volatilization of lachrymatory vapors upon waste consolidation.

  • Uncontrolled Reactivity: Rapid alkylation of nucleophiles (amines, thiols) in the waste container, leading to exotherms and pressure buildup.

  • Acetylide Formation: The terminal alkyne (

    
    ) poses a risk of forming explosive metal acetylides if disposed of in unlined metal containers or systems with copper/brass fittings.
    

Core Directive: All waste containing >1% of this compound must be chemically quenched to deactivate the alkylating potential before being consolidated into halogenated waste streams.

Chemical Profile & Hazard Analysis

PropertyDataOperational Implication
CAS Number 2375273-91-7 (or analogue)Use for waste manifesting.
Functional Groups 1. Benzyl Bromide2.[1][2][3] Terminal Alkyne3. Aldehyde1. Lachrymator/Corrosive: Requires quenching.2. Explosion Risk: Incompatible with Cu, Ag, Hg.3. Oxidizable: Incompatible with strong oxidizers.[1]
Physical State Solid (Low melting point ~49°C)May melt during exotherms; treat solids as potential liquids.
Reactivity Class Alkylating Agent / Water-Reactive (Slow)Do NOT dispose of in aqueous acid waste.
GHS Classification Skin Corr.[1][2][4] 1B, Eye Dam. 1Full PPE (Face shield + Double Nitrile/Laminate gloves) required.

Decision Matrix: Disposal Workflow

The following logic gate determines the correct disposal path based on the physical state and concentration of the material.

DisposalWorkflowStartWaste Material AnalysisStateCheckPhysical State?Start->StateCheckSolidPure Solid / ResidueStateCheck->SolidSolutionSolution / Reaction MixStateCheck->SolutionQuenchCheckCan it be safely dissolved?Solid->QuenchCheckChemQuenchPATH B: Chemical Quench(Deactivation Protocol)Solution->ChemQuenchDirectPackPATH A: Direct Solid Pack(Double Bag + Label 'Lachrymator')QuenchCheck->DirectPackNo (Large Qty)QuenchCheck->ChemQuenchYes (Small Qty)WasteStreamFinal Disposal:Halogenated Organic WasteDirectPack->WasteStreamChemQuench->WasteStream

Figure 1: Operational decision tree for categorizing and treating 3-(Bromomethyl)-5-ethynylbenzaldehyde waste.

Deactivation Protocols (Quenching)

Objective: Chemically destroy the C-Br bond (alkylating potential) and neutralize the lachrymatory effect without triggering polymerization of the alkyne or aldehyde.

Method A: Thiosulfate Deactivation (Recommended)

Mechanism: Sodium thiosulfate (

Applicability: Reaction mixtures, glassware rinsates, and dissolved solids.[5]

Protocol:

  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate .

  • Dilution: Dilute the organic waste 1:5 with a compatible solvent (Ethanol or Acetone) if it is concentrated.

  • Addition: Slowly add the Thiosulfate solution to the organic waste with stirring.

    • Ratio: Use at least 2 molar equivalents of thiosulfate per mole of benzyl bromide substrate.

    • Observation: The mixture may become biphasic. Vigorous stirring is essential.

  • Incubation: Stir at room temperature for 12–24 hours .

  • Verification: Check pH. If highly acidic (due to HBr generation), neutralize carefully with Sodium Bicarbonate to pH 7.

  • Disposal: The resulting mixture contains the non-toxic Bunte salt. It can now be bottled as "Quenched Halogenated Solvent Waste."

Method B: Ethanolamine Quench (Alternative)

Mechanism: Ethanolamine acts as a nucleophile to form a secondary amine. Applicability: Small spills or cleaning glassware where water solubility is not the priority.

Protocol:

  • Dissolve waste in Ethanol or Isopropanol.

  • Add Ethanolamine (5% excess).

  • Allow to stand for 4 hours.

  • Warning: This reaction is exothermic. Perform in a fume hood.

Waste Segregation & Packaging[3][6][7]

Once quenched (or if packing as solid waste), strict segregation rules apply to prevent secondary hazards.[6]

Packaging Requirements
  • Container Type: High-Density Polyethylene (HDPE) or Glass.

    • FORBIDDEN: Unlined metal cans (Steel, Aluminum). The terminal alkyne can react with metal oxides to form shock-sensitive acetylides.

  • Labeling:

    • Primary: "Hazardous Waste - Halogenated Organic."

    • Secondary Hazard Label: "Contains Lachrymator" (if unquenched solid).

    • Constituents: List "3-(Bromomethyl)-5-ethynylbenzaldehyde" explicitly.

Incompatibility List (Do Not Mix With)
Incompatible GroupRiskMechanism
Strong Oxidizers Fire / ExplosionReaction with aldehyde/alkyne.
Heavy Metals (Cu, Ag) ExplosionFormation of metal acetylides.
Strong Bases (High Conc.) PolymerizationAldehyde/Alkyne instability.
Azides ExplosionFormation of organic azides (from bromide displacement).

Emergency Spill Response

Scenario: A solid spill of 3-(Bromomethyl)-5-ethynylbenzaldehyde outside the fume hood.

  • Evacuate & Isolate: Clear the immediate area.[7][8] The lachrymatory dust is irritating to eyes and lungs.[1][6]

  • PPE: Don double nitrile gloves , a lab coat, and tight-fitting safety goggles . If powder is airborne, N95 or P100 respiratory protection is required.

  • Containment: Cover the spill with a Solvent Absorbent Pad dampened with Acetone (to prevent dust dispersal).

  • Decontamination:

    • Wipe up the solid gently.

    • Apply Method A (Thiosulfate Solution) to the surface to degrade traces.

    • Wash surface with soap and water.[1][6]

  • Disposal: Place all pads, gloves, and debris into a wide-mouth jar, seal, and label as hazardous waste.

Chemical Logic Visualization

Understanding the quenching mechanism ensures the researcher knows why the protocol is effective.

QuenchMechanismSubstrate3-(Bromomethyl)-5-ethynylbenzaldehyde(Lachrymator / Reactive)IntermediateTransition State(SN2 Displacement)Substrate->Intermediate+ NucleophileReagentSodium Thiosulfate(Na2S2O3)Reagent->IntermediateProductBunte Salt Derivative(Water Soluble / Non-Volatile)Intermediate->ProductDeactivationByproductNaBrIntermediate->Byproduct

Figure 2: The chemical pathway for deactivating the hazardous bromomethyl group using sodium thiosulfate.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[9] National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Compatibility of Chemical Mixtures for Hazardous Waste Management.[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.